1-Benzyl-1,4-diazepane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUOEIJRTXLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590449 | |
| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199672-26-9 | |
| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-1,4-diazepane Dihydrochloride
Introduction
1-Benzyl-1,4-diazepane dihydrochloride is the hydrochloride salt of 1-Benzyl-1,4-diazepane, a heterocyclic compound featuring a seven-membered diazepine ring N-substituted with a benzyl group. This molecule belongs to the broader class of 1,4-diazepines, a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. While benzodiazepines are famously used as anxiolytics and anticonvulsants, the simpler diazepine core serves as a versatile building block for synthesizing complex molecular architectures.[1] The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for handling, formulation, and use in various research and development applications, particularly as a key intermediate in the synthesis of novel pharmaceutical agents.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers in drug discovery and chemical development.
Part 1: Physicochemical and Structural Properties
The fundamental properties of 1-Benzyl-1,4-diazepane and its dihydrochloride salt are crucial for its application in synthesis and research. The free base is a liquid at room temperature, while its dihydrochloride salt is expected to be a crystalline solid with increased polarity and water solubility.[3]
Core Chemical Properties
A summary of the key physicochemical data is presented below. Data for the dihydrochloride salt is provided where available, with data for the free base included for comparative context.
| Property | 1-Benzyl-1,4-diazepane (Free Base) | This compound |
| Synonyms | N-Benzylhomopiperazine | N-Benzylhomopiperazine Dihydrochloride |
| Appearance | Liquid | White to off-white solid (expected) |
| CAS Number | 4410-12-2[3][4][5] | 199672-26-9[6] |
| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₂₀Cl₂N₂ |
| Molecular Weight | 190.29 g/mol [3][4] | 263.21 g/mol |
| Melting Point | Not specified | Not available in cited sources |
| Boiling Point | Not specified | Not applicable |
| Solubility | Limited water solubility | Expected to be soluble in water and polar protic solvents |
Structural Elucidation and Spectral Data
Characterization of this compound relies on standard analytical techniques. While specific spectra for the dihydrochloride are not publicly available, the following represents the expected data based on the known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (D₂O, 400 MHz): The protonation of both nitrogen atoms in the dihydrochloride salt will induce significant downfield shifts for the adjacent methylene protons compared to the free base.
-
δ 7.4-7.6 ppm (m, 5H, Ar-H ): Phenyl protons.
-
δ ~4.3 ppm (s, 2H, -CH ₂-Ph): Benzylic protons, shifted downfield.
-
δ ~3.2-3.6 ppm (m, 8H, diazepine ring protons): Methylene protons on the diazepine ring, appearing as complex multiplets.
-
δ ~2.0-2.2 ppm (m, 2H, C5-H ₂): Central methylene protons of the diazepine ring.
-
-
¹³C NMR (D₂O, 100 MHz):
-
δ ~130-135 ppm (Aromatic C-H and quaternary C).
-
δ ~55-60 ppm (Benzylic C H₂).
-
δ ~45-55 ppm (Diazepine ring C H₂ carbons).
-
Infrared (IR) Spectroscopy
The IR spectrum of the dihydrochloride salt would be characterized by a broad absorption band in the 2400-3000 cm⁻¹ region, indicative of the N-H⁺ stretching vibrations of the ammonium salts. Other key peaks would include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and aromatic C=C stretching (~1450-1600 cm⁻¹).
Part 2: Synthesis and Reactivity
Synthetic Pathway
The synthesis of this compound is typically achieved through a straightforward two-step process starting from 1,4-diazepane (homopiperazine). The primary reaction is the mono-N-benzylation of the cyclic diamine.
A common and efficient method is reductive amination , which offers high selectivity and yield.[7][8] This pathway minimizes the risk of over-alkylation that can occur with direct alkylation using benzyl halides.
Sources
- 1. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
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- 4. 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4410-12-2|1-Benzyl-1,4-diazepane|BLD Pharm [bldpharm.com]
- 6. 199672-26-9|this compound|BLD Pharm [bldpharm.com]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-Benzyl-1,4-diazepane Dihydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Benzyl-1,4-diazepane Dihydrochloride, a key heterocyclic compound with significant potential in medicinal chemistry and pharmacological research. We will delve into its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental evidence.
Core Molecular Profile
This compound is the salt form of the parent compound, 1-Benzyl-1,4-diazepane. The dihydrochloride salt is often preferred in research and development settings due to its increased stability and solubility in aqueous media, which is advantageous for biological assays and formulation studies.
Chemical Structure and Properties
The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight have been calculated based on the properties of the free base, 1-Benzyl-1,4-diazepane.
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₂₀Cl₂N₂ | Calculated |
| Molecular Weight | 263.21 g/mol | Calculated |
| CAS Number (Free Base) | 4410-12-2 | - |
| Canonical SMILES (Free Base) | C1CNCCN(C1)CC2=CC=CC=C2 | PubChem[1] |
| InChI Key (Free Base) | JTJTYCPQUOROFM-UHFFFAOYSA-N | PubChem[1] |
The structure of the parent compound, 1-Benzyl-1,4-diazepane, consists of a seven-membered diazepane ring with a benzyl group attached to one of the nitrogen atoms.
Caption: Chemical structure of 1-Benzyl-1,4-diazepane.
Synthesis and Characterization
The synthesis of 1-Benzyl-1,4-diazepane is most commonly achieved through the reductive amination of 1,4-diazepane with benzaldehyde. This method is efficient and provides a high yield of the desired product. The subsequent conversion to the dihydrochloride salt is a standard procedure involving the treatment of the free base with hydrochloric acid.
Experimental Protocol: Synthesis of 1-Benzyl-1,4-diazepane
This protocol outlines a general procedure for the synthesis of the free base via reductive amination.
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and chloroform.
-
Add benzaldehyde (1 equivalent) to the solution. The mixture is typically stirred for a period to allow for the formation of the imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (2 equivalents), in portions. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the benzyl group.
-
Allow the reaction to proceed, typically overnight with stirring at room temperature, to ensure complete reduction.
Step 3: Workup and Isolation
-
Quench the reaction by carefully adding water.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous layer is then extracted with an organic solvent, such as dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 1-Benzyl-1,4-diazepane.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel to obtain the pure free base.
Experimental Protocol: Preparation of this compound
Step 1: Salt Formation
-
Dissolve the purified 1-Benzyl-1,4-diazepane free base in a suitable organic solvent, such as absolute ethanol.
-
A stream of dry hydrogen chloride gas is passed through the solution, or a solution of hydrochloric acid in an organic solvent (e.g., ethanolic HCl) is added dropwise with stirring. This will precipitate the dihydrochloride salt.
Step 2: Isolation and Drying
-
The precipitated salt is collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting material, and then dried under vacuum to yield the final this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 1,4-diazepane have demonstrated a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3]
The introduction of a benzyl group onto the 1,4-diazepane ring can significantly influence its pharmacological profile. This modification can enhance binding affinity to specific receptors and alter pharmacokinetic properties. The 1-benzyl-1,4-diazepane moiety serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.
While specific, publicly available data on the direct therapeutic applications of this compound is limited, its structural similarity to known biologically active compounds suggests its utility as an intermediate in the synthesis of novel drug candidates. For instance, various derivatives of 1,4-diazepane are being investigated as factor Xa inhibitors for anticoagulant and antithrombotic activity.[4] Furthermore, the benzodiazepine class of drugs, which features a fused diazepine ring, are widely used for their anxiolytic, sedative, and anticonvulsant effects, acting on GABA receptors in the central nervous system.[5][6]
The rationale for using the dihydrochloride salt in a research context is primarily to improve handling and bioavailability in experimental setups. The salt form generally exhibits higher water solubility and stability compared to the free base, which is critical for in vitro and in vivo studies where aqueous environments are prevalent.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug development. Its straightforward synthesis and the known biological significance of the 1,4-diazepane core make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a foundational understanding of its molecular properties, a detailed synthetic protocol, and an overview of its potential applications, thereby equipping scientists with the necessary knowledge to effectively utilize this compound in their research endeavors.
References
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PubChem. 1-Benzyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
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Bioorganic & Medicinal Chemistry. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]
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Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]
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TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
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OMICS International. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1,4-diazepane Dihydrochloride
This technical guide provides a detailed analysis of the spectroscopic data for 1-Benzyl-1,4-diazepane dihydrochloride, a compound of interest in medicinal chemistry and drug development. The 1,4-diazepane scaffold is a recognized privileged structure in the design of biologically active molecules.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Its Spectroscopic Implications
This compound possesses a flexible seven-membered diazepane ring, a benzyl group attached to one of the nitrogen atoms, and two hydrochloride salts formed by the protonation of the two nitrogen atoms. This structure dictates the spectroscopic features we expect to observe. The protonation of the nitrogen atoms will have a significant influence on the chemical shifts of nearby protons and carbons in the NMR spectra and will introduce characteristic N-H stretching vibrations in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would allow for the observation of the protonated molecular ion.
Experimental Protocol (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The spectrum is acquired in positive ion mode. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, are optimized to achieve maximum signal intensity and resolution.
Data Interpretation
The mass spectrum is expected to show a prominent peak for the monocharged molecular ion [M+H]⁺, where M is the mass of the free base (1-Benzyl-1,4-diazepane, C₁₂H₁₈N₂), which has a molecular weight of 190.29 g/mol .[3][4] The expected m/z value for the [M+H]⁺ ion would be approximately 191.15.[5]
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 191.15 | Represents the protonated free base, 1-Benzyl-1,4-diazepane. This would be the parent ion observed. |
| [M+Na]⁺ | 213.14 | A common adduct observed in ESI-MS. |
| Fragmentation Ions | Varies | Key fragments would arise from the cleavage of the benzyl group and the diazepane ring. |
A primary fragmentation pathway would involve the loss of the benzyl group (C₇H₇, 91.05 Da) or a tropylium ion rearrangement, leading to a fragment at m/z 100.12 (C₅H₁₂N₂).
Visualization of Key Fragmentation
Caption: Proposed fragmentation of the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its constituent bonds.
Experimental Protocol (ATR-IR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Data Interpretation
The key absorption bands are expected in the following regions:
-
N-H Stretching: The presence of the dihydrochloride salt will result in broad and strong absorption bands in the region of 2500-3000 cm⁻¹ corresponding to the stretching vibrations of the N⁺-H bonds of the secondary and tertiary ammonium ions.
-
C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the diazepane ring and the methylene bridge will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: These vibrations from the benzene ring will be observed in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3000 | Strong, Broad | N⁺-H Stretching (Ammonium salt) |
| ~3030 | Medium | Aromatic C-H Stretching |
| 2850-2960 | Medium | Aliphatic C-H Stretching |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretching |
| 1000-1250 | Medium | C-N Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, with tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} NMR spectra.
¹H NMR Data Interpretation
The proton NMR spectrum will show signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the diazepane ring. Due to the protonation of the nitrogen atoms, the protons on the carbons adjacent to the nitrogens will be deshielded and appear at a higher chemical shift compared to the free base.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2-7.5 | Multiplet | 5H |
| Benzyl CH₂ | ~3.8-4.0 | Singlet | 2H |
| Diazepane Ring CH₂ | ~3.0-3.5 | Multiplets | 8H |
| N-H Protons | Variable | Broad | 2H |
¹³C NMR Data Interpretation
The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen atoms will be shifted downfield.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) |
| Aromatic C (C₆H₅) | 125-140 |
| Benzyl CH₂ | ~60-65 |
| Diazepane Ring CH₂ | ~45-55 |
Visualization of Molecular Structure for NMR Assignments
Caption: Numbering scheme for 1-Benzyl-1,4-diazepane.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The interpretation of the MS, IR, and NMR spectra is consistent with the proposed molecular structure. This information is crucial for the quality control, reaction monitoring, and structural confirmation of this compound in research and development settings. The provided protocols and interpretations serve as a valuable resource for scientists working with this and related diazepane derivatives.
References
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SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved January 14, 2026, from [Link].
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved January 14, 2026, from [Link].
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PubChem. (n.d.). 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride. Retrieved January 14, 2026, from [Link].
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PubChem. (n.d.). 1-Benzyl-1,4-diazepane. Retrieved January 14, 2026, from [Link].
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PubChemLite. (n.d.). 1-benzyl-1,4-diazepane (C12H18N2). Retrieved January 14, 2026, from [Link].
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Solubility and stability of 1-Benzyl-1,4-diazepane dihydrochloride
An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-1,4-diazepane Dihydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. The methodologies detailed herein are grounded in established scientific principles and regulatory expectations, ensuring a robust evaluation for researchers, scientists, and drug development professionals.
Introduction to this compound
1-Benzyl-1,4-diazepane is a disubstituted diazepane. Its dihydrochloride salt form is often utilized to enhance properties such as solubility and stability. A thorough understanding of these characteristics is paramount for its potential development as a pharmaceutical candidate. The molecular structure of the parent compound, 1-Benzyl-1,4-diazepane, is presented below.
Chemical Structure of 1-Benzyl-1,4-diazepane:
The dihydrochloride salt is formed by the reaction of the basic nitrogen atoms in the diazepane ring with two equivalents of hydrochloric acid. This conversion to a salt form is a common strategy in drug development to improve the physicochemical properties of a compound.[3]
Part 1: Solubility Profiling
A comprehensive solubility profile is critical for predicting the in vivo behavior of a drug candidate. For an ionizable compound like this compound, solubility is highly dependent on the pH of the medium.
Theoretical Considerations
The solubility of a basic compound's hydrochloride salt is governed by the equilibrium between the salt form and the free base. At low pH, the compound exists predominantly in its more soluble, ionized form. As the pH increases towards the pKa of the compound, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.[4][5]
Experimental Workflow for Solubility Determination
The following workflow outlines a systematic approach to determining the aqueous solubility of this compound across a physiologically relevant pH range.
Figure 1: Workflow for pH-dependent solubility determination.
Detailed Protocol for pH-Dependent Solubility
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH.
Materials:
-
This compound
-
USP standard buffers (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4)
-
HPLC-grade water, acetonitrile, and other necessary solvents
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled chamber
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated HPLC-UV system
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range.
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24 to 48 hours) to reach equilibrium.
-
Sampling and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples as needed and analyze them using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Plot the determined solubility (in mg/mL or µg/mL) against the measured final pH of each buffer solution.
Data Presentation: Solubility Profile
The results should be summarized in a table for clarity.
| Buffer pH | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 25 | Hypothetical Value |
| 4.5 | 25 | Hypothetical Value |
| 6.8 | 25 | Hypothetical Value |
| 7.4 | 25 | Hypothetical Value |
| 1.2 | 37 | Hypothetical Value |
| 4.5 | 37 | Hypothetical Value |
| 6.8 | 37 | Hypothetical Value |
| 7.4 | 37 | Hypothetical Value |
Part 2: Stability Assessment
Stability testing is crucial to identify how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6][7] This involves both long-term stability studies and forced degradation (stress testing).
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[8][9][10] These studies are essential for developing and validating stability-indicating analytical methods.
Logical Flow of Forced Degradation Studies:
Figure 2: Logical flow for conducting forced degradation studies.
Protocol for Forced Degradation
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C for 24 hours).[11]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.[11]
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C or higher).
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12]
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The target degradation is typically 5-20%.[11]
-
Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf life for the drug substance.[13] The conditions are defined by the International Council for Harmonisation (ICH) guidelines.[12][14]
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Protocol for Long-Term and Accelerated Stability
Objective: To evaluate the stability of this compound under ICH-prescribed long-term and accelerated conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Packaging: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage: Place the packaged samples in stability chambers maintained at the conditions specified in the table above.
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[6][12]
-
Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion
This guide outlines the essential experimental frameworks for a thorough investigation of the solubility and stability of this compound. A systematic approach, combining pH-dependent solubility profiling with comprehensive stability testing under forced and ICH conditions, will generate the robust data package required for informed decision-making in the drug development process. The insights gained from these studies are fundamental to formulation development, manufacturing process definition, and the establishment of appropriate storage conditions and shelf life.
References
- Vertex AI Search. (2023).
- Veeprho. (2020).
- NIH.
- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- BioProcess International. (2004).
- Pharmaguideline.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. Ich guidelines for stability studies 1.
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The Diverse Biological Activities of 1,4-Diazepane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The 1,4-Diazepane Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a "privileged structure" in medicinal chemistry. This designation is not arbitrary; it reflects the recurring appearance of this scaffold in a multitude of biologically active compounds.[1][2] Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling interactions with a wide array of biological targets. This guide provides an in-depth exploration of the diverse pharmacological activities of 1,4-diazepane derivatives, offering insights into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource to facilitate further innovation in this promising area of therapeutic development.
A Spectrum of Therapeutic Potential: Key Biological Activities
1,4-Diazepane derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.[1][2] This section will delve into some of the most significant and well-documented activities, providing a foundation for understanding their therapeutic potential.
Anticancer Activity: Targeting Cell Cycle Regulation
A growing body of evidence highlights the potential of 1,4-diazepane derivatives as anticancer agents.[3] One of the key mechanisms underlying this activity is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] By inhibiting CDK2, these derivatives can halt the cell cycle, preventing the uncontrolled proliferation of cancer cells.[4]
Mechanism of Action: CDK2 Inhibition
The anticancer effect of certain 1,4-diazepane derivatives is attributed to their ability to bind to the ATP-binding pocket of CDK2, preventing its phosphorylation and activation. This leads to cell cycle arrest, primarily at the G1/S transition phase, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[5][6][7][8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[6]
Data Presentation: Cytotoxicity of Benzo[b]pyrano[2,3-e][2][9]diazepine Derivatives
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9 | 16.19 ± 1.35 | 17.16 ± 1.54 |
| 7 | > 50 | > 50 |
| 6 | > 50 | > 50 |
| 8 | > 50 | > 50 |
| 15 | > 50 | > 50 |
| 16 | > 50 | > 50 |
| 18 | > 50 | > 50 |
| 19 | > 50 | > 50 |
| 20 | > 50 | > 50 |
Data sourced from a study on the cytotoxic activity of novel benzo[b]pyrano[2,3-e][2][9]diazepine derivatives.
Anticoagulant Activity: Targeting Factor Xa
Certain 1,4-diazepane derivatives have been identified as potent inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[10] This makes them attractive candidates for the development of novel oral anticoagulants for the prevention and treatment of thromboembolic disorders.
Mechanism of Action: Factor Xa Inhibition
These derivatives act as direct fXa inhibitors, binding to the active site of the enzyme and blocking its ability to convert prothrombin to thrombin. This interruption of the coagulation cascade prevents the formation of blood clots. The 1,4-diazepane moiety can be designed to interact with the S4 aryl-binding domain of the fXa active site.[10]
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of fXa using a chromogenic substrate.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human Factor Xa, a chromogenic substrate specific for fXa, and the test 1,4-diazepane derivative in a suitable buffer.[10][13]
-
Incubation: In a 96-well plate, incubate Factor Xa with various concentrations of the test compound. Include positive controls (known fXa inhibitor) and negative controls (no inhibitor).[10]
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Absorbance Reading: Measure the absorbance of the wells at 405 nm over time. The rate of color development is proportional to the fXa activity.[10]
-
Data Analysis: Calculate the percentage of fXa inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation: Factor Xa Inhibitory Activity
| Compound | fXa IC50 (nM) |
| 13 (YM-96765) | 6.8 |
Data for a novel 1,4-diazepane derivative with potent fXa inhibitory activity.[10]
Neuroprotective and CNS Activities: Modulating Sigma-1 and Cannabinoid Receptors
1,4-diazepane derivatives have shown promise in the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders. Their mechanisms of action in this area are diverse and include modulation of the sigma-1 receptor and cannabinoid receptor 2 (CB2).
Mechanism of Action: Sigma-1 Receptor Agonism
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuronal survival.[14][15][16] Agonism of the sigma-1 receptor by 1,4-diazepane derivatives can promote neuroprotection through various signaling pathways, including the modulation of calcium homeostasis, reduction of oxidative stress, and enhancement of neurotrophic factor signaling.[16]
Mechanism of Action: Cannabinoid Receptor 2 (CB2) Agonism
The CB2 receptor is primarily expressed in immune cells and has emerged as a therapeutic target for inflammatory and neuropathic pain.[17][18] 1,4-diazepane derivatives acting as selective CB2 agonists can exert analgesic and anti-inflammatory effects without the psychoactive side effects associated with CB1 receptor activation.[9][19]
Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition
This assay is used to screen for compounds that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][20][21][22][23]
Step-by-Step Methodology:
-
Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) and incubate it to initiate aggregation.
-
Compound Addition: Add the test 1,4-diazepane derivative at various concentrations to the Aβ solution.
-
ThT Addition: Add Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, to the mixture.[21]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[21] An increase in fluorescence indicates Aβ aggregation.
-
Data Analysis: Compare the fluorescence in the presence of the test compound to that of the control (Aβ alone) to determine the percentage of inhibition.
Synthetic Strategies: A Brief Overview
The synthesis of 1,4-diazepane derivatives can be achieved through various synthetic routes. A common and efficient method involves the heteropolyacid-catalyzed reaction of ketimine intermediates with aldehydes. This approach offers high yields and short reaction times for a range of substituted derivatives.
General Synthetic Protocol:
-
Ketimine Formation: React a suitable diamine with a ketone to form the corresponding ketimine intermediate.
-
Cyclocondensation: In the presence of a Keggin-type heteropolyacid catalyst, react the ketimine intermediate with an aldehyde in a suitable solvent (e.g., ethanol) under reflux.[9]
-
Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as crystallization or chromatography.
Conclusion and Future Directions
The 1,4-diazepane scaffold has proven to be a versatile and fruitful starting point for the discovery of novel, potent, and selective modulators of a wide range of biological targets. The diverse biological activities, from anticancer and anticoagulant to neuroprotective effects, underscore the immense therapeutic potential of this chemical class. The continued exploration of the vast chemical space around the 1,4-diazepane core, coupled with a deeper understanding of the structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation therapeutics for some of the most challenging diseases. This guide serves as a foundational resource to inspire and inform such endeavors, providing both the conceptual framework and the practical methodological insights necessary for advancing the field.
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Unlocking the Therapeutic Potential of 1-Benzyl-1,4-diazepane dihydrochloride: A Technical Guide to Target Identification and Validation
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of the specific derivative, 1-Benzyl-1,4-diazepane dihydrochloride. While direct studies on this molecule are limited, its structural features suggest several plausible mechanisms of action. This document outlines a logical, evidence-based approach to systematically identify and validate these potential targets, integrating established principles of pharmacology with modern drug discovery workflows. We will delve into the rationale behind selecting initial target classes, provide detailed experimental protocols for target validation, and present a roadmap for elucidating the compound's therapeutic promise.
Introduction: Deconstructing this compound
This compound is a heterocyclic compound featuring a seven-membered diazepine ring, a benzyl group substituent, and is supplied as a dihydrochloride salt. The 1,4-diazepane core is associated with a diverse array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[1][2][4] The benzyl group, a common moiety in pharmacologically active molecules, can influence binding affinity and selectivity for various biological targets.
The dihydrochloride formulation enhances the compound's solubility in aqueous solutions, a critical factor for in vitro and in vivo experimental work. Given the lack of specific literature on this compound, our approach to identifying its therapeutic targets will be deductive, based on the known pharmacology of structurally related compound classes, primarily the 1,4-benzodiazepines and other substituted 1,4-diazepane derivatives.
Postulated Therapeutic Target Classes
Based on its structural components, we can hypothesize several potential target classes for this compound. The following sections will explore the rationale for each and propose initial screening strategies.
Central Nervous System (CNS) Targets: GABA-A Receptor Modulation
The most prominent and well-established targets for the structurally related 1,4-benzodiazepines are the Gamma-aminobutyric acid type A (GABA-A) receptors.[5] These ligand-gated ion channels are the primary mediators of inhibitory neurotransmission in the CNS. Benzodiazepines act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6][7]
Causality for Investigation: The 1,4-diazepane ring is a core structural feature of many CNS-active agents.[3] The presence of this scaffold in this compound strongly suggests the potential for interaction with CNS receptors, with GABA-A receptors being a primary candidate.
Initial Screening Workflow: GABA-A Receptor Binding and Function
Caption: Workflow for GABA-A Receptor Target Validation.
Serine Protease Inhibition: Targeting Factor Xa
Recent research has identified novel 1,4-diazepane derivatives as potent inhibitors of Factor Xa (fXa), a critical serine protease in the coagulation cascade.[8] Inhibition of fXa is a validated strategy for the prevention and treatment of thromboembolic disorders.
Causality for Investigation: The 1,4-diazepane moiety in some derivatives has been designed to interact with the S4 aryl-binding domain of the fXa active site.[8] The benzyl group of this compound could potentially serve as an aryl motif that fits into this pocket, making fXa a plausible, albeit less conventional, target for this compound class.
Experimental Protocol: Factor Xa Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against human Factor Xa.
-
Materials:
-
Human Factor Xa (purified enzyme)
-
Chromogenic fXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4) containing NaCl and EDTA
-
This compound (test compound)
-
Known fXa inhibitor (e.g., Rivaroxaban) as a positive control
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound/control, and human Factor Xa.
-
Incubate the mixture for 10 minutes at 37°C to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm kinetically for 5-10 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial and Anticancer Activity
The 1,4-diazepine scaffold has been reported in compounds with antibacterial, antifungal, and anticancer properties.[1][2] The mechanisms for these activities are diverse and often not fully elucidated but can involve disruption of cell wall synthesis, inhibition of essential enzymes, or induction of apoptosis.
Causality for Investigation: Given the broad biological activity profile of the 1,4-diazepane class, it is prudent to conduct initial phenotypic screens to assess the potential of this compound as an antimicrobial or anticancer agent. Positive results from these screens would then necessitate more in-depth target deconvolution studies.
Data Presentation: Hypothetical Screening Results
| Assay Type | Organism/Cell Line | Endpoint | Hypothetical Result (IC50/MIC in µM) |
| Antibacterial | Staphylococcus aureus | MIC | > 100 |
| Antifungal | Candida albicans | MIC | > 100 |
| Anticancer | HeLa (Cervical Cancer) | IC50 | 25.5 |
| Anticancer | A549 (Lung Cancer) | IC50 | 15.8 |
| Anticancer | MCF-7 (Breast Cancer) | IC50 | 32.1 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Advanced Target Validation and Mechanism of Action Studies
Should initial screening assays yield promising results for a particular target class, the following advanced experimental workflows can be employed for more rigorous validation and to elucidate the mechanism of action.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Workflow: CETSA for Target Engagement
Caption: CETSA Workflow for Target Engagement.
Kinome and Proteome Profiling
For compounds with potential anticancer activity, understanding the broader impact on cellular signaling is crucial. Kinome profiling can identify off-target effects or novel kinase targets, while broader proteomic approaches can reveal changes in protein expression or post-translational modifications indicative of the compound's mechanism of action.
Conclusion and Future Directions
This compound represents an intriguing chemical entity with the potential to interact with multiple biological targets. This guide proposes a systematic, multi-pronged approach to unravel its therapeutic potential, starting with hypothesis-driven screening against high-probability targets such as GABA-A receptors and Factor Xa. The inclusion of broader phenotypic screens for antimicrobial and anticancer activity ensures a comprehensive initial assessment.
Positive "hits" from these initial assays should be pursued with more sophisticated target validation techniques like CETSA and followed by in-depth mechanistic studies. The logical progression from broad screening to specific target validation outlined herein provides a robust framework for drug development professionals to efficiently and effectively evaluate the therapeutic promise of this compound and similar novel chemical entities.
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Introduction: The 1,4-Diazepine Scaffold as a Cornerstone of Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Biological Significance of 1,4-Diazepines
The 1,4-diazepine is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4. This core structure, particularly when fused to a benzene ring to form the renowned benzodiazepine framework, is recognized by medicinal chemists as a "privileged structure."[1] This designation is earned due to its unique ability to bind to a wide range of biological targets, leading to a vast spectrum of pharmacological activities.
First brought to prominence with the accidental discovery of chlordiazepoxide (Librium) in 1955, the 1,4-diazepine scaffold quickly became synonymous with central nervous system (CNS) modulation.[2][3] However, decades of research have unveiled a much broader therapeutic potential. The semi-rigid, conformationally flexible diazepine ring provides an ideal scaffold for the spatial presentation of various substituents, allowing for fine-tuning of biological activity.[4] This guide provides a detailed exploration of the key synthetic methodologies developed to construct this versatile core and delves into its profound and expanding biological significance.
PART 1: Core Synthetic Strategies for the 1,4-Diazepine Nucleus
The construction of the 1,4-diazepine ring is a central challenge in synthetic organic chemistry, and a variety of robust methods have been established. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the need for molecular diversity.
Classical Condensation Reactions
The most traditional and widely employed method for synthesizing benzodiazepines involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or its equivalent.[5] More broadly, the reaction of a 1,2-diamine with a 1,3-dielectrophile forms the seven-membered ring. This approach is valued for its simplicity and the availability of starting materials.
Recent advancements have focused on improving reaction efficiency and conditions through catalysis. For instance, Keggin-type heteropolyacids (HPAs) have been shown to be highly effective catalysts for the condensation of ketimine intermediates with aldehydes, leading to 1,4-diazepine derivatives in high yields and with short reaction times.[5]
Experimental Protocol: Heteropolyacid-Catalyzed Synthesis of 1,5-Benzodiazepines [5]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a β-ketoester (1 mmol) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a Keggin-type heteropolyacid (e.g., H₅PMo₁₀V₂O₄₀).
-
Reaction: Reflux the mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: If necessary, wash the collected solid with cold ethanol and recrystallize from an appropriate solvent to obtain the pure 1,5-benzodiazepine product.
Multicomponent Reactions (MCRs) for Rapid Diversity
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally powerful tools for generating molecular diversity. The Ugi four-component reaction (Ugi-4CR) has been ingeniously adapted for the synthesis of complex 1,4-benzodiazepine scaffolds in a highly convergent manner.[4]
This strategy involves an Ugi-4CR followed by a deprotection and intramolecular cyclization step. For example, reacting an aminophenylketone, an isocyanide, Boc-glycine, and an aldehyde in a one-pot procedure directly yields a diverse library of 1,4-benzodiazepines after an acidic workup.[4] This approach is invaluable in drug discovery for rapidly building libraries of analogs for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cyclization Strategies
Transition metal-catalyzed reactions offer elegant and efficient pathways to heterocyclic systems. A notable method for 1,4-benzodiazepine synthesis involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[6] The reaction proceeds through the formation of a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to forge the seven-membered ring.[6] This methodology demonstrates high efficiency and can be used to construct the core framework found in several bioactive molecules, highlighting its utility in medicinal chemistry.[6]
Summary of Synthetic Approaches
| Synthetic Strategy | Key Reactants | Primary Advantages | Catalyst/Conditions | Reference |
| Condensation Reaction | Diamines, Dicarbonyls | Simplicity, readily available materials | Heteropolyacids, Reflux | [5] |
| Multicomponent Reaction | Amine, Isocyanide, Aldehyde, Acid | High efficiency, rapid diversity generation | One-pot, acidic workup | [4] |
| Pd-Catalyzed Cyclization | Aminobenzylamines, Propargylic Carbonates | High efficiency, access to complex structures | Palladium catalyst | [6] |
| Ring Opening/Coupling | Azetidines, N-[2-Bromomethyl(phenyl)]amides | Novel pathway, access to unique scaffolds | Base-mediated C-N coupling | [7] |
PART 2: The Broad Biological Significance of 1,4-Diazepines
The 1,4-diazepine nucleus is a versatile pharmacophore, with derivatives exhibiting a remarkable range of biological activities. While its CNS effects are most famous, its therapeutic potential extends to oncology, infectious diseases, and beyond.
Central Nervous System (CNS) Activity
The quintessential biological role of 1,4-benzodiazepines is their action on the CNS.[3] They are widely prescribed as anxiolytics (anti-anxiety), sedatives, hypnotics, anticonvulsants, and muscle relaxants.[2]
Mechanism of Action: This activity is primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[2] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[2][8] This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a more frequent opening of the chloride channel, resulting in an influx of chloride ions and hyperpolarization of the neuron.[2] This increased inhibition produces the characteristic calming and sedative effects on the brain.[8]
Anticancer Activity
In a significant shift from their traditional CNS role, 1,4-benzodiazepines have emerged as promising anticancer agents.[9] This is partly due to the unique structure of the diazepine ring, which can mimic peptide linkages, allowing these molecules to interfere with biological pathways like protein-protein interactions.[9] A large number of reports have highlighted the antiproliferative activity of various 1,4-benzodiazepine derivatives against numerous cancer cell lines.[9] Mechanisms of action are varied and can include acting as DNA intercalating agents.[9]
Diverse Therapeutic Applications
The biological utility of the 1,4-diazepine scaffold is continually expanding. Derivatives have been reported to possess a wide array of other important biological properties.[10][11]
| Biological Activity | Therapeutic Potential | Reference |
| Antimicrobial/Antifungal | Treatment of infectious diseases | [11][12] |
| Anti-inflammatory | Management of inflammatory conditions | [2] |
| Anti-HIV | Antiviral therapy | [2] |
| Anthelmintic | Treatment of parasitic worm infections | [11] |
| Vasopressin Antagonist | Treatment of hyponatremia, heart failure | [2] |
| Cholecystokinin (CCK) Antagonist | Potential in anxiety and panic disorders | [2] |
PART 3: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a benzodiazepine and its biological activity is critical for designing new agents with improved potency, selectivity, and pharmacokinetic profiles. Decades of research have established clear SAR principles.[8][13]
-
Ring A (Fused Benzene Ring): An electron-withdrawing substituent (e.g., Cl, NO₂, CF₃) at the 7-position is crucial for high anxiolytic activity.[2][13] Substitutions at positions 6, 8, or 9 generally decrease activity.
-
Ring B (Diazepine Ring):
-
A methyl group at the 1-position can increase activity.[13][14]
-
A carbonyl group at the 2-position is important for binding affinity.[2]
-
The double bond between positions 4 and 5 is critical; saturation leads to a significant loss of affinity.[2]
-
A phenyl group at the 5-position is generally optimal for activity.
-
-
Ring C (5-Phenyl Ring): Halogen substitution (e.g., Cl, F) at the 2' (ortho) position of the 5-phenyl ring often enhances activity.[15]
structure [shape=none, margin=0, label=<
>];
P7 [label="Position 7:\nElectron-withdrawing group\n(Cl, NO₂) ↑ Activity", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P1 [label="Position 1:\nSmall alkyl group\n(CH₃) ↑ Activity", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Position 2:\nC=O group\nimportant for binding", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; P5 [label="Position 5:\nPhenyl group is optimal", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; P2_prime [label="Position 2':\nHalogen (Cl, F)\n↑ Activity", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [style=dashed, arrowhead=none]; P7 -> structure; P1 -> structure; P2 -> structure; P5 -> structure; P2_prime -> structure; } dott Caption: Key structure-activity relationships (SAR) for 1,4-benzodiazepines.
Conclusion and Future Outlook
The 1,4-diazepine scaffold remains a profoundly important structural motif in modern medicinal chemistry. Its journey from a serendipitous discovery to a cornerstone of CNS pharmacotherapy and now a promising platform for anticancer and anti-infective drug discovery is a testament to its chemical versatility and biological relevance.
Future research will undoubtedly focus on the development of novel synthetic methodologies that provide even greater control over stereochemistry and substitution, enabling the exploration of new chemical space. A deeper understanding of the interactions between diazepine-based ligands and their biological targets will drive the design of next-generation therapeutics with enhanced selectivity and reduced side effects, continuing the remarkable legacy of this "privileged" heterocyclic system.
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. [Link]
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
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Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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Khan, I., et al. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
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Vellucci, S. V., & Dal Bo, L. (1984). Structure-activity relationship in the effect of 1,4-benzodiazepines on morphine, aminopyrine and oestrone metabolism. PubMed. [Link]
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Patel, H. M., et al. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Structural activity relationships of benzodiazepines. (2017). eGPAT. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2024). MDPI. [Link]
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Harrad, M., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). [Link]
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Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health (NIH). [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). MDPI. [Link]
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Benzodiazepine. (n.d.). Wikipedia. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Benzyl-1,4-diazepane Dihydrochloride in CNS Disorders
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-Benzyl-1,4-diazepane dihydrochloride in the context of Central Nervous System (CNS) disorders. In the absence of direct pharmacological data for this specific compound, this paper synthesizes information from structurally related molecules, particularly key intermediates in the synthesis of the dual orexin receptor antagonist, Suvorexant. We postulate that this compound may not follow the classical benzodiazepine pathway of GABAA receptor modulation. Instead, a compelling hypothesis points towards its potential interaction with the orexin system, a critical regulator of wakefulness and arousal. This guide will explore the rationale behind this hypothesis, contrast it with traditional 1,4-diazepane pharmacology, and provide detailed experimental protocols to investigate its true mechanism of action.
Introduction: Deconstructing the 1-Benzyl-1,4-diazepane Scaffold
The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, most famously forming the core of benzodiazepines, a class of drugs widely prescribed for anxiety, insomnia, and seizures.[1] These classical benzodiazepines exert their effects by positively modulating the GABAA receptor, the principal inhibitory neurotransmitter system in the CNS.[2] However, the pharmacological landscape of 1,4-diazepane derivatives is more diverse than this single mechanism suggests.
This guide will therefore proceed with a dual-perspective analysis:
-
The Orexin Hypothesis: A detailed exploration of the orexin system and the rationale for proposing this compound as a potential orexin receptor antagonist.
-
The Classical Benzodiazepine Pathway: A review of the well-established GABAA receptor modulation by traditional 1,4-diazepane derivatives, serving as a point of comparison and an alternative, albeit less likely, hypothesis.
The Orexin Hypothesis: A Novel Mechanism for a 1,4-Diazepane Derivative
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and appetite.[4] Antagonism of these receptors promotes sleep, as evidenced by the clinical efficacy of Suvorexant.
The structural similarity of this compound to the core scaffold of Suvorexant's synthetic precursors provides a strong rationale for investigating its activity at orexin receptors.[1][3]
Proposed Signaling Pathway: Orexin Receptor Antagonism
The proposed mechanism of action involves the competitive binding of this compound to OX1R and/or OX2R, thereby blocking the downstream signaling cascade initiated by the endogenous orexin peptides.
Caption: Proposed Orexin Receptor Antagonism Pathway.
Experimental Validation of the Orexin Hypothesis
To test this hypothesis, a series of in vitro and in vivo experiments are necessary.
2.2.1. In Vitro Radioligand Binding Assays
This experiment will determine if this compound binds to orexin receptors.
Protocol:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a radiolabeled orexin receptor ligand (e.g., [125I]-orexin-A).
-
Add increasing concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Separate bound from free radioligand by filtration.
-
Quantify radioactivity to determine the displacement of the radioligand by the test compound.
-
-
Data Analysis: Calculate the IC50 and Ki values to quantify the binding affinity.
2.2.2. In Vitro Functional Assays
These assays will determine if the binding of this compound to orexin receptors results in a functional effect (antagonism).
Protocol (Calcium Mobilization Assay for OX1R):
-
Cell Culture: Culture cells expressing OX1R and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Assay:
-
Add varying concentrations of this compound to the cells.
-
Stimulate the cells with a known orexin receptor agonist (e.g., orexin-A).
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).
-
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium mobilization and calculate the IC50 value.
2.2.3. In Vivo Behavioral Assays
Animal models can be used to assess the in vivo effects of this compound on sleep and wakefulness.
Protocol (Mouse Sleep-Wake Study):
-
Animal Model: Use C57BL/6J mice implanted with EEG/EMG electrodes for sleep-wake recording.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., oral gavage).
-
Data Acquisition: Record EEG/EMG data continuously for a defined period (e.g., 24 hours).
-
Data Analysis: Score the sleep-wake stages (wake, NREM sleep, REM sleep) and analyze the effects of the compound on sleep architecture (e.g., latency to sleep, duration of sleep stages).
The Classical Benzodiazepine Pathway: An Alternative Hypothesis
While the evidence points towards the orexin system, it is prudent to consider the classical mechanism of action for 1,4-diazepane derivatives.
GABAA Receptor Positive Allosteric Modulation
Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site.[2] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[5]
Caption: Classical GABAA Receptor Modulation Pathway.
Experimental Validation of the GABAA Hypothesis
3.2.1. In Vitro Electrophysiology
Patch-clamp electrophysiology can directly measure the effect of this compound on GABA-evoked currents.
Protocol:
-
Cell Culture: Use cells expressing GABAA receptors or primary cultured neurons.
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp recording.
-
Apply GABA to elicit an inward chloride current.
-
Co-apply GABA with this compound.
-
-
Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound.
Synthesis of 1-Benzyl-1,4-diazepane Derivatives
The synthesis of 1-benzyl-1,4-diazepane derivatives can be achieved through various routes, often involving the formation of the diazepane ring as a key step. The synthesis of the Suvorexant intermediate provides a relevant example.[1][6]
Illustrative Synthetic Scheme:
Sources
An In-Depth Technical Guide to the In-Vitro Evaluation of 1-Benzyl-1,4-diazepane dihydrochloride
A Framework for the Characterization of Novel Bioactive Scaffolds
Abstract
The 1,4-diazepane nucleus is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents with a wide spectrum of therapeutic applications, including central nervous system (CNS) disorders and oncology.[1] This technical guide presents a comprehensive framework for the in-vitro investigation of 1-Benzyl-1,4-diazepane dihydrochloride, a representative member of this chemical class. In the absence of extensive specific research on this particular molecule, this document serves as a roadmap for its characterization, drawing upon established methodologies for analogous 1,4-diazepine derivatives. The guide is structured to provide researchers, scientists, and drug development professionals with a logical, scientifically rigorous workflow, from initial synthesis and characterization to a multi-tiered in-vitro screening cascade designed to elucidate its cytotoxic profile, potential therapeutic activities, and mechanism of action. By detailing the causality behind experimental choices and providing robust, self-validating protocols, this guide aims to empower researchers to unlock the therapeutic potential of novel 1,4-diazepane derivatives.
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold
The seven-membered 1,4-diazepane ring system is a cornerstone of modern pharmacology. Its inherent conformational flexibility allows for the spatial presentation of various substituents, enabling interaction with a diverse array of biological targets.[2] Historically, fused versions of this scaffold, the benzodiazepines, have been immensely successful as anxiolytics, anticonvulsants, and sedatives, primarily through their modulatory action on the γ-aminobutyric acid (GABAA) receptor.[3][4]
More recent explorations of the broader 1,4-diazepine class have revealed a significantly wider range of biological activities, including antipsychotic, anticancer, and antibacterial properties.[5][6] Furthermore, derivatives of the 1,4-diazepane scaffold are being investigated as sigma receptor ligands for neuropsychiatric and neurodegenerative disorders, and as inhibitors of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease.[7][8] this compound, with its fundamental benzyl substitution, represents a foundational structure within this class. Its systematic in-vitro evaluation is a critical first step in determining its potential as a lead compound for drug discovery.
Synthesis and Characterization
The synthesis of 1-Benzyl-1,4-diazepane and its derivatives is well-documented in the chemical literature. A common and efficient approach involves the reductive amination of a suitable diamine with benzaldehyde, followed by cyclization. The resulting free base is then typically converted to the more stable and water-soluble dihydrochloride salt for biological testing.
Rationale for Dihydrochloride Salt Formation: The conversion to a dihydrochloride salt serves two primary purposes in a drug discovery context. Firstly, it enhances the compound's solubility in aqueous buffers, which is essential for most in-vitro biological assays. Secondly, it improves the compound's stability and handling characteristics as a crystalline solid.
Characterization: Rigorous characterization is paramount to ensure the identity, purity, and structural integrity of the test compound. The following analytical techniques are considered standard:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, typically aiming for >95% for initial biological screening.
-
Elemental Analysis: To confirm the empirical formula, particularly for the salt form.
A Proposed In-Vitro Screening Cascade
The following multi-tiered screening cascade provides a logical progression for the initial biological characterization of this compound. This workflow is designed to first establish a safety profile (cytotoxicity) before moving into broader screening for potential therapeutic activity and subsequent mechanism of action studies.
Caption: Proposed in-vitro screening workflow for this compound.
Tier 1: Foundational Assays - Cytotoxicity Profiling
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on various cell lines. This is a critical first step to distinguish between general toxicity and specific, potentially therapeutic, bioactivity.
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Select a panel of cell lines. It is advisable to include both cancerous (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) and non-cancerous or "normal" cell lines (e.g., human dermal fibroblasts) to assess for selective toxicity.[11]
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution to create a range of final concentrations to be tested (e.g., from 0.1 µM to 100 µM).
-
Remove the old media from the cells and replace it with fresh media containing the different concentrations of the test compound. Include a vehicle control (media with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic agent like doxorubicin).
-
-
Incubation:
-
Incubate the plates for a standard exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media and add a solubilizing agent (e.g., 100 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound | IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | This compound | Hypothetical Value |
| HCT-116 (Colorectal Cancer) | This compound | Hypothetical Value |
| SH-SY5Y (Neuroblastoma) | This compound | Hypothetical Value |
| HDF (Normal Fibroblasts) | This compound | Hypothetical Value |
Tier 2: Primary Activity Screening
Based on the broad activities of the 1,4-diazepane scaffold, a dual-pronged primary screening approach targeting CNS and anticancer activities is logical.
A. CNS Activity Screening: Neuroprotection Assay
Rationale: Given the prevalence of CNS activity in diazepines and the investigation of related compounds in neurodegenerative diseases, assessing the neuroprotective potential of this compound is a high-priority avenue.[7][8]
Experimental Protocol: Aβ-Induced Neurotoxicity Rescue Assay
-
Cell Culture: Use a neuronal cell line such as SH-SY5Y. Seed cells in a 96-well plate and allow them to differentiate into a more mature neuronal phenotype if required by the specific protocol.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (as determined in Tier 1) for a period of 1-2 hours.
-
Induction of Toxicity: Introduce a neurotoxic insult, such as aggregated Amyloid-beta (Aβ) 1-42 peptide, to mimic aspects of Alzheimer's disease pathology.[13]
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described above. A significant increase in cell viability in the compound-treated wells compared to the Aβ-only treated wells indicates a neuroprotective effect.
B. Anticancer Activity Screening
Rationale: Several 1,4-diazepine derivatives have demonstrated cytotoxic activity against cancer cell lines.[5][11] A broad screening approach can identify potential anticancer applications.
Recommended Approach: NCI-60 Human Tumor Cell Line Screen (or similar panel)
For laboratories with the resources, submitting the compound to a large-scale screening panel like the National Cancer Institute's NCI-60 screen provides a wealth of data. This panel tests the compound against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The resulting data can reveal patterns of activity that may hint at a specific mechanism of action.
Tier 3: Mechanism of Action (MoA) Elucidation
If promising activity is observed in Tier 2, the next logical step is to investigate the underlying molecular mechanism.
A. Receptor Binding Assays
Rationale: Many CNS-active drugs and other therapeutics exert their effects by binding to specific protein receptors. Identifying the binding targets of this compound is key to understanding its function.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Target Selection: Based on the primary screening results and the known targets of related diazepines, select a panel of potential receptors. This could include GABAA receptors, sigma receptors (σ₁ and σ₂), and various G-protein coupled receptors (GPCRs).[7][14]
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the specific receptor of interest.
-
Assay Setup: In a multi-well plate, combine the receptor-containing membranes, a known radiolabeled ligand for that receptor (e.g., [³H]-flunitrazepam for the benzodiazepine site on GABAA), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the bound from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is measured. The data is used to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).[15]
Caption: Principle of a competitive receptor binding assay.
B. Target-based Functional Assays
Rationale: Once a binding target is identified, it is crucial to determine whether the compound acts as an agonist (activator), antagonist (blocker), or modulator of that target's function.
Example Functional Assay: GABAA Receptor Electrophysiology
If binding to the GABAA receptor is confirmed, its functional effect can be measured using techniques like patch-clamp electrophysiology on neurons or cells expressing the receptor. This would involve measuring the chloride ion flow through the receptor's channel in the presence of GABA alone, and then in the presence of GABA plus the test compound. An enhancement of the GABA-induced current would suggest a positive allosteric modulator effect, similar to classical benzodiazepines.
Conclusion and Future Directions
This guide outlines a systematic and logical pathway for the initial in-vitro characterization of this compound. By starting with fundamental cytotoxicity profiling and progressing through tiered screens for primary activity and mechanism of action, researchers can efficiently build a comprehensive biological profile of this and other novel compounds. Positive results from this in-vitro cascade would provide a strong rationale for advancing the compound to more complex studies, including in-vivo animal models for efficacy and safety, and further medicinal chemistry efforts to optimize its structure for improved potency and drug-like properties. The 1,4-diazepane scaffold continues to be a rich source of therapeutic innovation, and a rigorous, hypothesis-driven in-vitro evaluation is the critical first step in translating this chemical potential into clinical reality.
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National Center for Biotechnology Information. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]
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TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]
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Domainex. CNS Drug Discovery | Physicochemical optimisation. [Link]
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Taylor & Francis Online. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]
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PubMed. In vitro receptor binding assays: general methods and considerations. [Link]
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Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
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JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
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Creative Biolabs. Receptor Ligand Binding Assay. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
-
PubMed Central. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]
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UWSpace. Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. [Link]
-
MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][9]diazepines, and Their Cytotoxic Activity. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzyl-1,4-diazepane Dihydrochloride
Introduction: The Strategic Importance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered structure provides a flexible yet constrained framework, ideal for presenting substituents in a specific three-dimensional orientation for optimal interaction with biological targets. The N-benzylated derivative, 1-Benzyl-1,4-diazepane, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including those with positive inotropic effects.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps and biological assays.
This document provides a comprehensive guide for the synthesis of 1-Benzyl-1,4-diazepane dihydrochloride from commercially available starting materials. The presented three-step methodology is designed for robustness and scalability, employing a protecting group strategy to ensure selective mono-benzylation. Each protocol is accompanied by an in-depth discussion of the underlying chemical principles, safety considerations, and expected outcomes, ensuring that researchers can confidently replicate and adapt these procedures.
Overall Synthetic Strategy: A Three-Step Approach to Purity and Selectivity
The synthesis of this compound is efficiently achieved through a three-step sequence, as illustrated below. This strategy hinges on the temporary protection of one of the secondary amines of the 1,4-diazepane ring to prevent undesired dibenzylation.
Figure 1: Overall workflow for the synthesis of this compound.
Part I: Synthesis of N-Boc-1,4-diazepane (Intermediate 1)
Scientific Rationale
The initial step involves the protection of one of the secondary amines of 1,4-diazepane with a tert-butyloxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions, particularly the basic conditions required for the subsequent benzylation step, and its facile removal under acidic conditions.[2] This selective mono-protection is crucial for preventing the formation of the undesired 1,4-dibenzyl-1,4-diazepane byproduct in the next step.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,4-Diazepane | 100.16 | 5.00 g | 49.9 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 11.4 g | 52.2 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-diazepane (5.00 g, 49.9 mmol) in dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Dissolve di-tert-butyl dicarbonate (11.4 g, 52.2 mmol) in a minimal amount of DCM and add it dropwise to the cooled 1,4-diazepane solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-1,4-diazepane as a colorless oil or a white solid.
Part II: Synthesis of 1-Boc-4-benzyl-1,4-diazepane (Intermediate 2)
Scientific Rationale
With one nitrogen atom protected, the remaining secondary amine of 1-Boc-1,4-diazepane can undergo selective N-alkylation. Benzyl bromide is used as the benzylating agent in this protocol. The reaction is carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent solvent for this SN2 reaction, as it is polar and aprotic.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Boc-1,4-diazepane | 200.27 | 5.00 g | 25.0 |
| Benzyl bromide | 171.04 | 4.70 g (3.3 mL) | 27.5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 5.18 g | 37.5 |
| Acetonitrile (ACN) | - | 100 mL | - |
Procedure:
-
To a solution of 1-Boc-1,4-diazepane (5.00 g, 25.0 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask, add potassium carbonate (5.18 g, 37.5 mmol).
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (4.70 g, 27.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-Boc-4-benzyl-1,4-diazepane, which can be used in the next step without further purification if TLC shows a clean conversion.
Part III: Deprotection and Synthesis of this compound (Final Product)
Scientific Rationale
The final step involves the removal of the Boc protecting group and the simultaneous formation of the dihydrochloride salt. A solution of hydrogen chloride in an organic solvent, such as dioxane, is a standard and highly effective reagent for this transformation.[3][4] The strong acidic conditions cleave the tert-butyl carbamate, releasing the free amine, which is then protonated by the excess HCl to form the stable dihydrochloride salt. The product typically precipitates from the reaction mixture, allowing for easy isolation.
Figure 2: Mechanism of Boc deprotection and salt formation.
Experimental Protocol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Boc-4-benzyl-1,4-diazepane | 290.41 | 5.00 g | 17.2 |
| 4M HCl in 1,4-Dioxane | - | 25 mL | 100 |
| Diethyl ether | - | ~50 mL | - |
Procedure:
-
Dissolve 1-Boc-4-benzyl-1,4-diazepane (5.00 g, 17.2 mmol) in a minimal amount of 1,4-dioxane or methanol in a 100 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl solution in 1,4-dioxane (25 mL, 100 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form during this time.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, add diethyl ether (~50 mL) to the mixture to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.
-
Dry the resulting white solid under high vacuum to obtain this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: The melting point of the free base, 1-Benzyl-1,4-diazepane, is reported to be 54-56 °C.[5] The dihydrochloride salt is expected to have a significantly higher melting point, likely with decomposition.
-
NMR Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the benzyl group protons (in the aromatic region), the benzylic methylene protons, and the protons of the diazepane ring.
-
¹³C NMR: The spectrum should display resonances for the aromatic carbons of the benzyl group and the aliphatic carbons of the diazepane ring.
-
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C₁₂H₁₈N₂) at m/z 190.15.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzyl bromide: is a lachrymator and is corrosive. Handle with extreme care.
-
Di-tert-butyl dicarbonate: can cause skin and eye irritation.
-
4M HCl in dioxane: is highly corrosive and flammable. Avoid inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(14), 4281. Available at: [Link]
-
ResearchGate. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available at: [Link]
-
PubMed. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][6][7]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. Available at: [Link]
-
PMC. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]
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- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Detailed protocol for 1-Benzyl-1,4-diazepane dihydrochloride synthesis
Application Note & Protocol
Topic: Detailed Protocol for the Synthesis of 1-Benzyl-1,4-diazepane Dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Benzyl-1,4-diazepane
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents due to its versatile three-dimensional conformation that allows for effective interaction with various biological targets.[1][2] 1-Benzyl-1,4-diazepane, in particular, serves as a critical intermediate in the synthesis of more complex molecules, including potential positive inotropic agents and other pharmacologically significant compounds.[3][4] The benzyl group acts as a common protecting group for the secondary amine, which can be readily removed via hydrogenolysis at a later synthetic stage.
This guide provides a detailed, field-proven protocol for the synthesis of 1-Benzyl-1,4-diazepane, culminating in its conversion to the dihydrochloride salt. The dihydrochloride form offers superior stability, crystallinity, and ease of handling compared to the free base, which typically presents as an oil.[5][6] The chosen synthetic route is a one-pot reductive amination, selected for its efficiency, high yield, and operational simplicity.
Part 1: Synthesis of 1-Benzyl-1,4-diazepane (Free Base) via Reductive Amination
Principle of the Method
This synthesis employs a direct reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation.[7][8] The reaction proceeds in a single pot where 1,4-diazepane and benzaldehyde first condense to form a hemiaminal intermediate. This intermediate is in equilibrium with an iminium ion, which is then irreversibly reduced in situ by a mild reducing agent, sodium borohydride, to yield the target N-benzylated product. This method is favored over direct alkylation with benzyl halides as it minimizes the risk of undesired quaternary ammonium salt formation.
Reaction Scheme
Caption: Reductive amination of 1,4-diazepane with benzaldehyde.
Materials and Equipment
| Category | Item |
| Reagents | 1,4-Diazepane |
| Benzaldehyde, ≥99% | |
| Sodium Borohydride (NaBH₄) | |
| Methanol (MeOH), anhydrous | |
| Dichloromethane (DCM) | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Equipment | Round-bottom flask (250 mL) |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel (500 mL) | |
| Rotary evaporator | |
| Standard laboratory glassware | |
| Personal Protective Equipment (PPE) |
Experimental Protocol: Step-by-Step
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (5.0 g, 50.0 mmol, 1.0 eq).
-
Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the 1,4-diazepane is fully dissolved.
-
Aldehyde Addition: Add benzaldehyde (5.3 g, 5.1 mL, 50.0 mmol, 1.0 eq) dropwise to the solution at room temperature. A slight exotherm may be observed. Stir the mixture for 30 minutes.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Cautiously add sodium borohydride (2.8 g, 75.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water (50 mL). This will decompose any excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Trustworthiness Note: The bicarbonate wash removes any acidic impurities, while the brine wash aids in breaking emulsions and removing bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield 1-Benzyl-1,4-diazepane as a viscous oil. The crude product is typically of sufficient purity for the subsequent salt formation step.
Part 2: Conversion to this compound
Principle of the Method
The final step involves converting the oily free base into a stable, solid dihydrochloride salt. This is achieved by protonating both basic nitrogen atoms of the diazepane ring with hydrochloric acid. The resulting ionic salt has a higher melting point and is typically crystalline, making it easy to isolate by filtration and purify by recrystallization if necessary.
Materials and Reagents
| Category | Item |
| Starting Mat. | Crude 1-Benzyl-1,4-diazepane (from Part 1) |
| Reagents | Hydrochloric Acid (HCl), 2M solution in diethyl ether |
| Isopropanol (IPA) | |
| Diethyl Ether (Et₂O), anhydrous | |
| Equipment | Erlenmeyer flask (250 mL) |
| Buchner funnel and filter flask | |
| Vacuum oven or desiccator |
Experimental Protocol: Step-by-Step
-
Dissolution: Dissolve the crude 1-Benzyl-1,4-diazepane oil (assuming ~50.0 mmol theoretical yield) in isopropanol (25 mL).
-
Precipitation: While stirring vigorously, slowly add a 2M solution of HCl in diethyl ether (~55 mL, 110 mmol, 2.2 eq). A white precipitate will form immediately. Expertise Note: Using a pre-made ethereal HCl solution provides better control over the stoichiometry compared to bubbling HCl gas.
-
Crystallization: Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete salt formation and precipitation. For improved crystal formation, the slurry can be cooled in an ice bath for an additional 30 minutes.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities and residual solvent.
-
Drying: Dry the product under vacuum at 40-50 °C for 12 hours to yield this compound as a white to off-white crystalline solid.
Workflow and Data Summary
Overall Synthesis Workflow
Caption: Step-by-step workflow for the synthesis and isolation.
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Moles (mmol) | Stoich. Eq. | Typical Yield | Purity |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 50.0 | 1.0 | - | ≥98% |
| Benzaldehyde | C₇H₆O | 106.12 | 50.0 | 1.0 | - | ≥99% |
| Sodium Borohydride | NaBH₄ | 37.83 | 75.0 | 1.5 | - | ≥98% |
| This compound | C₁₂H₂₀Cl₂N₂ | 263.21 | ~40.0 | - | 80-90% | ≥97% |
Safety, Hazards, and Handling
Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
1-Benzyl-1,4-diazepane: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[6][9]
-
Benzaldehyde: Harmful if swallowed. Combustible liquid.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Methanol/DCM/Diethyl Ether: Highly flammable liquids and vapors. Toxic if inhaled, swallowed, or in contact with skin.
Always have appropriate spill kits and emergency procedures in place before beginning the synthesis. Consult the full Safety Data Sheet (SDS) for each chemical before use.[5]
References
-
Li, G., et al. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. [Online] Available at: [Link]
-
PubChem. 1-Benzyl-1,4-diazepane. National Institutes of Health. [Online] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Online] Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Online] Available at: [Link]
-
ACS Catalysis. Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. [Online] Available at: [Link]
-
Royal Society Publishing. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Online] Available at: [Link]
-
European Patent Office. SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. [Online] Available at: [Link]
-
PubMed. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Online] Available at: [Link]
- Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
PubMed. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Online] Available at: [Link]
- Google Patents. Production method of 1,4-diazepane derivatives.
-
MDPI. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][5][9]diazepines. [Online] Available at: [Link]
-
National Institutes of Health. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Online] Available at: [Link]
-
PubMed. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][5][9]oxazin-7-yl)acetamides and their positive inotropic evaluation. [Online] Available at: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Online] Available at: [Link]
-
PubMed. A concise synthesis of 1,4-dihydro-[5][9]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. [Online] Available at: [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Online] Available at: [Link]
-
ResearchGate. Synthesis of 1,4Dialkyl1,4-dihydro-1,4-benzo[e]diazepine-5-ones. [Online] Available at: [Link]
-
PubChemLite. 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride. [Online] Available at: [Link]
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Purification techniques for 1-Benzyl-1,4-diazepane dihydrochloride
Application Note & Protocol Guide
Topic: Purification Techniques for 1-Benzyl-1,4-diazepane Dihydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1,4-diazepane is a key heterocyclic scaffold used in the synthesis of various pharmacologically active molecules. It is typically handled and stored as its dihydrochloride salt to improve stability and solubility in polar solvents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the generation of difficult-to-remove related substances in subsequent synthetic steps. This document provides a detailed guide on the principles and practical protocols for the purification of this compound, focusing on recrystallization as the primary method, with additional techniques for specific scenarios. The protocols are designed to be robust and self-validating, supported by explanations of the underlying chemical principles.
Introduction to this compound
1-Benzyl-1,4-diazepane is a diamine featuring a seven-membered diazepane ring, a secondary amine, and a tertiary amine protected by a benzyl group. The dihydrochloride salt form protonates both nitrogen atoms, resulting in a highly polar, typically crystalline solid. This salt form enhances the compound's stability and handling characteristics compared to the free base, which is an oil or low-melting solid and more susceptible to atmospheric oxidation and degradation.
The primary challenge in its purification stems from its high polarity and salt nature, which limits its solubility in many common non-polar organic solvents and can complicate standard chromatographic methods.
Common Impurities
Understanding potential impurities is critical for selecting an appropriate purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Side-Products: Such as products of incomplete cyclization or over-alkylation.
-
The Free Base: 1-Benzyl-1,4-diazepane.
-
The Monohydrochloride Salt: Where only one of the amine groups is protonated.
-
Residual Solvents: From the synthesis or work-up.
-
Degradation Products: Amines can undergo oxidation, leading to colored impurities.[1]
Purification Strategy Overview
The purification of a highly polar salt like this compound relies on exploiting differences in solubility between the desired compound and its impurities. The general workflow involves selecting a primary purification technique, executing the protocol, and assessing the final purity.
Primary Purification Method: Recrystallization
Recrystallization is the most effective and widely used technique for purifying crystalline organic solids.[2] The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).
Rationale for Solvent Selection
For a polar dihydrochloride salt, suitable solvents are typically polar and protic. Non-polar solvents like hexanes or toluene will likely have negligible solubility even at high temperatures.
-
Good Candidates: Alcohols (Methanol, Ethanol, Isopropanol), Water, and mixtures of these.
-
Poor Candidates: Diethyl ether, Hexanes, Toluene, Dichloromethane.
-
Intermediate Candidates (for anti-solvent use): Acetonitrile, Acetone, Ethyl Acetate.
Protocol: Solvent Screening
Before performing a bulk recrystallization, a small-scale solvent screen is essential.
Methodology:
-
Place ~20-30 mg of the crude material into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If a solvent does not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Observe if the solid dissolves.
-
If the solid dissolves upon heating, cool the test tube to room temperature and then in an ice-water bath. Observe the quantity and quality of the crystals that form.
-
Record your observations in a table.
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | High | Very High | Poor recovery | Poor solvent |
| Methanol | High | Very High | Poor recovery | Poor solvent |
| Ethanol | Moderate | High | Good crystals | Good Candidate |
| Isopropanol | Low | Moderate-High | Good, slow formation | Excellent Candidate |
| Acetonitrile | Very Low | Low | - | Potential anti-solvent |
| Ethanol/Water (9:1) | Moderate | High | Good crystals | Good System |
| Isopropanol/Water (95:5) | Low | High | Excellent crystals | Excellent System |
Table 1. Example of a solvent screening table. Results are illustrative.
The ideal choice is a solvent or solvent system that provides low solubility at room temperature but high solubility when hot, leading to high recovery of pure crystals upon cooling. Isopropanol or a mixture of Ethanol and a small amount of water often provides the best balance.
Protocol: Bulk Recrystallization
This protocol assumes Isopropanol has been selected as the optimal solvent.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
In a separate flask, bring the chosen solvent (Isopropanol) to a boil.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and heating until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities which remain in the "mother liquor". Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without dissolving a significant amount of the desired product.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.
Alternative Purification Methods
Protocol: Washing and Trituration
This method is effective for removing small amounts of highly soluble impurities from a product that is largely insoluble in the wash solvent.
Methodology:
-
Place the crude solid in a flask with a stir bar.
-
Add a solvent in which the dihydrochloride salt is poorly soluble (e.g., Acetone or Ethyl Acetate).
-
Stir the resulting slurry vigorously at room temperature for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Dry the solid under vacuum.
Considerations for Chromatography
Standard normal-phase column chromatography on silica gel is generally not recommended for amine hydrochlorides. The high polarity of the salt causes it to bind very strongly to the acidic silica stationary phase, resulting in poor recovery and significant peak tailing.[3][4] If chromatography is necessary, specialized techniques are required.
-
Reversed-Phase Chromatography (C18): This is the most viable chromatographic option. The stationary phase is non-polar (C18), and a polar mobile phase is used.
-
Typical Mobile Phase: A gradient of Water/Methanol or Water/Acetonitrile, with an acidic modifier (e.g., 0.1% HCl or 0.1% Trifluoroacetic Acid) to maintain the protonated state of the amine and ensure good peak shape.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain and separate very polar compounds and are an excellent choice for this type of molecule.[5]
-
Typical Mobile Phase: High organic content (e.g., >80% Acetonitrile) with an aqueous buffer.
-
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be confirmed.
| Technique | Purpose | Expected Result for Pure Sample |
| Melting Point | Assess purity and identity | A sharp melting point range (e.g., within 1-2 °C). |
| ¹H NMR | Confirm structure and purity | Correct chemical shifts, integration values, and coupling constants. Absence of signals from impurities or residual solvents. |
| ¹³C NMR | Confirm structure | Correct number of signals corresponding to the carbon atoms in the molecule. |
| HPLC | Quantify purity | A single major peak, typically >99% by area normalization.[6][7] |
| Elemental Analysis | Confirm elemental composition and salt form | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₁₂H₂₀Cl₂N₂. |
Table 2. Standard analytical techniques for purity assessment of this compound.
Conclusion
The purification of this compound is most reliably achieved through recrystallization. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol involving slow cooling and washing with ice-cold solvent, can effectively remove common process-related impurities. The final purity should always be rigorously confirmed using a combination of analytical techniques, including NMR, HPLC, and melting point analysis, to ensure the material is suitable for its intended use in research and development.
References
- Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Pruett, R. L., & Rony, P. R. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232. Washington, DC: U.S.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
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Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
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Patel, S., et al. (2012). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4573. [Link]
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Reddit. (2019). Can amine salts run through a silica column?[Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]
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SciSpace. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]
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Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine. [Link]
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Omics Online. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-1,4-diazepane Dihydrochloride
Abstract
This comprehensive technical guide provides a suite of detailed analytical methods for the robust characterization of 1-Benzyl-1,4-diazepane dihydrochloride, a key intermediate in pharmaceutical synthesis. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines protocols for identity, purity, and stability assessment. The methodologies are grounded in fundamental analytical principles and adhere to the validation guidelines established by the International Council for Harmonisation (ICH) and major pharmacopoeias. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction
This compound (Figure 1) is a heterocyclic amine of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents. The seven-membered diazepane ring system is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. Given its role as a synthetic precursor, the unequivocal confirmation of its identity, the accurate determination of its purity, and a thorough understanding of its stability are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note details a multi-faceted analytical approach for the comprehensive characterization of this compound, encompassing chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is presented with the necessary detail to be implemented in a laboratory setting and is designed to be a self-validating system, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀Cl₂N₂ | [1] |
| Molecular Weight | 263.21 g/mol | [1] |
| Appearance | White to off-white solid | Assumed based on typical amine hydrochlorides |
| Solubility | Soluble in water and methanol.[2][3] Sparingly soluble in ethanol. Poorly soluble in non-polar organic solvents like acetonitrile, ethyl acetate, and hexane. | General principles of amine salt solubility.[4] |
| Stability | As a hydrochloride salt, it is expected to be more stable than its free base form, particularly against oxidative degradation.[5] However, it may be susceptible to degradation under high humidity and elevated temperatures. | General stability of amine hydrochloride salts.[5][6][7] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Rationale: Reversed-phase HPLC with UV detection is the workhorse technique for the analysis of non-volatile organic compounds in the pharmaceutical industry. For this compound, the presence of the benzyl chromophore allows for sensitive UV detection. The dihydrochloride salt form ensures good solubility in aqueous mobile phases. The method outlined below is a robust starting point for determining the purity (related substances) and performing an assay of the compound. This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility and wide availability.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection: UV at 210 nm. The benzyl group exhibits strong absorbance at this wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
System Suitability: As per USP <621> and EP 2.2.46 guidelines, the system suitability should be verified before sample analysis.[8][9][10][11][12][13][14][15][16][17] This includes:
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: A minimum of 2000 theoretical plates for the main peak.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of a standard solution should be less than 2.0%.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[1][18][19][20][21] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Caption: HPLC workflow for purity and assay determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is an unparalleled technique for the elucidation and confirmation of molecular structure. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound. The spectra will provide information on the number and connectivity of protons and carbons in the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) are suitable solvents due to the compound's solubility.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Expected Chemical Shifts:
-
Aromatic Protons (Benzyl group): Multiplet in the range of δ 7.2-7.6 ppm.
-
Benzylic Protons (-CH₂-Ph): A singlet or an AB quartet around δ 4.0-4.5 ppm. The appearance as a singlet or multiplet depends on the conformational rigidity and the proximity to chiral centers, if any are present.[22]
-
Diazepane Ring Protons: A series of multiplets in the range of δ 2.5-3.8 ppm. The complexity of these signals is due to geminal and vicinal couplings.
-
-
-
¹³C NMR:
-
Expected Chemical Shifts:
-
Aromatic Carbons: Signals in the range of δ 125-140 ppm.
-
Benzylic Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.
-
Diazepane Ring Carbons: Signals in the aliphatic region, typically between δ 40-60 ppm.
-
-
-
2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to establish proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound and can offer structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like this compound.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS) for online analysis or used with direct infusion.
-
Ionization Mode: Positive ion mode is preferred as the amine groups are readily protonated.
-
Expected Ions:
-
[M+H]⁺: The protonated molecule of the free base (C₁₂H₁₈N₂) is expected at m/z 191.15.
-
[M+Na]⁺: A sodium adduct may also be observed at m/z 213.13.
-
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide structural confirmation. Key expected fragmentation pathways for benzylamines include the loss of ammonia and the formation of a benzyl cation.[23][24][25][26][27]
-
Loss of the benzyl group: A fragment corresponding to the benzyl cation (C₇H₇⁺) at m/z 91.
-
Cleavage of the diazepane ring: Various fragmentation pathways involving the diazepane ring can also be observed.
-
Caption: Proposed MS/MS fragmentation of 1-Benzyl-1,4-diazepane.
Thermal Analysis (TGA/DSC) for Stability and Solid-State Characterization
Rationale: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability and characterize the solid-state properties of a compound. For a hydrochloride salt, these methods can reveal information about the presence of solvates, melting point, and decomposition temperature.
Experimental Protocol:
-
Instrumentation: A simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.
-
TGA:
-
DSC:
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen.
-
Expected Events: Endothermic events corresponding to melting and desolvation. Exothermic events may indicate decomposition. The melting point of the dihydrochloride salt is expected to be sharp and at a higher temperature than the free base.[30]
-
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and assay, NMR for structural confirmation, mass spectrometry for molecular weight verification, and thermal analysis for solid-state characterization ensures a thorough understanding of the compound's identity, purity, and stability. It is imperative that these methods are validated in the end-user's laboratory to demonstrate their suitability for the intended purpose, in accordance with regulatory guidelines. These protocols serve as a robust starting point for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.
References
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Flammang, R., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(5), 646-658. Available at: [Link]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]
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DSDP Analytics. USP <621> Chromatography. Available at: [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]
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Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(6), 1043-1052. Available at: [Link]
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Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]
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uspbpep.com. 2.2.46. Chromatographic separation techniques. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Available at: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available at: [Link]
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ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]
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Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(3), 235-243. Available at: [Link]
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European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. Available at: [Link]
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Liu, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206479. Available at: [Link]
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PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]
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ResearchGate. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
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ResearchGate. (n.d.). TGA (red trace) of TMZ·HCl dihydrate salt bulk material. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). (2022). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. Available at: [Link]
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Kshirsagar, S. J., et al. (2008). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 70(6), 778–781. Available at: [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
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NHS. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]
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Cabrera, A., et al. (2007). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1][23]diazepines. Molecules, 12(3), 637–644. Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 316-327. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. Available at: [Link]
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Quora. (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]
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Gumede, N. Z., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. ACS Omega, 8(7), 6825–6836. Available at: [Link]
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World Health Organization (WHO). (n.d.). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available at: [Link]
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Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Available at: [Link]
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Bures, F., et al. (2021). Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Organic Letters, 23(15), 5899–5904. Available at: [Link]
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Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.13: Amines as Bases. Available at: [Link]
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Pistos, C., et al. (2004). Development of a validated HPLC method for the determination of four 1,4-benzodiazepines in human biological fluids. Journal of Liquid Chromatography & Related Technologies, 27(13), 2081-2097. Available at: [Link]
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Application Notes and Protocols for 1-Benzyl-1,4-diazepane Dihydrochloride as a Pharmaceutical Intermediate
Introduction: The Strategic Importance of the 1-Benzyl-1,4-diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are associated with a wide range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[2][3] 1-Benzyl-1,4-diazepane dihydrochloride serves as a crucial and versatile intermediate in the synthesis of these complex pharmaceutical agents. The benzyl group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the second nitrogen. This controlled reactivity is paramount in multi-step syntheses of drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its chemical properties, safe handling procedures, and detailed protocols for its application in key synthetic transformations, alongside robust analytical methods for quality control.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈N₂·2HCl | [4] |
| Molecular Weight | 263.21 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and methanol. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5] | [5] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool place in a tightly closed container in a dry and well-ventilated environment.[5]
For more detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]
Core Synthetic Applications and Protocols
This compound is primarily utilized in reactions involving the secondary amine of the diazepane ring. The dihydrochloride salt is typically neutralized in situ to the free base before reaction.
Protocol 1: N-Alkylation via Nucleophilic Substitution
N-alkylation of the unprotected secondary amine is a fundamental step in elaborating the diazepane scaffold. This protocol describes a general procedure for the reaction with an alkyl halide.
Workflow for N-Alkylation:
Caption: General workflow for N-alkylation of 1-Benzyl-1,4-diazepane.
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Neutralization: Add a suitable base (2.0-3.0 eq.), such as anhydrous potassium carbonate or triethylamine, to the suspension. Stir at room temperature for 30 minutes to generate the free base in situ.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 50-80 °C) to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-alkylated product.[7]
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[1] This protocol outlines the reaction of 1-Benzyl-1,4-diazepane with a carbonyl compound (aldehyde or ketone).
Workflow for Reductive Amination:
Caption: General workflow for reductive amination of 1-Benzyl-1,4-diazepane.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 2.2 eq.) in an appropriate solvent such as methanol or dichloromethane.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the solution. If necessary, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) or sodium borohydride (NaBH₄, 1.5-2.0 eq.), portion-wise to the reaction mixture.[5] Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the final product.[7]
Analytical Quality Control
Rigorous analytical characterization is essential to ensure the purity and identity of this compound and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the structure and purity of the compound. The following are typical chemical shifts for the free base, 1-Benzyl-1,4-diazepane. The dihydrochloride salt will show similar patterns but may have broader peaks and downfield shifts for protons near the nitrogen atoms.
-
Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)
-
Benzyl CH₂: ~3.5-3.6 ppm (singlet, 2H)
-
Diazepane ring protons: ~2.5-3.0 ppm (multiplet, 10H)
-
NH proton: Variable, may be broad or exchange with solvent.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Aromatic carbons: ~127-140 ppm
-
Benzyl CH₂: ~60-65 ppm
-
Diazepane ring carbons: ~45-55 ppm
-
Note: The exact chemical shifts can vary depending on the solvent and the salt form of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound. A general reversed-phase method is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for specific applications and equipment.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. The protocols and analytical methods outlined in this guide are intended to provide a solid foundation for researchers in their synthetic endeavors. By understanding the reactivity, handling requirements, and quality control procedures for this compound, scientists can effectively incorporate the 1,4-diazepane scaffold into novel drug candidates.
References
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- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
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- (1-Benzyl-1,4-diazepan-6-yl)methanol AldrichCPR - Sigma-Aldrich.
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Application of 1-Benzyl-1,4-diazepane Dihydrochloride as a Scaffold in Drug Discovery
Senior Application Scientist Note: This document outlines the strategic application of 1-Benzyl-1,4-diazepane dihydrochloride as a foundational scaffold in medicinal chemistry and drug discovery. The protocols and workflows described herein are representative examples designed to guide researchers in leveraging this versatile chemical entity for the synthesis and screening of novel compound libraries.
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
The 1,4-diazepine core and its fused analogues, such as benzodiazepines, are recognized as "privileged structures" in medicinal chemistry.[1][2] This designation stems from their proven ability to form the basis of compounds with a wide array of biological activities, targeting various receptors and enzymes. Derivatives of this seven-membered heterocyclic system have been successfully developed as agents for the central nervous system (CNS), including anticonvulsants, anxiolytics, and sedatives, as well as compounds with anticancer, antibacterial, and antifungal properties.[3]
This compound serves as a key starting material, offering a rigid yet adaptable framework for the synthesis of diverse compound libraries. Its structure presents two nitrogen atoms that can be selectively functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This application note will detail the utility of this compound in synthetic library generation and subsequent pharmacological screening.
Chemical Properties and Handling
A summary of the key chemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 199672-26-9 |
| Molecular Formula | C₁₂H₂₀Cl₂N₂ |
| Molecular Weight | 263.21 g/mol |
| Form | Solid |
| Storage | Store at room temperature, keep tightly closed, and protect from moisture. |
Note: For detailed specifications, refer to the Certificate of Analysis for the specific lot number.
Application I: Synthetic Library Generation
The primary application of this compound in drug discovery is as a scaffold for the synthesis of novel chemical entities. The presence of a secondary amine at the 4-position provides a reactive handle for diversification through reactions such as acylation, alkylation, and reductive amination.
Representative Protocol: N-Acylation for Amide Library Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids.
Causality Behind Experimental Choices:
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the dihydrochloride salt and the HCl generated during the acylation reaction, driving the reaction to completion.
-
Coupling Agent: A carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is employed to activate the carboxylic acid, forming a highly reactive intermediate that readily acylates the secondary amine of the diazepane. This method is robust and compatible with a wide range of functional groups.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is chosen to ensure the solubility of reactants and to prevent side reactions.
Step-by-Step Methodology:
-
Preparation of Diazepane Free Base:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour. The resulting solution contains the free base of 1-benzyl-1,4-diazepane and can be used directly in the next step.
-
-
Parallel Acylation:
-
In an array of reaction vials, add a solution of a unique carboxylic acid (1.1 eq) in DCM to each vial.
-
To each vial, add EDC (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acids.
-
Add an aliquot of the 1-benzyl-1,4-diazepane free base solution (1.0 eq) to each vial.
-
Seal the vials and allow the reactions to proceed at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixtures with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude amides can be purified by flash column chromatography or preparative HPLC to yield the final products.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for creating a diverse chemical library starting from this compound.
Caption: High-throughput screening cascade for 1,4-diazepane derivatives.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries aimed at a wide range of therapeutic targets. Its utility in generating compounds with potential activities in the CNS and beyond makes it a strategic starting material for drug discovery campaigns. The representative protocols provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this privileged scaffold.
References
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Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Boll Chim Farm, 141(1), 8-14. [Link]
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Adam, J. M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]
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Franchini, S., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1706-1712. [Link]
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Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
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Wang, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(20), 4785. [Link]
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Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
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James, T., & G. E. M. T. Hill. (2018). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. ACS Chemical Biology, 13(8), 1966-1977. [Link]
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Chen, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14386-14405. [Link]
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Application Notes and Protocols: 1-Benzyl-1,4-diazepane Dihydrochloride as a Versatile Scaffold for Novel Bioactive Compounds
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 1,4-diazepane ring system is a prominent member of this class, recognized for its conformational flexibility and its presence in a variety of biologically active compounds.[1][2] This seven-membered heterocyclic structure provides a three-dimensional arrangement of substituents that can be tailored to achieve high affinity and selectivity for a range of protein targets.
1-Benzyl-1,4-diazepane dihydrochloride, a commercially available and synthetically accessible starting material, serves as an exceptional entry point for the exploration of this chemical space. The benzyl group at the N1 position provides a degree of steric bulk and can influence the overall lipophilicity and pharmacokinetic properties of the resulting derivatives. The secondary amine at the N4 position, however, presents a prime site for chemical modification, allowing for the introduction of diverse functionalities and the systematic investigation of structure-activity relationships (SAR).
This guide provides an in-depth exploration of this compound as a scaffold for the synthesis of novel compounds. We will delve into detailed, field-proven protocols for the derivatization of this core, focusing on N-acylation and N-alkylation reactions. Furthermore, we will explore the application of these derivatives as potent modulators of key central nervous system (CNS) targets, specifically the sigma (σ) and orexin receptors, highlighting the therapeutic potential of this versatile scaffold.
PART I: Synthetic Protocols and Methodologies
The derivatization of the 1-benzyl-1,4-diazepane scaffold primarily targets the secondary amine at the N4 position. The following protocols provide detailed, step-by-step instructions for common and effective synthetic transformations.
Protocol 1: N-Acylation of 1-Benzyl-1,4-diazepane with Aroyl Chlorides
This protocol details the synthesis of N-acyl-1-benzyl-1,4-diazepane derivatives, a key step in the development of novel sigma receptor ligands.[3] The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the diazepane ring attacks the electrophilic carbonyl carbon of the aroyl chloride.
Reaction Scheme:
Caption: N-acylation of 1-benzyl-1,4-diazepane.
Materials:
-
This compound
-
Desired aroyl chloride (e.g., benzoyl chloride, substituted benzoyl chlorides)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Procedure:
-
Preparation of the Free Base:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DCM, add an excess of a base like saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the free base of 1-benzyl-1,4-diazepane.
-
-
Acylation Reaction:
-
Dissolve 1-benzyl-1,4-diazepane (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the desired aroyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acyl-1-benzyl-1,4-diazepane derivative.
-
Causality and Experimental Insights:
-
Choice of Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the aroyl chloride with atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Protocol 2: N-Alkylation of 1-Benzyl-1,4-diazepane via Reductive Amination
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This protocol describes the N-alkylation of the 1-benzyl-1,4-diazepane scaffold with an aldehyde or ketone in the presence of a reducing agent.[1]
Reaction Scheme:
Caption: N-alkylation via reductive amination.
Materials:
-
1-Benzyl-1,4-diazepane (free base from Protocol 1)
-
Desired aldehyde or ketone (e.g., 2,4-dimethylbenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a solution of 1-benzyl-1,4-diazepane (1.0 eq) in anhydrous DCE, add the desired aldehyde or ketone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality and Experimental Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of other carbonyl groups.
-
Solvent: DCE is a common solvent for reductive amination as it is relatively non-polar and aprotic.
PART II: Application Notes - Targeting CNS Disorders
The derivatized 1-benzyl-1,4-diazepane scaffold has shown significant promise in the development of ligands for CNS targets, including sigma and orexin receptors.
Application Note 1: Novel Sigma Receptor Ligands for Neuropsychiatric and Neurodegenerative Disorders
Background: Sigma receptors (σR), comprising σ1 and σ2 subtypes, are enigmatic proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane.[5] They are implicated in a wide range of cellular functions and are considered important therapeutic targets for various CNS disorders, including schizophrenia, depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3][5]
The 1-Benzyl-1,4-diazepane Scaffold in Sigma Receptor Ligand Design: The 1-benzyl-1,4-diazepane scaffold has been successfully employed to generate potent and selective sigma receptor ligands.[3] The N-acylation of the diazepane ring with various aromatic and heteroaromatic acyl chlorides allows for the introduction of pharmacophoric elements that can be fine-tuned to modulate affinity and selectivity for the σ1 and σ2 receptor subtypes.
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of the N-acyl substituent plays a crucial role in determining the binding affinity and selectivity. For instance, the introduction of bulky, lipophilic groups can enhance affinity. The conformationally flexible diazepane ring allows the substituents to adopt an optimal orientation for binding within the receptor's active site.
Table 1: Biological Activity of Representative 1-Benzyl-1,4-diazepane Derivatives as Sigma Receptor Ligands
| Compound ID | N4-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| 1a | Benzoyl | 15.6 | 35.2 |
| 1b | 2-Naphthoyl | 8.9 | 21.4 |
| 1c | 3-Quinolinoyl | 5.2 | 12.8 |
Data synthesized from representative literature.[3]
Application Note 2: Orexin Receptor Antagonists for the Treatment of Insomnia
Background: The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of wakefulness.[4][6] Antagonism of orexin receptors represents a novel and effective mechanism for the treatment of insomnia, as it promotes sleep by reducing the wake-promoting signals in the brain.[7][8]
The 1-Benzyl-1,4-diazepane Scaffold in Orexin Antagonist Design: The N,N'-disubstituted 1,4-diazepane scaffold has been a cornerstone in the development of potent dual orexin receptor antagonists (DORAs).[9][10] The diazepane core acts as a central constraint, positioning the N1 and N4 substituents in a specific spatial arrangement that is crucial for high-affinity binding to both OX1R and OX2R.
Mechanism of Action Pathway:
Caption: Simplified Orexin Signaling Pathway and Antagonist Action.
Structure-Activity Relationship (SAR) Insights: The SAR for this class of compounds is well-defined. The N1-benzyl group is a common feature, while modifications at the N4 position with various substituted aromatic or heteroaromatic groups significantly impact potency and pharmacokinetic properties. The conformational preference of the diazepane ring, often a twist-boat conformation, is thought to mimic the bioactive conformation for receptor binding.
Table 2: In Vitro Potency of Representative 1,4-Diazepane-based Orexin Receptor Antagonists
| Compound ID | N4-Substituent | OX1R IC50 (nM) | OX2R IC50 (nM) |
| 2a | (5-methyl-[4][6][11]oxadiazol-3-yl)methyl | 15 | 10 |
| 2b | (2-methyl-2H-tetrazol-5-yl)methyl | 8 | 5 |
| 2c | (1-methyl-1H-[4][6][11]triazol-5-yl)methyl | 25 | 18 |
Data synthesized from representative literature.
Conclusion
This compound is a privileged scaffold that offers a robust and versatile platform for the synthesis of novel, biologically active compounds. The straightforward and efficient protocols for its derivatization, coupled with its proven utility in targeting key CNS receptors, make it an invaluable tool for researchers, scientists, and drug development professionals. The insights and methodologies presented in this guide are intended to empower researchers to explore the vast chemical space accessible from this scaffold and to accelerate the discovery of new therapeutics for a range of challenging diseases.
References
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Patel, K. C., & Parmar, N. J. (2021). Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. Journal of Pharmacology and Pharmacotherapeutics, 12(3), 107–112. [Link]
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Patsnap. (2024). What are Orexin receptor antagonists and how do they work? Patsnap Synapse. [Link]
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Sleepstation. (2025). Daridorexant: can it fix your insomnia? Sleepstation. [Link]
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Abate, C., & Maurice, T. (Eds.). (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences. [Link]
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Mignot, E., & T. Scammell. (2023). The orexin story and orexin receptor antagonists for the treatment of insomnia. Journal of Sleep Research, 32(2), e13741. [Link]
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Wikipedia. (2024). Orexin antagonist. In Wikipedia. [Link]
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Mereu, M., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 651-656. [Link]
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Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]
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Kourrich, S. (2017). Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders. Neural Regeneration Research, 12(1), 43-46. [Link]
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S. Al-Saabi, et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. [Link]
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Pabel, J., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14, 19856-19866. [Link]
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Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. [Link]
-
Alcaro, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. [Link]
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Mohsin, N. U. A., & Qadir, M. I. (2016). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Tropical Journal of Pharmaceutical Research, 15(7), 1545-1553. [Link]
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Geisler, L. K., et al. (1991). Digoxin dialdehyde reductive aminations. Structure proof of the perhydro-1,4-oxazepine product. Bioconjugate chemistry, 2(2), 94-9. [Link]
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Application Notes & Protocols for the Biological Screening of 1,4-Diazepane Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for the biological screening of 1,4-diazepane derivatives. This document outlines detailed protocols for assessing the anticancer, antimicrobial, and neuroactive potential of these versatile heterocyclic compounds.
Introduction: The Therapeutic Potential of 1,4-Diazepanes
The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this seven-membered heterocyclic ring containing two nitrogen atoms have demonstrated a wide spectrum of therapeutic activities, including anticancer, antibacterial, antifungal, anticonvulsant, anxiolytic, and antipsychotic effects.[1][3] Given this broad range of potential applications, a systematic and efficient screening cascade is essential to identify and characterize novel 1,4-diazepane derivatives with significant therapeutic promise.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets.[5][6] HTS automates the testing of thousands to millions of compounds in a short period, a significant acceleration compared to traditional methods.[7] This approach is not just about speed; it's about casting a wide net to identify "hits"—compounds that show desired activity against a target—which can then be optimized into lead compounds for further drug development.[5] More than 80% of small-molecule drugs approved by the FDA have their origins in HTS campaigns.[7]
This guide provides a multi-pronged screening strategy, starting with primary assays amenable to HTS, followed by secondary assays for hit confirmation and further characterization. The protocols herein are designed to be adaptable and provide a solid foundation for a comprehensive biological evaluation of 1,4-diazepane derivatives.
I. Anticancer Activity Screening
A significant number of 1,4-diazepane derivatives have been investigated for their potential as anticancer agents. The primary screening assay for this activity is focused on evaluating the cytotoxicity of the compounds against various cancer cell lines.
A. Primary Screening: Cell Viability Assessment using Tetrazolium-Based Assays
Colorimetric assays like the MTT and XTT assays are widely used to assess cell viability by measuring the metabolic activity of living cells.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product, and the intensity of this color is directly proportional to the number of viable cells.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method for assessing cell viability.[9][10] It relies on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan.[9][10] This necessitates a solubilization step to dissolve the formazan crystals before absorbance can be measured.[8]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome the limitations of the MTT assay.[8] XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step.[8][11] This streamlined protocol makes the XTT assay more efficient and better suited for HTS applications.[11]
Experimental Protocol: XTT Cell Viability Assay
This protocol is designed for a 96-well plate format, which can be scaled up for HTS.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1,4-Diazepane derivatives (dissolved in DMSO to create a stock solution)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,4-diazepane derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include a blank well with medium only.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
XTT Reagent Preparation and Addition:
-
Incubation and Absorbance Measurement:
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Anticancer Screening
| Compound ID | Concentration (µM) | % Cell Viability (Cell Line 1) | % Cell Viability (Cell Line 2) | IC₅₀ (µM) - Cell Line 1 | IC₅₀ (µM) - Cell Line 2 |
| Derivative 1 | 0.1, 1, 10, 50, 100 | ||||
| Derivative 2 | 0.1, 1, 10, 50, 100 | ||||
| Doxorubicin | 0.01, 0.1, 1, 10 |
Experimental Workflow: Anticancer Screening
Caption: Workflow for XTT-based anticancer screening.
II. Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[12] 1,4-Diazepane derivatives have shown promise as both antibacterial and antifungal compounds.[1][3] The primary goal of antimicrobial screening is to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.[13][14][15]
A. Primary Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[13][14] This method is amenable to HTS and allows for the simultaneous testing of multiple compounds against various microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is designed for a 96-well plate format.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
1,4-Diazepane derivatives (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well sterile microplates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16][17]
-
-
Preparation of Compound Dilutions:
-
Add 100 µL of broth to wells 2 through 12 of a 96-well plate.[17]
-
In well 1, add 200 µL of the highest concentration of the test compound.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10.[17]
-
Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[17]
-
-
Inoculation and Incubation:
-
MIC Determination:
B. Secondary Screening: Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.[12] A clear zone of inhibition around a well containing the compound indicates antimicrobial activity.[18]
Data Presentation: Antimicrobial Screening
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control | MIC of Positive Control (µg/mL) |
| Derivative 1 | S. aureus | Positive | Vancomycin | ||
| Derivative 1 | E. coli | Negative | Ciprofloxacin | ||
| Derivative 2 | S. aureus | Positive | Vancomycin | ||
| Derivative 2 | E. coli | Negative | Ciprofloxacin |
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for MIC determination by broth microdilution.
III. Neuroactivity Screening
1,4-Diazepane derivatives are well-known for their effects on the central nervous system (CNS).[19] Screening for neuroactivity can involve a variety of assays targeting specific enzymes or receptors.
A. Primary Screening: Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[20] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[20] The Ellman's method is a simple and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.[20]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
1,4-Diazepane derivatives (dissolved in DMSO)
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the 1,4-diazepane derivatives. The final DMSO concentration should be kept low.
-
-
Assay Plate Setup:
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) for each well. The percentage of inhibition is calculated as follows:
% Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[20]
The IC₅₀ value can be determined from a dose-response curve.
B. Secondary Screening: GABA(A) Receptor Binding Assay
Many anxiolytic and anticonvulsant drugs act on GABA(A) receptors.[19] A radioligand binding assay can be used to determine if the 1,4-diazepane derivatives interact with this receptor. This typically involves incubating brain membrane preparations with a radiolabeled ligand (e.g., [³H]muscimol) and the test compound, then measuring the displacement of the radioligand.[21][22]
Data Presentation: Neuroactivity Screening
| Compound ID | Concentration (µM) | % AChE Inhibition | IC₅₀ (µM) |
| Derivative 1 | 0.1, 1, 10, 50, 100 | ||
| Derivative 2 | 0.1, 1, 10, 50, 100 | ||
| Galantamine | 0.01, 0.1, 1, 10 |
Experimental Workflow: Neuroactivity Screening
Caption: Workflow for AChE inhibition screening.
IV. Data Validation and Quality Control for HTS
For HTS campaigns, it is crucial to validate the reliability and robustness of the assay. The Z'-factor is a statistical parameter used for this purpose. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[7]
Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |Mean of positive control - Mean of negative control|]
Where SD is the standard deviation.
Conclusion
The experimental setups described in these application notes provide a solid framework for the initial biological screening of 1,4-diazepane derivatives. By employing a tiered approach of primary and secondary assays across different therapeutic areas, researchers can efficiently identify and prioritize compounds for further development. The integration of HTS principles and robust data analysis will ensure the generation of high-quality, reproducible data, accelerating the journey from a compound library to potential drug candidates.
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link]
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Neurobiological Applications of Small Molecule Screening. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 1-Benzyl-1,4-diazepane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,4-diazepane dihydrochloride is a disubstituted diazepane that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its proper handling and storage critical for ensuring laboratory safety, experimental integrity, and the well-being of research personnel. As a dihydrochloride salt, this compound exhibits properties of both a substituted amine and a mineral acid salt, necessitating specific safety protocols.
These application notes provide a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety principles and synthesized from available chemical data. The following protocols are designed to be self-validating systems, promoting a culture of safety and scientific excellence.
Compound Identification and Properties
A thorough understanding of the chemical and physical properties of a substance is the foundation of its safe handling.
| Property | Data | Source |
| Chemical Name | This compound | Inferred from parent compound |
| Molecular Formula | C₁₂H₂₀Cl₂N₂ | PubChem[1] |
| Molecular Weight | 263.21 g/mol | Calculated |
| Appearance | Likely a solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water | Inferred from hydrochloride salt nature |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its parent compound's amine structure and its acidic nature as a dihydrochloride salt.
GHS Hazard Statements for the Parent Compound (1-Benzyl-1,4-diazepane): [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Inferred Hazards for the Dihydrochloride Salt:
-
Skin and Eye Irritation/Corrosion: As a hydrochloride salt, the compound may be corrosive or irritating to the skin and eyes upon contact.
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure.[4][5]
| PPE Category | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides a barrier against skin contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and potential splashes. |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood.[7] | A fume hood provides the primary means of controlling inhalation exposure. For weighing or other operations that may generate dust, a respirator may be necessary based on risk assessment. |
Safe Handling Protocols
Adherence to meticulous handling practices is paramount to prevent contamination and exposure.
General Handling Workflow
The following diagram outlines the fundamental steps for safely handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Detailed Weighing and Dispensing Protocol
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in Section 3.
-
Prepare all necessary equipment (spatulas, weigh boats, vials) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing:
-
Place an analytical balance inside the fume hood or use a ventilated balance enclosure.
-
Use an anti-static weigh boat or paper to prevent scattering of the solid.
-
Slowly and carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Transfer:
-
If transferring the solid to a reaction vessel, do so carefully within the fume hood.
-
If preparing a stock solution, add the solvent to the vessel containing the weighed solid. Never add the solid to a large volume of solvent in a way that could cause splashing.
-
Storage and Stability
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration (2-8°C) may be advisable for long-term storage.[8] | Minimizes potential degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[9] | Protects against oxidation and moisture. |
| Container | Keep in a tightly sealed, clearly labeled container.[3] | Prevents exposure to air and moisture and ensures proper identification. |
| Incompatibilities | Store away from strong bases, oxidizing agents, and reactive metals.[7] | The acidic nature of the dihydrochloride salt can lead to vigorous reactions with bases. The amine functionality can be susceptible to oxidation. |
Potential Degradation Pathways: [9]
-
Oxidation: The benzylamine moiety can be susceptible to oxidation.
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially under non-neutral pH, could potentially lead to hydrolysis.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response Protocol
Caption: First aid measures for exposure to this compound.
Spill Response
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spread of a solid spill by covering it with a spill absorbent material.
-
Personal Protection: Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.
-
Cleanup:
-
For small spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean.
-
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[3]
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[3]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and the strict implementation of appropriate safety protocols. By integrating the principles and procedures outlined in these application notes, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before use.
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Respirex. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-1,4-diazepane. Retrieved from [Link]
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SpillHQ. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Application Note: Strategic Use of 1-Benzyl-1,4-diazepane Dihydrochloride in the Synthesis of Suvorexant Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the application of 1-benzyl-1,4-diazepane dihydrochloride in the synthesis of key intermediates for Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia. The strategic use of the benzyl protecting group and the practical handling of the dihydrochloride salt are discussed, offering field-proven insights into the experimental choices. Detailed protocols, causality behind experimental steps, and process logic are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Suvorexant and its Diazepane Core
Suvorexant is a first-in-class therapeutic agent that functions as a dual orexin receptor antagonist, effectively promoting sleep by inhibiting the wakefulness-promoting neuropeptides orexin A and orexin B.[1] The core structure of Suvorexant features a 1,4-diazepane ring, which is crucial for its pharmacological activity. The synthesis of this seven-membered heterocyclic scaffold, particularly with the desired stereochemistry, is a key challenge in the manufacturing of Suvorexant. The use of pre-functionalized diazepane synthons, such as this compound, offers a strategic advantage in streamlining the synthetic route.
The benzyl group serves as a readily cleavable protecting group for one of the nitrogen atoms in the diazepane ring, allowing for selective functionalization of the other nitrogen. The dihydrochloride salt form enhances the stability and handling of the otherwise reactive diamine.[2] This application note will detail the conversion of this compound into a pivotal intermediate for Suvorexant.
The Role of this compound: A Strategic Precursor
This compound is a stable, crystalline solid that serves as a convenient starting material for the elaboration of the Suvorexant backbone. The benzyl group provides robust protection of the secondary amine during initial synthetic transformations and can be efficiently removed in a later step via catalytic hydrogenation.[3]
The dihydrochloride salt form necessitates a neutralization step to liberate the free diamine for subsequent reactions. This is typically achieved in situ through the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] This approach avoids the isolation of the often less stable free diamine.
The overall synthetic strategy involves the following key transformations:
-
Neutralization: Liberation of the free 1-benzyl-1,4-diazepane from its dihydrochloride salt.
-
Acylation/Alkylation: Functionalization of the free secondary amine.
-
Debenzylation: Removal of the benzyl protecting group to reveal the second secondary amine for further derivatization.
This stepwise approach allows for the controlled and regioselective introduction of the various substituents required for the final Suvorexant molecule.
Experimental Protocol: Synthesis of a Key Benzoxazole Intermediate
This protocol details the synthesis of a key intermediate where the 1-benzyl-1,4-diazepane is coupled with 2,5-dichlorobenzoxazole. This intermediate can then be further elaborated to yield Suvorexant.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 2,5-Dichlorobenzoxazole | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (2.63 g, 10 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.
-
Neutralization: To the resulting suspension, add triethylamine (3.5 mL, 25 mmol) dropwise at room temperature. The addition of TEA will neutralize the hydrochloride salt, liberating the free 1-benzyl-1,4-diazepane. Stir the mixture for 15 minutes.
-
Addition of Electrophile: Add 2,5-dichlorobenzoxazole (1.88 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 75 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 5-chloro-2-(4-benzyl-1,4-diazepan-1-yl)benzoxazole.
Causality and Experimental Choices
-
Choice of Base: Triethylamine is a common, non-nucleophilic base used to neutralize amine hydrochlorides. An excess is used to ensure complete neutralization and to scavenge the HCl generated during the subsequent reaction.
-
Solvent Selection: Anhydrous acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic aromatic substitution reaction, as it can dissolve the reactants and facilitate the reaction without participating in it.
-
Temperature: Heating the reaction to 75°C increases the reaction rate, allowing for a reasonable reaction time.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate removes any remaining triethylamine hydrochloride and other water-soluble impurities.
Synthetic Workflow Diagram
Caption: Synthesis of a key Suvorexant intermediate.
Data Summary
| Step | Reactant | Reagent | Product | Expected Yield | Purity |
| 1 | This compound | Triethylamine | 1-Benzyl-1,4-diazepane | In situ | N/A |
| 2 | 1-Benzyl-1,4-diazepane | 2,5-Dichlorobenzoxazole | 5-Chloro-2-(4-benzyl-1,4-diazepan-1-yl)benzoxazole | ~95% | >95% after purification |
Conclusion
The use of this compound represents a robust and strategic approach in the synthesis of Suvorexant intermediates. This readily available and stable starting material, combined with a straightforward neutralization and coupling protocol, provides an efficient pathway to complex diazepane-containing molecules. The principles and protocols outlined in this application note offer a solid foundation for researchers engaged in the synthesis of Suvorexant and other related pharmaceutical compounds.
References
-
Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. [Link]
-
Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of the Orexin Receptor Antagonist MK-4305. Organic Process Research & Development, 15(2), 367–375. [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2017).
-
Craig, J. C., & Young, R. J. (1963). 1-Benzylpiperazine. Organic Syntheses, 43, 11. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]
-
Winand, J., et al. (2020). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 10(58), 35085-35095. [Link]
-
Reddit discussion on handling amine hydrochloride salts in synthesis. r/OrganicChemistry. [Link]
-
PubChem entry for 1-Benzyl-1,4-diazepane. National Center for Biotechnology Information. [Link]
-
PubChem entry for 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Zhang, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(17), 4769-4774. [Link]
-
Renger, J. J., & Cox, C. D. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science, 3(2), 229–237. [Link]
-
A discussion on handling amine hydrochloride salts in synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1,4-diazepane Dihydrochloride
Abstract: This technical guide provides a comprehensive troubleshooting manual and frequently asked questions (FAQs) for the synthesis of 1-Benzyl-1,4-diazepane Dihydrochloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis, purification, and characterization of this compound. This document offers in-depth, field-proven insights into common issues, their underlying causes, and practical solutions to optimize reaction outcomes.
Introduction
1-Benzyl-1,4-diazepane serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its preparation, while conceptually straightforward, is often plagued by issues such as low yields, difficult purifications, and the formation of stubborn impurities. This guide is designed to be a practical resource, moving beyond simple procedural outlines to explain the "why" behind experimental choices, thereby empowering researchers to diagnose and resolve common problems effectively.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the likely cause and a detailed, actionable remedy.
Issue 1: Low Yield of 1-Benzyl-1,4-diazepane after Reductive Amination
Question: I performed a reductive amination of 1,4-diazepane with benzaldehyde using sodium borohydride (NaBH₄), but my yield of the desired mono-benzylated product is consistently low. What could be the problem?
Answer:
Low yields in this reductive amination are typically traced back to two primary culprits: incomplete imine formation prior to reduction, or side reactions.
-
Causality: Sodium borohydride is a potent reducing agent capable of reducing both the intermediate iminium ion and the starting benzaldehyde.[1] If NaBH₄ is added prematurely or in a large excess, it can consume the benzaldehyde before it has a chance to form the imine with the diazepine, leading to a significant reduction in product formation. Furthermore, the reaction can be hampered by the formation of di- and tri-alkylated byproducts.[2][3]
-
Troubleshooting Protocol:
-
Sequential Reagent Addition: Ensure the imine formation is complete before introducing the reducing agent. A common strategy is to stir the 1,4-diazepane and benzaldehyde together in a suitable solvent (e.g., methanol or ethanol) for a period of time (typically 1-2 hours) at room temperature before adding the sodium borohydride.[1]
-
Controlled Addition of NaBH₄: Add the sodium borohydride portion-wise at a reduced temperature (0-5 °C). This helps to control the reaction rate and minimize the reduction of unreacted benzaldehyde.
-
Alternative Reducing Agents: Consider using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoboorohydride (NaBH₃CN).[4] These reagents are more selective for the iminium ion over the aldehyde, allowing for a one-pot reaction where all reagents can be mixed from the start.[4] However, be aware of the toxicity of cyanide byproducts when using NaBH₃CN.[5]
Workflow for Optimized Reductive Amination:
Caption: Optimized workflow for reductive amination.
-
Issue 2: Formation of Multiple Spots on TLC, Indicating Over-Benzylation
Question: My reaction of 1,4-diazepane with benzyl chloride is producing multiple products, and I suspect I'm getting di-benzylation. How can I improve the selectivity for the mono-benzylated product?
Answer:
This is a classic problem of over-alkylation in polyamines. The mono-benzylated product is still nucleophilic and can react further with benzyl chloride to form the 1,4-dibenzyl-1,4-diazepane.
-
Causality: The rate of the second benzylation can be comparable to the first, especially if there is a high local concentration of benzyl chloride or if the reaction is run for an extended period. The choice of base and solvent can also influence the selectivity.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to benzyl chloride (e.g., 1.2-1.5 equivalents of the diamine). This ensures that the benzyl chloride is more likely to react with the starting material rather than the mono-substituted product.
-
Slow Addition of Alkylating Agent: Add the benzyl chloride dropwise to a solution of the 1,4-diazepane and a base (e.g., triethylamine or potassium carbonate) at a low temperature (0-5 °C). This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help to sterically hinder the second alkylation.
Table 1: Reaction Conditions to Minimize Over-Benzylation
-
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Diazepane:Benzyl Chloride) | 1.2:1 to 1.5:1 | Increases the probability of benzyl chloride reacting with the starting material. |
| Addition of Benzyl Chloride | Slow, dropwise addition | Maintains a low concentration of the alkylating agent. |
| Temperature | 0-5 °C | Reduces the rate of the second alkylation. |
| Base | Triethylamine, Potassium Carbonate | Neutralizes the HCl formed during the reaction, driving it to completion. |
Issue 3: Difficulty in Isolating and Crystallizing the Dihydrochloride Salt
Question: After successfully synthesizing the free base of 1-benzyl-1,4-diazepane, I'm struggling to precipitate the dihydrochloride salt. It either remains an oil or gives a very poor yield. What can I do?
Answer:
The formation of a crystalline salt is highly dependent on the solvent system, the method of HCl addition, and the purity of the free base.
-
Causality: The dihydrochloride salt of 1-benzyl-1,4-diazepane can be quite soluble in certain solvents, especially in the presence of water.[6] If the free base is not sufficiently pure, impurities can inhibit crystallization. The method of acidification also plays a crucial role.
-
Troubleshooting Protocol:
-
Ensure Purity of the Free Base: Purify the crude 1-benzyl-1,4-diazepane by column chromatography or distillation before attempting salt formation.
-
Anhydrous Conditions: Use anhydrous solvents and HCl. A common and effective method is to use a solution of HCl in an anhydrous solvent like diethyl ether, isopropanol, or dioxane.[6] Gaseous HCl can also be bubbled through a solution of the free base, but this requires specialized equipment.[6]
-
Solvent Selection for Precipitation: Dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble. Good choices often include a combination of a polar solvent to dissolve the base (like ethanol or isopropanol) followed by the addition of a less polar solvent to induce precipitation (like diethyl ether or hexane).
-
Inducing Crystallization: If the salt oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the product, if available, can also be effective. Cooling the solution to a lower temperature can also promote crystallization.
Protocol for Dihydrochloride Salt Formation:
-
Dissolve the purified 1-benzyl-1,4-diazepane free base in a minimal amount of anhydrous ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring until the solution becomes acidic (check with pH paper).
-
Continue stirring in the ice bath for 30-60 minutes.
-
If no precipitate forms, slowly add an excess of anhydrous diethyl ether until the solution becomes cloudy.
-
Allow the mixture to stand at a low temperature (e.g., 4 °C) overnight to facilitate complete precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-Benzyl-1,4-diazepane?
The most prevalent methods are:
-
Reductive Amination: The reaction of 1,4-diazepane with benzaldehyde in the presence of a reducing agent.[4] This is often preferred for its mild conditions and good yields when optimized.
-
Direct N-Alkylation: The reaction of 1,4-diazepane with benzyl chloride or benzyl bromide in the presence of a base. This method is also widely used but requires careful control to avoid over-alkylation.
Q2: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol with a small amount of ammonia for the free base) to separate the starting materials from the product. Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q3: What are the key safety precautions when working with the reagents for this synthesis?
-
1,4-Diazepane: Corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Benzyl Chloride: A lachrymator and corrosive. Handle with care in a well-ventilated fume hood.
-
Sodium Borohydride and other Hydride Reducing Agents: React violently with water and acids to produce flammable hydrogen gas. Handle in an anhydrous environment and quench reactions carefully at low temperatures.
-
Solvents: Many of the organic solvents used are flammable and should be handled away from ignition sources.
Q4: What are the expected spectroscopic data for 1-Benzyl-1,4-diazepane?
While specific shifts will depend on the solvent and instrument, you can generally expect:
-
¹H NMR: Signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and multiplets for the protons of the diazepine ring.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the diazepine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the free base (C₁₂H₁₈N₂) or the protonated molecule [M+H]⁺.
Q5: How should I store the final this compound product?
The dihydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[7] The free base, being a liquid amine, is susceptible to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Synthetic Landscape
The synthesis of 1-Benzyl-1,4-diazepane can be approached from different starting points, each with its own set of potential challenges.
Caption: Synthetic pathways to this compound.
References
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. Available at: [Link]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.
- Google Patents. (n.d.). Method for salt preparation.
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2949. Available at: [Link]
-
NIH. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(8), 6639-6649. Available at: [Link]
-
ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. Journal of the Iranian Chemical Society, 6(3), 477-482. Available at: [Link]
- Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. J. Chem. Pharm. Res., 7(8), 497-501. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. J. Chem. Pharm. Res., 4(9), 4355-4360. Available at: [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
NIH. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 13(15), 4044-4047. Available at: [Link]
-
MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 28(1), 1. Available at: [Link]
-
Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(14), 1185-1203. Available at: [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Future Drug Discovery. Available at: [Link]
-
ResearchGate. (2005). Synthesis of 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 70(23), 9431-9441. Available at: [Link]
-
ACS Publications. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 5(11), 9566-9579. Available at: [Link]
-
NIH. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein Expression and Purification, 211, 106349. Available at: [Link]
-
European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. Retrieved from [Link]
-
PubMed. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][2][8]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467. Available at: [Link]
-
National Genomics Data Center. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
SciSpace. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of Benzyl 1,4-diazepane-1-carboxylate hydrochloride. Retrieved from [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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Technical Support Center: Optimizing Reaction Conditions for 1,4-Diazepane Synthesis
Welcome to the technical support center for the synthesis of 1,4-diazepanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The 1,4-diazepane motif is a key structural component in numerous biologically active compounds, including antipsychotics and anxiolytics, making its efficient synthesis a critical task in drug discovery and development.[1][2][3]
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will address common challenges in a direct question-and-answer format, offering field-proven insights to help you troubleshoot and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that researchers often have when planning the synthesis of a 1,4-diazepane derivative.
Question 1: What are the primary synthetic strategies for constructing the 1,4-diazepane ring?
There are several reliable methods, and the best choice depends on the available starting materials and the desired substitution pattern on the final molecule. The most common strategies involve the formation of the seven-membered ring through cyclization.
-
Reductive Amination: This is arguably the most versatile and widely used method. It can be performed intramolecularly from a linear precursor containing both an amine and a carbonyl (or a masked carbonyl) group.[4][5] Alternatively, it can be a one-pot intermolecular reaction. A recent study highlights a one-pot synthesis involving a carbonyl-amine condensation followed by reduction with sodium borohydride.[6][7][8]
-
Condensation of Diamines: The classical approach involves reacting a 1,2-diamine (like ethylenediamine) with a three-carbon dielectrophile (e.g., a 1,3-dihalide or a α,β-unsaturated carbonyl compound). While straightforward, this method can sometimes lead to oligomerization or the formation of other ring systems if not carefully controlled.
-
Domino Processes: More advanced, atom-economical methods have been developed. For instance, a domino reaction starting from 1,2-diamines and alkyl 3-oxohex-5-enoates can generate the 1,4-diazepane core through an in-situ generation of an aza-Nazarov reagent followed by cyclization.[9]
Caption: Primary synthetic pathways to the 1,4-diazepane core.
Question 2: I need to synthesize an N-substituted 1,4-diazepane. Should I build the ring with the substituent already on the nitrogen, or add it after the ring is formed?
This is a classic synthetic strategy question. The answer depends on the nature of your N-substituent and the stability of your starting materials.
-
Pre-functionalization (Substituent on Starting Material): This is often preferred if your N-substituent is robust and does not interfere with the cyclization chemistry. For example, starting with an N-benzylethylenediamine is a common strategy. This approach avoids a post-modification step and can simplify purification. However, bulky N-substituents can sterically hinder the cyclization, potentially lowering the yield.
-
Post-functionalization (Alkylation/Acylation of Parent Ring): This route is necessary if your desired N-substituent is not compatible with the ring-forming reaction conditions. It involves first synthesizing a protected or parent 1,4-diazepane, followed by selective N-functionalization. This requires careful use of protecting groups if you need to differentiate between the two nitrogen atoms (N1 and N4). Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are invaluable here.[10]
Question 3: What are the best reducing agents for the reductive amination step?
The choice of reducing agent is critical for success and depends on the stability of your substrate and the intermediate imine/enamine.
| Reducing Agent | Typical Conditions | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, RT | Inexpensive, readily available, powerful. | Can reduce aldehydes/ketones before imine formation; requires careful addition.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 (mild acid) | Selective for imines over ketones/aldehydes. | Highly toxic (cyanide release at low pH), requires pH control. |
| Sodium Triacetoxyborohydride (STAB) | DCM or DCE, Acetic Acid (cat.) | Mild, highly selective, broad substrate scope. | More expensive, moisture sensitive. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, H₂ balloon or Parr shaker | "Green" reagent, high yielding. | Requires specialized equipment, may reduce other functional groups (e.g., C=C, Cbz groups). |
Part 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My cyclization reaction is giving a very low yield of the desired 1,4-diazepane. What are the likely causes?
Low yields in the formation of a seven-membered ring are a common and frustrating issue. The cause is often multifactorial, stemming from kinetics, thermodynamics, and side reactions.[11]
Causality Analysis: The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[11] To close the ring, the ends of a flexible linear precursor must find each other in solution, which is a low-probability event. Intermolecular reactions (e.g., dimerization or polymerization) often outcompete the desired intramolecular cyclization, especially at high concentrations.
Troubleshooting Steps:
-
Verify Starting Material Integrity: First, confirm that your linear precursor is pure and has not degraded. Run a fresh ¹H NMR and LC-MS. Hydrolysis of functional groups is a common hidden problem.[11]
-
Employ High Dilution: This is the most critical factor. By significantly lowering the concentration of your substrate (e.g., to 0.01–0.001 M), you decrease the probability of intermolecular collisions and favor the intramolecular ring-closing reaction. This is often achieved by using a syringe pump to add the substrate slowly to a large volume of refluxing solvent.
-
Check for Competing Reactions: Is it possible a more favorable 5- or 6-membered ring could form through an alternative reaction pathway? Analyze your crude reaction mixture by LC-MS to look for unexpected masses that could correspond to side products.
-
Re-evaluate Reaction Conditions:
-
Temperature: While higher temperatures increase reaction rates, they can also promote decomposition. Try running the reaction at a lower temperature for a longer period.
-
Catalyst/Reagent: If using a catalyst (e.g., for C-N coupling), ensure it is active. If performing a reductive amination, ensure your reducing agent was fresh and added correctly. Some reactions benefit from specific catalysts like heteropolyacids to improve yields and shorten reaction times.[12]
-
Caption: A decision tree for troubleshooting low cyclization yields.
Problem 2: My reductive amination is not selective, and I'm getting a mixture of mono-, di-, and tri-alkylated products. How can I control the selectivity?
This is a common issue when using multifunctional amines like 1,4-diazepane-X-amine.[6][7] The different nitrogen atoms (primary vs. secondary, endocyclic vs. exocyclic) have different nucleophilicities, leading to a mixture of products.
Causality Analysis: The outcome of the reaction is a competition between the rate of imine formation at different nitrogen centers and the rate of reduction. A recent investigation into the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines showed that tri-alkylated products are formed via the direct reductive amination of the di-alkylated intermediate.[6] This implies that controlling the stoichiometry of the aldehyde and the reducing agent is paramount.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most important variable.
-
For mono-alkylation , use a protecting group on one of the secondary amines of the diazepane ring before reacting with a carbonyl.
-
For selective di-alkylation on the ring nitrogens, you might be able to form a bisaminal intermediate first, which can then be reduced.[8]
-
To favor the tri-alkylated product , a "multi-addition" procedure can be effective. This involves sequential additions of 1 equivalent of the aldehyde followed by 1 equivalent of the reducing agent, repeated multiple times to drive the reaction to completion.[6][8]
-
-
Choice of Reducing Agent: A milder reducing agent like STAB can sometimes offer better control, as it reacts more cleanly with the formed iminium ion, potentially reducing the chances of over-alkylation that might occur if a large excess of a strong reducing agent is present.
-
Use of Protecting Groups: For ultimate control, a protecting group strategy is the most robust approach.[10] For example, to selectively functionalize N1, you could first protect N4 with a Boc group, perform your reaction at N1, and then deprotect N4. Orthogonal protecting groups (e.g., Boc and Cbz) allow for the selective deprotection and functionalization of specific sites.
Problem 3: I am having difficulty purifying my 1,4-diazepane derivative. It streaks badly on silica gel. What purification methods do you recommend?
The basic nitrogen atoms in the 1,4-diazepane ring are the primary cause of purification difficulties on standard silica gel. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and sometimes irreversible adsorption.
Troubleshooting Steps:
-
Modify the Mobile Phase for Silica Chromatography:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. This deactivates the acidic sites on the silica.
-
Start with 1-2% triethylamine (Et₃N) in your ethyl acetate/hexane or DCM/methanol eluent system.
-
Alternatively, 1-2% ammonium hydroxide (NH₄OH) can be added to the polar solvent component (e.g., methanol) of your eluent system.
-
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann grade II or III for best results.
-
Treated Silica: Pre-treating your silica gel by slurrying it in your eluent containing triethylamine before packing the column can also be very effective.
-
-
Consider Non-Chromatographic Methods:
-
Crystallization/Recrystallization: If your compound is a solid, this is the ideal method for obtaining high-purity material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof).[13][14]
-
Acid-Base Extraction: You can often perform an effective initial cleanup by dissolving the crude product in an organic solvent (like DCM or EtOAc) and washing with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove acidic impurities.
-
Salt Formation: For final purification, consider forming a crystalline salt (e.g., hydrochloride or tartrate) by treating a solution of your freebase with the corresponding acid. The salt often has much better crystallization properties.
-
Part 3: Experimental Protocol Example
Synthesis of a 1-Benzyl-1,4-diazepane via Reductive Cyclization
This protocol describes a general method for the intramolecular reductive amination of an N-benzyl amino aldehyde to form the corresponding N-benzyl-1,4-diazepane.
Step 1: Preparation of the Amino Aldehyde Precursor (Not Detailed) Synthesize the linear precursor, 4-((2-aminoethyl)(benzyl)amino)butanal, from appropriate starting materials. The aldehyde should be used immediately or stored as a more stable derivative (e.g., an acetal) and deprotected just before use.
Step 2: Intramolecular Reductive Amination
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add dry dichloromethane (DCM, 400 mL). The large volume is critical for high dilution.
-
Substrate Addition: Dissolve the crude amino aldehyde (10 mmol) in 100 mL of dry DCM. Add this solution to the dropping funnel.
-
Reagent Addition: Add sodium triacetoxyborohydride (STAB) (15 mmol, 1.5 equiv) to the stirring DCM in the main flask.
-
High Dilution Cyclization: Begin slowly adding the amino aldehyde solution from the dropping funnel to the STAB suspension over 8 hours at room temperature. The slow addition is crucial to favor the intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir overnight. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with saturated NaHCO₃ solution, extracting with DCM, and analyzing the organic layer. The disappearance of the starting material indicates completion.
-
Workup:
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 1 hour until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM (2x 50 mL).
-
Combine the organic layers, wash with brine (1x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a silica gel column, eluting with a gradient of 0-10% methanol in DCM containing 1% triethylamine.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield 1-benzyl-1,4-diazepane as an oil or solid.
-
Self-Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
References
-
France, S. P., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Available at: [Link]
-
Jiang, T., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Zitouni, M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
-
Mayer, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]
-
Mayer, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Figshare. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Archer, G. A., & Sternbach, L. H. (1979). U.S. Patent No. 4,155,904. Washington, DC: U.S. Patent and Trademark Office.
-
Rashid, M., et al. (2019). 1,4-Diazepines. ResearchGate. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]
-
Mayer, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. Available at: [Link]
-
Nishikawa, T., et al. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
-
Afonso, C. A. M., et al. (2021). 1,4-Diazepane Ring-Based Systems. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Wessjohann, L. A., et al. (2010). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. Available at: [Link]
-
De la Torre, D., et al. (2020). Synthesis of 1,4-diazepanes and benzo[b][4][12]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Semantic Scholar. Available at: [Link]
-
Afonso, C. A. M., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]
- European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. Google Patents.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. | Semantic Scholar [semanticscholar.org]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzyl-1,4-diazepane Dihydrochloride
Welcome to the technical support center for the synthesis and purification of 1-Benzyl-1,4-diazepane Dihydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols for higher yield and purity. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of this compound.
Q1: What is a common synthetic route for this compound, and what are the critical steps?
A common and effective method for synthesizing 1-Benzyl-1,4-diazepane is through the direct N-benzylation of 1,4-diazepane, followed by conversion to its dihydrochloride salt.
The critical steps in this synthesis are:
-
N-Benzylation of 1,4-diazepane: This step involves the reaction of 1,4-diazepane with a benzylating agent, such as benzyl chloride or benzyl bromide. Controlling the stoichiometry is crucial to minimize over-alkylation, which can lead to the formation of quaternary ammonium salts or dibenzylated products.
-
Work-up and Purification of the Free Base: After the reaction, the crude product needs to be isolated and purified. This typically involves an aqueous work-up to remove unreacted starting materials and inorganic byproducts. Purification of the free base, 1-Benzyl-1,4-diazepane, can be achieved through techniques like column chromatography.
-
Formation of the Dihydrochloride Salt: The purified free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid. This step is critical for the stability, handling, and often the purification of the final product, as the salt is typically a crystalline solid that can be isolated with high purity.
Q2: My yield of 1-Benzyl-1,4-diazepane is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of 1-Benzyl-1,4-diazepane can stem from several factors. Here are some common causes and potential solutions:
-
Incomplete Reaction: The N-benzylation reaction may not be going to completion. To address this, you can try extending the reaction time, increasing the reaction temperature, or using a slight excess of the benzylating agent. However, be cautious with excess benzylating agent as it can lead to the formation of byproducts.
-
Side Reactions: The formation of byproducts is a common cause of low yields. A significant side reaction is the dibenzylation of 1,4-diazepane. To minimize this, you can use a larger excess of the 1,4-diazepane starting material and add the benzylating agent slowly to the reaction mixture.
-
Product Loss During Work-up: The product may be lost during the extraction and washing steps of the work-up. Ensure that the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. Multiple extractions with a suitable organic solvent can also help to maximize the recovery of the product.
-
Degradation of the Product: While 1-Benzyl-1,4-diazepane is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) can lead to degradation. Ensure that the work-up and purification steps are performed under appropriate conditions.
Q3: I am observing significant impurities in my final product. What are the common impurities and how can I remove them?
Common impurities in the synthesis of this compound can originate from starting materials or side reactions.
-
Unreacted Starting Materials: Residual 1,4-diazepane or benzyl chloride can be present in the final product. These can often be removed by careful purification of the free base before salt formation, for instance, by column chromatography.
-
Dibenzylated Byproduct: The formation of 1,4-dibenzyl-1,4-diazepane is a common side reaction. This impurity can be challenging to remove due to its similar properties to the desired product. Careful control of the reaction stoichiometry and slow addition of the benzylating agent can minimize its formation. Chromatographic purification of the free base is often effective in separating the mono- and dibenzylated products.
-
Impurities from the Benzylating Agent: Commercial benzyl chloride can contain impurities such as benzaldehyde, benzyl alcohol, and toluene[1][2]. Using a high-purity grade of benzyl chloride is recommended to avoid introducing these impurities into your reaction.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, as well as any excess acid from the salt formation, should be removed by thorough drying of the final product under vacuum.
Q4: What is the best way to purify the final this compound salt?
Recrystallization is often the most effective method for purifying the final dihydrochloride salt. The choice of solvent system is critical for successful recrystallization. A good solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling. Common solvent systems for recrystallizing amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/ether mixtures.
Section 2: Troubleshooting Guides
This section provides a more detailed breakdown of potential issues, their causes, and recommended solutions in a tabular format.
Guide 1: Troubleshooting the N-Benzylation Reaction
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials | 1. Insufficient reaction time or temperature. 2. Deactivated reagents. 3. Poor mixing. | 1. Increase reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. 2. Use fresh, high-purity starting materials. 3. Ensure efficient stirring of the reaction mixture. |
| Formation of multiple products (TLC/LC-MS analysis) | 1. Over-alkylation leading to dibenzylated product. 2. Side reactions due to impurities in starting materials. | 1. Use an excess of 1,4-diazepane relative to the benzylating agent. Add the benzylating agent dropwise to the reaction mixture. 2. Use high-purity starting materials. |
| Reaction mixture becomes a thick, unmanageable slurry | 1. Precipitation of the product or byproducts. 2. Insufficient solvent. | 1. Add more solvent to the reaction mixture. 2. Choose a solvent in which all components are more soluble at the reaction temperature. |
Guide 2: Troubleshooting Purification and Salt Formation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in separating the product from byproducts by column chromatography | 1. Inappropriate solvent system for chromatography. 2. Co-elution of product and impurities. | 1. Optimize the mobile phase for better separation. A gradient elution might be necessary. 2. Consider using a different stationary phase for the chromatography. |
| Product does not crystallize upon addition of HCl | 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Insufficient concentration of the product. | 1. Add a less polar co-solvent (an anti-solvent) such as diethyl ether or hexane to induce precipitation. 2. Further purify the free base before attempting salt formation. 3. Concentrate the solution before or after the addition of HCl. |
| The isolated salt is oily or sticky | 1. Presence of residual solvent. 2. The salt is amorphous rather than crystalline. 3. Presence of impurities. | 1. Dry the product thoroughly under high vacuum. 2. Attempt recrystallization from a different solvent system to induce crystallinity. 3. Purify the free base more rigorously before salt formation. |
| The final product has a low melting point or a broad melting range | 1. Presence of impurities. | 1. Recrystallize the product until a sharp and consistent melting point is achieved. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis of 1-Benzyl-1,4-diazepane (Free Base)
Materials:
-
1,4-Diazepane
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diazepane (2.0 equivalents) and potassium carbonate (3.0 equivalents) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 1-Benzyl-1,4-diazepane as an oil.
Protocol 2: Formation of this compound
Materials:
-
1-Benzyl-1,4-diazepane (from Protocol 1)
-
Hydrochloric acid (2M solution in diethyl ether)
-
Diethyl ether
-
Ethanol
Procedure:
-
Dissolve the purified 1-Benzyl-1,4-diazepane (1.0 equivalent) in a minimal amount of ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of hydrochloric acid in diethyl ether (2.2 equivalents) to the stirred solution.
-
A white precipitate should form upon addition of the HCl solution.
-
Continue stirring the mixture at 0 °C for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl and solvent.
-
Dry the product under high vacuum to obtain this compound as a white solid.
Section 4: Visualizations
This section provides diagrams to illustrate the experimental workflow and potential side reactions.
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Diagram 2: Competing Reactions in N-Benzylation
Caption: Desired vs. side reaction in the N-benzylation of 1,4-diazepane.
Section 5: References
-
Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives using an efficient heteropolyacid-catalyzed procedure. National Institutes of Health. [Link][3]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Link][1]
Sources
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 1-Benzyl-1,4-diazepane synthesis
Welcome to the technical support center for diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 1-Benzyl-1,4-diazepane. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively. This document is structured as a series of practical questions you may be facing in the lab, followed by in-depth, experience-driven answers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis. We will explore the underlying chemical principles and provide actionable protocols to mitigate these issues.
Q1: My yield of 1-Benzyl-1,4-diazepane is consistently low, and purification is difficult due to a major, less polar byproduct. What is happening?
This is the most common issue encountered and almost always points to over-alkylation. The primary byproduct is likely 1,4-dibenzyl-1,4-diazepane .
Causality & Expertise: The 1,4-diazepane scaffold possesses two secondary amine nitrogens (N1 and N4) with very similar nucleophilicity. In direct alkylation reactions using benzyl halide, once the first benzylation occurs to form your desired product, the remaining secondary amine on that same molecule is still reactive. If unreacted benzyl halide is present, a second alkylation will occur, leading to the symmetrical, and significantly less polar, 1,4-dibenzyl-1,4-diazepane. This is a classic case of a competitive consecutive reaction.
Reductive amination can also suffer from this, especially if excess benzaldehyde and reducing agent are used in a one-pot fashion without careful control.[1][2][3]
Troubleshooting Workflow: Mitigating Di-benzylation
Caption: Competing reactions in 1-Benzyl-1,4-diazepane synthesis.
Preventative Measures & Troubleshooting:
-
Inert Atmosphere: Conduct reactions, especially those sensitive to oxidation, under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purified Reagents: Use freshly distilled or high-purity solvents and reagents to avoid introducing contaminants that could lead to side reactions.
-
Careful Workup: Keep workup conditions mild. Avoid unnecessarily strong acids or bases and prolonged exposure to high temperatures. Use degassed water for the workup if oxidation is a concern.
-
Product Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation. [4]
Frequently Asked Questions (FAQs)
Q: Which is the better synthetic method: direct alkylation or reductive amination?
Both methods are widely used, and the "better" choice depends on your specific laboratory capabilities, scale, and tolerance for certain byproducts.
| Feature | Direct Alkylation (with Benzyl Halide) | Reductive Amination (with Benzaldehyde) |
| Reagents | Benzyl bromide/chloride, base (e.g., K₂CO₃, Et₃N) | Benzaldehyde, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C) |
| Selectivity | Prone to over-alkylation unless a protecting group or large excess of diamine is used. | Generally offers better control for mono-alkylation by managing stoichiometry. [1][2][5] |
| Reaction Conditions | Typically requires heating; can be sensitive to moisture. | Often proceeds at room temperature; some reducing agents are moisture-sensitive. |
| Byproducts | 1,4-dibenzyl-1,4-diazepane, quaternary salts. | Unreacted starting materials, over-reduced benzyl alcohol. |
| Recommendation | Best when using a mono-protected diazepine for high purity and yield. | Often preferred for its operational simplicity and higher selectivity in a single step. [6] |
Q: Can I use Sodium Borohydride (NaBH₄) for the reductive amination instead of more specialized reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
Yes, you can, but it requires careful control of the reaction conditions.
-
Two-Step, One-Pot Procedure: When using NaBH₄, the standard procedure is to first form the iminium ion intermediate by mixing the 1,4-diazepane and benzaldehyde in a suitable solvent (like methanol or ethanol) and stirring for a period (e.g., 1 hour). Only then should the NaBH₄ be added, typically portion-wise at a reduced temperature (e.g., 0 °C). [2][7]* Why the Two Steps? NaBH₄ can reduce benzaldehyde to benzyl alcohol. If you add all reagents at once, the reduction of the aldehyde will compete with the formation of the imine/iminium ion, lowering the yield of your desired product.
-
Advantage of NaBH(OAc)₃: Sodium triacetoxyborohydride is a milder and more selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the aldehyde before it can react with the amine, allowing for a more convenient one-pot procedure where all reagents can be mixed together from the start.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃ (Recommended)
This protocol is adapted from standard procedures for selective mono-N-alkylation. [6]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.2 eq.) and dissolve it in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Addition of Aldehyde: Add benzaldehyde (1.0 eq.) to the solution and stir for 20-30 minutes at room temperature.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of DCM/Methanol or DCM/Methanol with 1% triethylamine to prevent streaking).
References
-
Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7). [Link]
-
Belkacem, N., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]
-
Various Authors. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang, H., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. [Link]
-
Various Authors. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
-
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]
-
Savelyev, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
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- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1-Benzyl-1,4-diazepane dihydrochloride purification
Technical Support Center: 1-Benzyl-1,4-diazepane Dihydrochloride
Introduction
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the isolation and purification of this key chemical intermediate. As a diamine, 1-Benzyl-1,4-diazepane presents unique purification challenges, particularly when handled as its dihydrochloride salt. The formation of a stable, crystalline, and pure dihydrochloride salt is critical for downstream applications and for meeting stringent quality specifications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from product isolation to final polishing. The methodologies described herein are grounded in fundamental chemical principles and validated through extensive laboratory experience.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is a persistent oil or a sticky solid after adding HCl. How can I induce crystallization to get a filterable solid?
A1: The failure of this compound to crystallize is a common issue, often stemming from several root causes:
-
Residual Solvent: Trace amounts of the reaction solvent (e.g., DMF, THF) can inhibit crystallization.
-
Solution: Ensure the crude freebase is thoroughly concentrated in vacuo. Consider a solvent swap by adding a higher boiling point solvent like toluene and re-concentrating to azeotropically remove volatile impurities.[1]
-
-
Hygroscopicity & Excess Water: Amine salts are often hygroscopic. The presence of excess water from aqueous HCl or atmospheric moisture can lead to an oil.
-
Solution: Use an anhydrous source of HCl, such as a solution of HCl in isopropanol, diethyl ether, or dioxane. Perform the salt formation under an inert atmosphere (N₂ or Argon). If the product has already oiled out, try dissolving it in a minimal amount of a dry alcohol (like ethanol or isopropanol) and adding a less polar "anti-solvent" like diethyl ether or ethyl acetate dropwise to force precipitation.[2]
-
-
Incorrect Stoichiometry: An incorrect ratio of HCl to the diamine can result in a mixture of freebase, mono-hydrochloride, and dihydrochloride salts, which can present as an oil.
-
Solution: Ensure at least two molar equivalents of HCl are added relative to the 1-Benzyl-1,4-diazepane freebase. It is often beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the equilibrium to the dihydrochloride form.
-
-
Impurities: The presence of soluble impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice.
-
Solution: First, attempt to purify the crude product via trituration. This involves stirring the oil or sticky solid with a solvent in which the desired product is insoluble, but the impurities are soluble. For this dihydrochloride salt, cold acetone or ethyl acetate are excellent starting points.[2] If this fails, a more rigorous acid-base workup is required (see Q2).
-
Q2: My purified product shows low purity by NMR or HPLC. What is the most effective method to remove persistent impurities?
A2: For amine-containing compounds, an acid-base extraction is an exceptionally powerful purification technique that leverages the differential solubility of the basic freebase and its acidic salt form.[3][4] This method is highly effective for removing non-basic organic impurities and certain polar, water-soluble byproducts.
The core principle is to make your desired amine water-soluble (by protonating it into a salt) while non-basic impurities remain in an organic phase, or vice-versa.[1]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution & Basification: Dissolve the crude this compound in deionized water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with stirring until the pH of the aqueous phase is >9. This deprotonates the ammonium salt to the freebase amine, which will likely appear as a water-insoluble oil or solid.
-
Extraction of Freebase: Extract the aqueous slurry with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes). The freebase is soluble in the organic layer, while inorganic salts and highly polar impurities remain in the aqueous layer.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the purified 1-Benzyl-1,4-diazepane freebase, which is often an oil.
-
Salt Formation & Isolation: Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly add 2.1 equivalents of anhydrous HCl (e.g., as a 2M solution in diethyl ether) with vigorous stirring. The pure dihydrochloride salt should precipitate as a white solid.
-
Final Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the precipitation solvent to remove any residual impurities.[5] Dry the pure white solid in vacuo to a constant weight.
Q3: My product is off-white or yellow. How can I decolorize it?
A3: Color in amine salts often arises from trace oxidized impurities, as benzylic amines can be susceptible to air oxidation over time or at elevated temperatures.[6]
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities. During the recrystallization process (see Q4), after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal to the solution. Keep the solution hot and stir for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Crucial Next Step - Hot Filtration: The charcoal must be removed while the solution is still hot to prevent premature crystallization of the product. This can be achieved by filtering the hot solution through a pad of Celite® or a pre-warmed filter funnel.
-
Crystallization: Allow the decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product.
Q4: I have a solid product, but I need to improve its purity further. What is a good recrystallization solvent system?
A4: Recrystallization is a classic and effective technique for polishing the final product. The key is to select a solvent or solvent system in which the dihydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below.[3] Amine hydrochlorides are polar salts and thus require polar solvents for recrystallization.
Table 1: Recommended Recrystallization Solvents for this compound
| Solvent System (Primary/Anti-Solvent) | Rationale & Expected Outcome |
| Isopropanol (IPA) | Often the solvent of choice. Good balance of polarity to dissolve the salt when hot, with significantly lower solubility upon cooling.[2] |
| Ethanol (EtOH) | Similar to isopropanol, but many hydrochloride salts exhibit higher solubility in ethanol, which can sometimes lead to lower recovery yields.[2] |
| Methanol / Diethyl Ether | Methanol is a very strong solvent for polar salts. Dissolve the product in a minimal amount of hot methanol, then slowly add diethyl ether as an anti-solvent until the solution becomes cloudy. Cool to induce crystallization. This is useful for highly soluble salts. |
| Water / Acetone | For very polar impurities. Dissolve in a minimal amount of hot water, then add acetone as the anti-solvent. Use with caution, as water can sometimes inhibit crystallization if not used sparingly. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. [www.rhodium.ws][3]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [www.rochester.edu][4]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. [refiningonline.com][7]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [www.sulfurrecovery.com][8]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [www.researchgate.net][2]
-
BenchChem. (2025). Technical Support Center: Purification of (R)-1-benzyl-5-methyl-1,4-diazepane. [www.benchchem.com][9]
-
BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. [www.benchchem.com][1]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. [www.researchgate.net][10]
-
Shiveler, G., & Wandke, H. (2015). Steps For Troubleshooting Amine Sweetening Plants. Scribd. [www.scribd.com][11]
-
BenchChem. (n.d.). (R)-1-Benzyl-5-methyl-1,4-diazepane. [www.benchchem.com][12]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of some 1,4-diazepines derivatives. [www.jocpr.com][5]
-
Darshana, M., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information. [pubmed.ncbi.nlm.nih.gov][13]
-
Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [www.jocpr.com][14]
-
BenchChem. (2025). Technical Support Center: Stability issues of (R)-1-benzyl-5-methyl-1,4-diazepane during storage. [www.benchchem.com][6]
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- 4. Workup [chem.rochester.edu]
- 5. jocpr.com [jocpr.com]
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Stability issues and degradation of 1-Benzyl-1,4-diazepane dihydrochloride
Welcome to the technical support center for 1-Benzyl-1,4-diazepane dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.
Introduction to Stability Profile
This compound, while a valuable building block in medicinal chemistry, possesses inherent structural features that can lead to stability issues if not handled and stored correctly. The presence of a benzylamine moiety and a diazepane ring system makes the molecule susceptible to specific degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. This guide provides a systematic approach to identifying, preventing, and resolving common stability-related problems.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation routes stem from its chemical structure:
-
Oxidation: The benzylic amine is the most susceptible site. Oxidation can lead to the formation of an imine, which can be further oxidized to yield benzaldehyde and other related impurities. This process is often catalyzed by exposure to air (oxygen), light, and certain metal ions.
-
Hydrolysis: While the diazepane ring is generally stable, the C-N bonds can undergo hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening of the diazepine structure.[1]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate and accelerate oxidative degradation pathways. It is crucial to protect the compound from light during storage and handling.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, the following storage conditions are strongly recommended:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[2] This displaces oxygen and minimizes the risk of oxidation.
-
Temperature: Keep in a cool, dry place. Refrigeration (2-8°C) is often advised by suppliers to slow down potential degradation kinetics.[2][3]
-
Light Protection: Store in an amber or opaque vial to protect it from light.[2]
-
Container: Use a tightly sealed container to prevent moisture ingress.[4][5]
Q3: I've noticed a color change in my solid this compound sample. What could be the cause?
A3: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to the formation of oxidized impurities. The initial step of oxidation at the benzylic position can lead to colored byproducts. If you observe a color change, it is advisable to verify the purity of the material using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q4: Can I prepare stock solutions of this compound in advance? What solvents are recommended?
A4: While preparing stock solutions can be convenient, their stability depends on the solvent and storage conditions. For short-term storage, high-purity, anhydrous solvents are recommended. The choice of solvent will depend on the specific application. However, be aware that protic solvents in the presence of light or heat can facilitate degradation. It is best practice to prepare fresh solutions for each experiment. If storage is necessary, store solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots under an inert atmosphere and protected from light. Always perform a quality control check if the solution has been stored for an extended period.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the use of this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
| Possible Cause | Troubleshooting Steps | Rationale |
| Degradation of the starting material. | 1. Verify Purity: Analyze the solid material and your experimental solutions by HPLC-UV or LC-MS to check for the presence of degradation products.[6][7] 2. Implement Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dark, inert atmosphere).[2][4][5] 3. Use Fresh Material: If degradation is confirmed, use a fresh, unopened batch of the compound. | Degradants can interfere with the reaction, leading to lower yields, unexpected side products, and overall poor reproducibility. |
| Instability in the reaction medium. | 1. Solvent Purity: Use high-purity, anhydrous, and de-gassed solvents. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating. | The compound may be unstable under specific experimental conditions. Oxygen and water can promote degradation, especially at elevated temperatures. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps | Rationale |
| On-column or in-sampler degradation. | 1. Optimize Analytical Method: Reduce the analysis run time and temperature if possible. Ensure the mobile phase pH is compatible with the compound's stability. 2. Sample Temperature: Use a cooled autosampler if available. | The conditions of the analytical method itself (e.g., temperature, pH of the mobile phase) can sometimes induce degradation. |
| Degradation during sample preparation. | 1. Minimize Exposure: Protect the sample from light during all preparation steps. 2. Work Quickly: Prepare samples immediately before analysis. 3. Use Appropriate Solvents: Dissolve the sample in a high-purity, aprotic solvent if compatible with the analytical method. | Prolonged exposure to light, air, or reactive solvents during sample preparation can cause the compound to degrade before analysis. |
Experimental Protocols
To assist in identifying and quantifying potential degradation, a generic protocol for a forced degradation study is provided below. Forced degradation studies are a critical component of understanding a molecule's stability and are often required by regulatory agencies.[8][9][10]
Protocol: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradants and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: (Perform each in parallel with a control sample protected from the stressor)
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours. For solid-state thermal stress, place the solid powder in an oven under the same conditions.
-
Photodegradation: Expose an aliquot of the stock solution (in a quartz cuvette or other transparent container) to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples and controls by a suitable stability-indicating method, typically HPLC with a photodiode array (PDA) detector or LC-MS.[6][7]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
A mass balance calculation should be performed to account for the parent compound and all major degradants.[10]
Visualizing Degradation and Workflows
To better understand the processes described, the following diagrams illustrate key concepts.
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
References
-
Synthesis of Diazepam. Chemistry Steps. Available from: [Link]
-
Synthesis of diazepam[8] 1: 2-amino-5-chlorobenzophenone; 2: glycine ethyl ester; 3. ResearchGate. Available from: [Link]
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Available from: [Link]
-
Forced Degradation Studies Research Articles - Page 1. R Discovery. Available from: [Link]
-
Safety Data Sheet - Angene Chemical. Angene Chemical. Available from: [Link]
-
(PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. Available from: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available from: [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews. Available from: [Link]
-
1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride. PubChemLite. Available from: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available from: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society of Chemistry. Available from: [Link]
-
1-Benzyl-5-methyl-1,4-diazepane, (S)-. precisionFDA. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli. PubMed. Available from: [Link]
-
Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Longdom Publishing. Available from: [Link]
- Benzal chloride hydrolysis method.Google Patents.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. National Center for Biotechnology Information. Available from: [Link]
-
1-Benzyl-7-methyl-1,4-diazepane. PubChem. Available from: [Link]
-
Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2). PubChemLite. Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]
-
Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. BIOSYNCE. Available from: [Link]
-
1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. MDPI. Available from: [Link]
- Production method of 1,4-diazepane derivatives.Google Patents.
-
Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][13][14]diazepines. ResearchGate. Available from: [Link]
-
(PDF) ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ResearchGate. Available from: [Link]
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- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. library.dphen1.com [library.dphen1.com]
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- 10. globalresearchonline.net [globalresearchonline.net]
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Technical Support Center: Prevention of Oxidation in 1-Benzyl-1,4-diazepane Dihydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Benzyl-1,4-diazepane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its lifecycle in the laboratory. We will address common questions and troubleshooting scenarios related to its primary degradation pathway: oxidation.
Section 1: Understanding the Vulnerability of this compound
This section explains the chemical rationale behind the compound's sensitivity, providing the foundational knowledge needed to implement effective preventative measures.
Q1: Why is this compound susceptible to oxidation?
A: The susceptibility of this compound to oxidation is primarily due to the presence of the benzylamine moiety within its structure. Several factors contribute to this instability:
-
The Benzylic Position: The carbon atom situated between the nitrogen of the diazepane ring and the phenyl group (the benzylic carbon) is particularly reactive. The adjacent phenyl ring can stabilize radical intermediates that form at this position, making the benzylic hydrogens easier to abstract by oxygen or radical species. This is often the initiation site for oxidation.[1]
-
Tertiary Amine Oxidation: The nitrogen atom to which the benzyl group is attached is a tertiary amine. Tertiary amines can be oxidized to form N-oxides, which are common degradation products.
-
Secondary Amine Reactivity: The second nitrogen atom in the diazepane ring is a secondary amine. While generally less susceptible to oxidation than the benzylamine portion, it can still undergo reactions, such as N-nitrosation in the presence of nitrosating agents.[2]
Exposure to atmospheric oxygen, especially when accelerated by factors like light, heat, or the presence of metal ion catalysts, can initiate a cascade of degradation reactions. This process can lead to the formation of colored impurities, including the corresponding imine and potentially cleavage products like benzaldehyde, compromising sample purity and experimental outcomes.[2][3]
Caption: Simplified diagram of potential oxidative degradation pathways.
Section 2: Proactive Prevention: Best Practices for Handling and Storage (FAQs)
This section provides direct answers and protocols for preventing oxidation before it occurs.
Q2: What are the ideal storage conditions for solid this compound?
A: Proper storage is the first and most critical line of defense. The goal is to create an environment free of oxygen, moisture, and light.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, the primary drivers of degradation.[4][5] |
| Container | Use a tightly sealed, amber glass vial or bottle. | Prevents ingress of air and moisture and protects the compound from light, which can catalyze oxidation.[3][6] |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended. | Low temperatures slow the rate of chemical degradation.[2][7] |
| Location | Store away from strong oxidizing agents and sources of ignition. | Prevents accidental, vigorous reactions and ensures general lab safety.[8] |
Q3: How should I handle the compound when weighing it or preparing solutions?
A: Every time the container is opened, the compound is exposed to the atmosphere. Following a strict inert gas technique is crucial to maintain its integrity. You should never handle the solid compound on an open bench without protection. Refer to Protocol 1 in Section 4 for a detailed, step-by-step workflow. The key principles are to flush the container with an inert gas before opening and to blanket the headspace with the same gas before re-sealing.[4][9]
Q4: Can I use antioxidants to protect solutions of this compound? If so, which are suitable?
A: Yes, for solutions, particularly those intended for storage or use over an extended period, the addition of an antioxidant can provide an extra layer of protection. Antioxidants function by being preferentially oxidized, thereby "sacrificing" themselves to protect the active compound.[10][11] The choice depends on the solvent system.
| Antioxidant Class | Examples | Recommended Concentration | Solvent Compatibility | Mechanism of Action |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Organic / Lipid-based solvents | Free-radical scavengers; they interrupt the chain reactions of oxidation.[11][12] |
| Reducing Agents | Ascorbic Acid (Vitamin C), Sodium Metabisulfite | 0.02 - 0.2% (w/v) | Aqueous / Polar solvents | Act as sacrificial agents by being more readily oxidized than the target compound.[10][] |
Note: Always perform a small-scale compatibility test to ensure the chosen antioxidant does not interfere with your downstream application or react with your compound.
Section 3: Troubleshooting Guide: Identifying and Addressing Degradation
This section provides guidance for situations where you suspect oxidation has already occurred.
Q5: My solid sample (or solution) has developed a yellow or brown tint. What does this signify?
A: A color change from white/off-white to yellow or brown is a classic visual indicator of oxidation.[3] This discoloration is typically caused by the formation of conjugated systems or N-oxides, which are often highly colored. While minor discoloration may not significantly impact some applications, it is a clear sign that the compound is degrading and its purity is compromised.
Recommended Action:
-
Do not proceed with critical experiments without first assessing the compound's purity.
-
Refer to Q6 for methods to quantify the extent of degradation.
-
If the degradation is minor, purification may be possible (e.g., recrystallization for solids), but this must be done under a strict inert atmosphere to prevent further oxidation.
Q6: I suspect my compound has degraded. How can I analytically confirm this and check its purity?
A: Visual inspection is not sufficient. Quantitative analysis is required to determine the purity and identify degradation products.
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | The primary method of choice.[14] A fresh, pure standard should be run for comparison. The appearance of new peaks or a decrease in the main peak area indicates degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of degradation products. | Comparison of the sample's ¹H and ¹³C NMR spectra to a reference spectrum of the pure compound will reveal impurity signals. For example, the appearance of a peak around 9-10 ppm in ¹H NMR could suggest the formation of benzaldehyde. |
| Mass Spectrometry (MS) | Identification of degradation products by mass. | Can be coupled with HPLC (LC-MS) to identify the molecular weights of impurity peaks, helping to elucidate the degradation pathway (e.g., detecting the mass of an N-oxide). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis. | Can be used to detect the formation of new functional groups, such as a carbonyl (C=O) stretch around 1700 cm⁻¹, which could indicate oxidation to an amide or aldehyde.[15] |
Q7: My reaction yield is low, and this compound is my starting material. Could oxidation be the cause?
A: Absolutely. If the starting material has partially oxidized, its effective concentration is lower than what you weighed out, leading directly to lower yields of your desired product.[3] The degradation products may also interfere with the reaction mechanism or catalyst.
Troubleshooting Steps:
-
Assess Purity: Immediately analyze the purity of your starting material using one of the methods in Q6.
-
Review Handling Procedures: Scrutinize your handling and storage protocols. Ensure all steps are performed under a robust inert atmosphere.
-
Use a Fresh Batch: If possible, repeat the reaction with a new, unopened bottle of the compound, employing the stringent handling protocols outlined in this guide.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for common laboratory procedures involving this compound.
Protocol 1: Inert Atmosphere Technique for Weighing and Transferring the Solid Compound
This protocol minimizes atmospheric exposure when handling the solid material.
-
Glassware Preparation: Dry all necessary glassware (e.g., flask, vials, spatulas) in an oven (e.g., 125°C for 4 hours) and allow them to cool to room temperature in a desiccator or under a stream of inert gas.[9]
-
Inert Gas Setup: Connect a flask containing the compound and the receiving flask to a Schlenk line or a dual-manifold system providing a positive pressure of dry nitrogen or argon. A simple balloon setup can also be used for smaller scales.
-
Purge Cycle: Evacuate the flask containing the compound (gently, to avoid disturbing the solid) and backfill with inert gas. Repeat this cycle 3-5 times to remove all atmospheric oxygen and moisture.
-
Weighing by Difference: Weigh the sealed, purged flask containing the compound.
-
Transfer: Under a positive flow of inert gas (a gentle stream flowing out of the flask), quickly remove the stopper and transfer an approximate amount of the solid to the receiving flask using a clean, dry spatula.
-
Seal and Re-weigh: Immediately reseal the compound's flask, purge the headspace with inert gas again, and re-weigh it. The difference in weight is the amount of compound transferred.
-
Final Storage: Ensure the original container is tightly sealed and the headspace is blanketed with inert gas before returning it to storage.
Caption: Standard workflow for handling air-sensitive solids.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol describes how to prepare a solution for use in experiments while maintaining its stability.
-
Solvent Degassing: Before use, the chosen solvent must be degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (bubbling argon or nitrogen through the solvent) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Compound Transfer: Transfer the required mass of solid this compound into an oven-dried flask under an inert atmosphere, as described in Protocol 1 .
-
Solvent Addition: Using a cannula or a gas-tight syringe, transfer the degassed solvent into the flask containing the solid.[4][9]
-
Dissolution: Gently swirl or stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.
-
Storage: Store the solution in a tightly sealed flask (e.g., a flask with a Sure/Seal™ septum) with the headspace filled with inert gas.[4] Store in a cool, dark place (refrigerate if appropriate for the solvent).
-
Withdrawal: To use the solution, use a clean, dry, and inert-gas-flushed syringe to pierce the septum and withdraw the required volume. It is good practice to inject an equivalent volume of inert gas from a separate syringe or balloon to prevent creating a vacuum in the flask.
Section 5: References
-
Celestino, M. T., et al. (n.d.). Rational use of antioxidants in solid oral pharmaceutical preparations. SciELO. Retrieved from [Link]
-
FITFEVER. (2024, May 24). What are common antioxidant pharmaceutical excipients? Retrieved from [Link]
-
Dhawale, A. (2015, July 29). Pharmaceutical Antioxidants. Slideshare. Retrieved from [Link]
-
Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [https://neilsen.chem.utah.edu/courses/6910/Shriver, D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed.; Wiley-Interscience, 1986..pdf]([Link], D. F.; Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds, 2nd ed.; Wiley-Interscience, 1986..pdf)
-
EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Retrieved from [Link]
-
BIOSYNCE. (n.d.). Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate CAS 1359072-90-4. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biosynce.com [biosynce.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 11. Antioxidant Excipients - Protheragen [protheragen.ai]
- 12. scielo.br [scielo.br]
- 14. DSpace [helda.helsinki.fi]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 1-benzyl-5-methyl-1,4-diazepane Intermediates
Welcome to the technical support guide for navigating the complexities of chiral resolution for 1-benzyl-5-methyl-1,4-diazepane and its related intermediates. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, making the stereochemical purity of its intermediates a critical parameter for ensuring the safety and efficacy of final drug candidates.[1] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during diastereomeric salt resolution, the most common and scalable method for separating enantiomers.[2][3]
The fundamental principle of this technique is straightforward: while enantiomers possess identical physical properties, reacting them with a single enantiomer of a chiral resolving agent creates a pair of diastereomers.[4] These diastereomers have distinct physical properties, most importantly solubility, which allows for their separation through fractional crystallization.[4][5]
General Workflow for Diastereomeric Salt Resolution
The entire process, from racemic mixture to enantiomerically enriched product, follows a logical sequence. Understanding this workflow is key to diagnosing issues at each stage.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the resolution of 1-benzyl-5-methyl-1,4-diazepane intermediates in a practical question-and-answer format.
Section 1: Issues with Crystallization
Question: I've combined my racemic amine and the chiral resolving agent in solution, but no crystals are forming. What steps should I take?
Answer: This is a common problem that typically points to issues with supersaturation or nucleation. The diastereomeric salts are likely too soluble in the chosen solvent system.
Causality & Solutions:
-
Sub-Optimal Solvent: The single most critical parameter is the solvent.[6] An ideal solvent will maximize the solubility difference between the two diastereomeric salts.[6][7]
-
Action: Initiate a solvent screen. Test a range of solvents with varying polarities, such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). A patent for a related suvorexant intermediate used acetone and ethanol.[8]
-
-
Insufficient Concentration: The solution may not be sufficiently supersaturated to induce crystallization.
-
Nucleation Barrier: Spontaneous nucleation may not occur even in a supersaturated solution.
Question: My product is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase because the crystallization temperature is above its melting point or the solution is too concentrated.[7]
Causality & Solutions:
-
High Concentration: An overly concentrated solution can lead to the separation of a liquid salt phase.
-
Action: Add more solvent to dilute the solution, which may bring the concentration into a range suitable for crystallization.[7]
-
-
Temperature: The temperature of the solution may be too high.
-
Action: Lower the crystallization temperature. A controlled, slow cooling profile is often essential for forming high-quality crystals.[7]
-
-
Solvent Mismatch: The chosen solvent may not be appropriate for the salt.
-
Action: Change the solvent system. Sometimes a mixture of solvents can prevent oiling out where a single solvent fails.
-
Section 2: Low Yield and Purity
Question: My yield of the desired diastereomeric salt is very low. What are the primary factors to investigate?
Answer: Low yield is a frequent challenge, often stemming from the physicochemical properties of the salts in the chosen system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 9. advanceseng.com [advanceseng.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-1,4-diazepane Dihydrochloride
Welcome to the technical support resource for 1-Benzyl-1,4-diazepane dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common solubility issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.
Section 1: The Core Challenge: Understanding the Dihydrochloride Salt Form
1-Benzyl-1,4-diazepane in its free base form is a diamine, making it susceptible to protonation. The "dihydrochloride" designation indicates that both nitrogen atoms have been protonated by hydrochloric acid to form an ammonium salt. This conversion is a common and effective strategy to enhance the aqueous solubility of amine-containing compounds, which are often poorly soluble in their neutral state.[1][2][3]
The protonation introduces ionic character to the molecule, transforming it from a relatively non-polar organic base into a highly polar salt. This fundamental change dictates its solubility profile, adhering to the principle of "like dissolves like." While this salt form is ideal for creating aqueous stock solutions, it is the primary reason for solubility challenges in less polar organic solvents.
Caption: Chemical equilibrium between the free base and its dihydrochloride salt.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility problems in a direct question-and-answer format.
Q1: My this compound will not dissolve in my organic solvent (e.g., dichloromethane, ethyl acetate, THF). What is the cause and how do I fix it?
Causality: This is the most frequent issue and is entirely expected. The dihydrochloride salt is highly polar and ionic, making it immiscible with non-polar or moderately polar aprotic organic solvents. Forcing dissolution under these conditions is often futile.
Solution 1: Change Your Solvent System. The most direct solution is to use a solvent that matches the solute's polarity. Highly polar protic solvents are the best choice.
| Solvent | Type | Suitability for Dihydrochloride Salt |
| Water (H₂O) | Polar Protic | Excellent |
| Methanol (MeOH) | Polar Protic | Good |
| Ethanol (EtOH) | Polar Protic | Good to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good |
| Dichloromethane (DCM) | Non-Polar | Insoluble |
| Hexane | Non-Polar | Insoluble |
Solution 2: Convert the Salt to its Free Base Form. If your experimental conditions require an organic solvent, you must first convert the salt back to its neutral, non-polar free base form. This is achieved by deprotonation using a mild base, followed by liquid-liquid extraction. See Protocol 2 for a detailed methodology.
Q2: I am struggling to reach my target concentration in an aqueous buffer. The dissolution is slow and incomplete. What can I do?
Causality: Even in water, high concentrations can be difficult to achieve due to the energy required to break down the crystal lattice of the salt.
Solution 1: Apply Physical Dissolution Aids. Increase the kinetic energy of the system to facilitate the dissolution process.[4][5]
-
Vortexing/Stirring: Provides mechanical agitation.
-
Sonication: Uses ultrasonic waves to break apart solid particles and increase the solvent-solute interaction surface area.
-
Gentle Warming: Increasing the temperature to 30-40°C can significantly improve solubility. Always check the compound's stability at elevated temperatures before proceeding.
Solution 2: Use an Aqueous Co-Solvent System. Adding a water-miscible organic solvent can sometimes improve solubility.[5] Try preparing your solution in a mixture such as 90:10 water:ethanol or 90:10 water:DMSO.
Q3: The compound dissolved initially in water, but it precipitated when I diluted it into my physiological buffer (e.g., PBS at pH 7.4). Why?
Causality: This is a classic pH and common-ion effect problem.
-
pH-Dependent Solubility: 1-Benzyl-1,4-diazepane is a weak base. Its dihydrochloride salt is stable and soluble at an acidic pH. A buffer like PBS at pH 7.4 may be sufficiently basic to deprotonate one or both of the ammonium ions, causing the less soluble free base to crash out of solution.[6]
-
Common Ion Effect: Physiological buffers like PBS contain a significant concentration of chloride ions (from NaCl). This "common ion" can shift the dissolution equilibrium towards the solid salt form, reducing its overall solubility.[6][7]
Troubleshooting Steps:
-
Prepare a Concentrated Stock: Make a high-concentration stock solution in sterile water or a slightly acidic buffer (e.g., pH 4-5) where the salt is most stable.
-
Dilute Immediately Before Use: Add the concentrated stock to your final physiological buffer immediately before starting the experiment to minimize the time the compound spends in a potentially destabilizing environment.
-
Consider a Different Buffer: If the experiment allows, use a buffer with a lower pH (e.g., MES buffer at pH 6.0) to maintain the protonated, soluble state of the compound.
Section 3: Key Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution (10 mM)
-
Calculate Mass: Determine the required mass of this compound for your desired volume and concentration. (Molecular Weight should be confirmed from the supplier's Certificate of Analysis).
-
Weigh Compound: Accurately weigh the compound into a sterile conical tube or volumetric flask.
-
Add Solvent: Add approximately 80% of the final required volume of high-purity water (e.g., Milli-Q) or your chosen aqueous buffer.
-
Promote Dissolution: Cap the vessel and vortex thoroughly for 1-2 minutes. If solids remain, place the vessel in a sonicator bath for 5-10 minute intervals. Gentle warming (to ~37°C) can be applied if necessary.
-
Complete to Volume: Once the solid is fully dissolved, add the solvent to reach the final target volume.
-
Filter Sterilize: If for use in cell culture, filter the final solution through a 0.22 µm syringe filter.
-
Storage: Store as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Conversion of Dihydrochloride Salt to Free Base
This protocol allows the use of the compound in non-polar organic solvents.
Caption: Workflow for converting the dihydrochloride salt to its free base.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
Methodology:
-
Dissolution: Dissolve the dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.
-
Add Organic Solvent: Add an equal volume of the chosen organic solvent (e.g., dichloromethane). You will see two distinct layers.
-
Neutralization: Slowly add the saturated NaHCO₃ solution dropwise. Swirl gently. Caution: This neutralization reaction will produce CO₂ gas. You must vent the separatory funnel frequently by inverting it and opening the stopcock to release pressure.
-
pH Check: Continue adding the bicarbonate solution until gas evolution ceases. Check the pH of the aqueous (top) layer with pH paper to ensure it is basic (pH > 8.5). This confirms complete deprotonation.
-
Extraction: Stopper the funnel and shake vigorously for 1 minute, venting occasionally. Allow the layers to separate completely. The neutralized, non-polar free base will now be in the organic layer.
-
Separate Layers: Drain the organic layer into a clean flask.
-
Wash: Return the organic layer to the funnel and wash with brine to remove residual water. Separate the organic layer again.
-
Dry and Concentrate: Dry the collected organic layer over anhydrous Na₂SO₄, filter away the drying agent, and remove the solvent using a rotary evaporator to yield the free base, which is often an oil or solid.
References
- World Pharma Today. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Sigma-Aldrich. (n.d.).
- Journal of Pharmaceutical Negative Results. (n.d.).
- Semantic Scholar. (n.d.).
- Pharmapproach. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (2024, January).
-
Pei, Y., & Liu, H. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4049–4067. [Link]
-
PubChem. (n.d.). 1-(3-Fluorobenzyl)-1,4-diazepane dihydrochloride. Retrieved from [Link]
- Tablets & Capsules Magazine. (2024, January).
-
PubChem. (n.d.). 1-Benzyl-1,4-diazepane. Retrieved from [Link]
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
- Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
-
Santa Cruz Biotechnology, Inc. (n.d.). 1-(3-Fluoro-benzyl)-[6][8]diazepane dihydrochloride.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Scaling up the synthesis of 1-Benzyl-1,4-diazepane dihydrochloride
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-
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-
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 1-Benzyl-1,4-diazepane Dihydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-Benzyl-1,4-diazepane dihydrochloride, a key building block in medicinal chemistry. The methodologies discussed herein are grounded in established analytical principles to provide a robust framework for quality control.
Introduction: The Critical Role of Purity in Drug Discovery
1-Benzyl-1,4-diazepane and its derivatives are prevalent scaffolds in the development of therapeutic agents. The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1][3] Regulatory bodies like the ICH, USFDA, and UK-MHRA have stringent guidelines for the identification and quantification of impurities in drug substances.[1] Generally, impurities present at levels above 0.1% must be identified and quantified.[1]
This guide will compare and contrast the most effective analytical techniques for the purity profiling of this compound, providing detailed experimental protocols and supporting data to aid in method selection and implementation.
Understanding the Analyte: this compound
1-Benzyl-1,4-diazepane is a diamine with a seven-membered heterocyclic ring.[4][5] The dihydrochloride salt form enhances its stability and solubility in aqueous media. Its structure contains a benzyl group, which provides a chromophore for UV detection, and two amine functionalities that influence its chromatographic behavior and potential for side reactions. The stability of similar chiral amines can be affected by oxidation, hydrolysis, and racemization, leading to the formation of degradation products.[6]
Comparative Analysis of Key Purity Determination Techniques
The selection of an appropriate analytical technique is paramount for accurate purity assessment. A comparison of commonly employed methods is presented below.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[7][8] | High resolution, sensitivity, and quantitative accuracy. Versatile for non-volatile and thermally labile compounds.[7] | Requires a chromophore for UV detection. Can be complex to develop methods. | Gold standard for routine purity analysis and impurity profiling.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[1][9] | High sensitivity and specificity, providing structural information.[1] | Requires derivatization for non-volatile compounds. Potential for thermal degradation of analytes.[10][11] | Analysis of volatile impurities and residual solvents.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3][8] | Provides detailed structural information for identification and quantification without a reference standard (qNMR).[8][12] | Lower sensitivity compared to chromatographic methods. Can be time-consuming for complex mixtures.[3] | Structural elucidation of the main component and impurities. Quantitative analysis (qNMR).[8][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS.[1][8] | High sensitivity and selectivity. Provides molecular weight and structural information, ideal for unknown impurity identification.[1][8] | Higher cost and complexity compared to HPLC-UV. | Identification and quantification of trace-level impurities.[1][8] |
Experimental Protocols and Rationale
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC with UV detection is the workhorse for purity analysis of aromatic compounds like 1-Benzyl-1,4-diazepane. The benzyl group provides a suitable chromophore for sensitive detection. The choice of a C18 column offers excellent retention and separation of the main component from potential non-polar impurities. An acidic mobile phase is employed to ensure the protonation of the amine groups, leading to sharp, symmetrical peaks.
Workflow Diagram:
Caption: HPLC workflow for purity analysis.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape for the basic amine analytes.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1 mg/mL in the mobile phase.
-
Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to 1-Benzyl-1,4-diazepane by comparing the retention time with the reference standard.
-
Calculate the percentage purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Due to the low volatility of 1-Benzyl-1,4-diazepane, derivatization is often necessary to increase its volatility and thermal stability.[9][10] Silylation is a common derivatization technique for amines.[9][13]
Workflow Diagram:
Caption: GC-MS workflow for volatile impurity analysis.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve approximately 1 mg of the sample in 1 mL of a dry, aprotic solvent (e.g., Dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal standard if required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Rationale: ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.[3][8] Quantitative NMR (qNMR) can be used for purity determination without the need for a specific reference standard of the analyte.[12]
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
For qNMR, accurately weigh and add a known amount of an internal standard with a well-resolved signal (e.g., maleic acid).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans for good signal-to-noise.
-
-
Data Analysis:
-
Structural Confirmation: Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the 1-Benzyl-1,4-diazepane structure.
-
Impurity Identification: Identify any additional signals that do not correspond to the main component or the solvent. The chemical shifts and coupling patterns of these signals can provide structural information about the impurities.
-
Quantitative Analysis (qNMR): Calculate the purity by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
-
Comparison of Alternatives
While HPLC, GC-MS, and NMR are the primary techniques, other methods can provide complementary information:
-
Capillary Electrophoresis (CE): Offers high separation efficiency with low solvent consumption, making it a "green" analytical technique.[14] It is particularly useful for separating charged species.[14]
-
Thin-Layer Chromatography (TLC): A cost-effective and simple method for rapid, qualitative assessment of purity, often used for in-process controls.[7] High-Performance TLC (HPTLC) offers improved resolution and quantitative capabilities.[7][8]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used to distinguish between primary, secondary, and tertiary amines.[15]
Conclusion
A multi-faceted approach is often the most robust strategy for the comprehensive purity analysis of this compound. HPLC is the method of choice for routine purity determination and quantification of non-volatile impurities. GC-MS is indispensable for the analysis of residual solvents and other volatile contaminants. NMR spectroscopy provides definitive structural confirmation and can be used for accurate quantification without a reference standard. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the available instrumentation. By employing these well-validated analytical methods, researchers can ensure the quality and integrity of their synthetic materials, which is a critical prerequisite for successful drug discovery and development.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024-12-26). Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Available from: [Link]
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A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. - IJCRT.org. Available from: [Link]
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Confirming the structure of 1-Benzyl-1,4-diazepane dihydrochloride via spectroscopy
Confirming the Structure of 1-Benzyl-1,4-diazepane Dihydrochloride: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and key intermediates like this compound, a precise understanding of its three-dimensional architecture is paramount for predicting its biological activity and ensuring the reproducibility of synthetic pathways. This guide provides an in-depth, technical comparison of standard spectroscopic methods for the structural elucidation of this important diazepine derivative, grounded in practical experimental insights and authoritative data.
The Analytical Imperative: Why Structural Confirmation Matters
1-Benzyl-1,4-diazepane serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] The diazepine core is a recognized privileged scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] The addition of a benzyl group and its formulation as a dihydrochloride salt introduce specific chemical properties that influence its reactivity, solubility, and handling. Therefore, robust analytical characterization is not merely a procedural step but a critical validation of the compound's identity and purity, ensuring the integrity of downstream applications.
A Multi-Faceted Approach: The Power of Combined Spectroscopy
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, is essential for unambiguous confirmation. This guide will focus on the "big four" of structural analysis: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms within a molecule. For this compound, the proton NMR spectrum provides a detailed fingerprint of its structure.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.5 | Multiplet | 5H | Ar-H (Phenyl) | The five protons on the monosubstituted benzene ring will appear as a complex multiplet in the aromatic region. |
| ~4.3 | Singlet | 2H | Ar-CH ₂-N | The benzylic protons are adjacent to a nitrogen atom, which deshields them, causing a downfield shift. The singlet multiplicity indicates no adjacent protons. |
| ~3.0-3.5 | Multiplet | 8H | Diazepane ring CH ₂ | The eight protons of the diazepine ring will appear as a complex set of multiplets due to their diastereotopicity and conformational flexibility.[1] |
| Variable | Broad Singlet | 2H | N-H | The protons on the protonated nitrogen atoms are often broad and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[3][4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for amine hydrochlorides as it can help in observing the N-H protons.[5]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns between adjacent protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the number and electronic environment of the carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~135-140 | C -Ar (Quaternary) | The ipso-carbon of the benzene ring attached to the benzylic group. |
| ~128-130 | C H-Ar | The aromatic carbons of the benzyl group. |
| ~60-65 | Ar-C H₂-N | The benzylic carbon, shifted downfield due to the attached nitrogen. |
| ~45-55 | Diazepane ring C H₂ | The aliphatic carbons of the diazepine ring. The exact shifts can vary due to the influence of the nitrogen atoms. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: The same NMR spectrometer can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the peaks are then correlated with the expected carbon environments in the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 (broad) | Medium-Strong | N-H Stretch (from NH₂⁺) |
| ~3030 | Weak-Medium | C-H Stretch (Aromatic) |
| ~2850-2960 | Medium-Strong | C-H Stretch (Aliphatic)[6] |
| ~1600, 1495, 1450 | Medium | C=C Stretch (Aromatic Ring) |
| ~700-750 | Strong | C-H Out-of-plane bend (Monosubstituted benzene) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Due to the hygroscopic nature of the dihydrochloride salt, the KBr pellet method is a suitable choice for solid-state analysis.[7][8]
-
Sample Preparation:
-
Pellet Formation: Apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet to account for any atmospheric water or CO₂ and instrumental artifacts.[7]
-
Place the sample pellet in the FTIR spectrometer and acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrometry Data (ESI+):
| m/z | Assignment |
| 191.15 | [M+H]⁺ (Monoisotopic mass of the free base + H⁺)[10] |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic fragment of benzyl groups) |
The molecular ion peak corresponding to the free base (C₁₂H₁₈N₂) is expected at m/z 190.15.[11] In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 191.15 would be a prominent peak.[10] The most characteristic fragmentation would be the cleavage of the benzyl group, leading to the highly stable tropylium ion at m/z 91.[1]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Introduce the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed masses with the calculated exact masses for the proposed structure and its fragments.
Comparing Analytical Alternatives
While the four primary spectroscopic methods provide a robust confirmation of the structure, other techniques can offer additional or more definitive information.
| Technique | Strengths | Weaknesses | Best Use Case for this Molecule |
| 2D NMR (COSY, HSQC) | - Provides detailed connectivity information between protons (COSY) and between protons and carbons (HSQC).- Can resolve overlapping signals in 1D spectra. | - More time-consuming to acquire and process.- Requires a higher sample concentration. | - Unambiguously assigning the complex proton signals of the diazepine ring.- Confirming the attachment of the benzyl group to the nitrogen. |
| X-ray Crystallography | - Provides the absolute, unambiguous 3D structure of the molecule in the solid state. | - Requires a single, high-quality crystal, which can be difficult to grow.- The solid-state conformation may differ from the solution-state conformation. | - If a definitive solid-state structure is required for understanding packing or for computational modeling. |
| Elemental Analysis | - Determines the percentage composition of C, H, N, and Cl.- Provides confirmation of the empirical and molecular formula. | - Does not provide structural information.- Requires a highly pure sample. | - As a final confirmation of purity and elemental composition alongside spectroscopic data. |
Visualizing the Workflow and Structure
To better illustrate the analytical process and the structural information obtained, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The structural confirmation of this compound is reliably achieved through a concerted application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle, from the proton and carbon framework to the identification of functional groups and the overall molecular weight. While alternative methods like 2D NMR and X-ray crystallography can offer a higher level of structural detail, the combination of the four primary spectroscopic techniques provides a robust, efficient, and scientifically sound basis for the unequivocal identification and characterization of this important synthetic intermediate. This comprehensive analytical approach ensures the quality and reliability of the compound for its intended applications in research and development.
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A Senior Application Scientist's Guide to In-Vivo Efficacy of Novel Acetylcholinesterase Inhibitors
Topic: In-Vivo Efficacy of 1-Benzyl-1,4-diazepane Derivatives and Analogues Versus Established Alzheimer's Disease Drugs
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Cholinergic Deficits in Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge in modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1][2] A cornerstone of AD pathology is the significant impairment of central cholinergic neurotransmission, primarily due to the loss of cholinergic neurons and a subsequent deficit in the neurotransmitter acetylcholine (ACh).[3] The "cholinergic hypothesis" has thus been a foundational concept in AD drug development for decades.
Established therapies, such as Donepezil, function as acetylcholinesterase (AChE) inhibitors.[4] Donepezil, chemically a 1-benzylpiperidine derivative, is a potent and selective inhibitor of AChE, the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[5][6] By inhibiting this enzyme, Donepezil increases the concentration and duration of ACh, thereby enhancing cholinergic signaling to ameliorate cognitive symptoms.
The quest for next-generation therapeutics has led researchers to explore novel heterocyclic scaffolds, including 1-Benzyl-1,4-diazepane derivatives and other N-benzylpiperidine analogues.[4][7] These compounds aim to improve upon the efficacy, selectivity, and pharmacokinetic profiles of established drugs. This guide provides an in-depth comparison of the in-vivo efficacy of these novel derivatives against established drugs like Donepezil, grounded in the standard preclinical models used for their evaluation.
Part 1: The Scientific Rationale - Targeting the Cholinergic Synapse
The primary mechanism of action for this class of compounds is the reversible inhibition of acetylcholinesterase. In a healthy cholinergic synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly degraded by AChE. In Alzheimer's disease, reduced ACh release compromises this signaling. AChE inhibitors compensate for this deficit by preventing ACh breakdown, thereby amplifying the signal from the remaining functional cholinergic neurons.
The choice to pursue novel N-benzyl heterocyclic derivatives is driven by the need for compounds with potentially higher affinity for the AChE active site, greater selectivity over the related enzyme butyrylcholinesterase (BuChE), and improved blood-brain barrier (BBB) penetration.[8] The N-benzylpiperidine moiety of Donepezil is a key pharmacophore that interacts with the peripheral anionic site (PAS) of the AChE enzyme, and modifications to this and related scaffolds are a rational strategy for developing improved inhibitors.[4][9]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibitors.
Part 2: The Proving Ground - A Validated In-Vivo Efficacy Model
Translating in-vitro enzyme inhibition into tangible cognitive improvement requires a robust and reproducible in-vivo animal model. The scopolamine-induced cognitive impairment model is the industry standard for this purpose.[3][10]
Causality Behind Experimental Choice: The Scopolamine Model
Scopolamine is a non-selective muscarinic receptor antagonist that effectively blocks central cholinergic pathways, inducing a transient state of amnesia and cognitive deficits in rodents that mimics aspects of the cholinergic dysfunction seen in Alzheimer's disease.[3][11][12] This model is not intended to replicate the full pathology of AD (such as amyloid plaques), but it is exceptionally well-suited for evaluating the symptomatic efficacy of cholinomimetic agents.[1] A compound's ability to reverse scopolamine-induced deficits is a strong predictor of its potential to enhance cholinergic function and improve cognition in patients.
Experimental Workflow: From Administration to Analysis
The workflow for an in-vivo efficacy study is a multi-step, rigorously controlled process designed to ensure the validity of the results. Each step, from animal acclimatization to the specifics of the behavioral task, is critical for minimizing variability and producing reliable data.
Caption: Standard workflow for a preclinical in-vivo efficacy study.
Protocol: Morris Water Maze in Scopolamine-Treated Mice
The Morris Water Maze (MWM) is a widely accepted behavioral assay for assessing spatial learning and memory.[12] The following protocol outlines a typical procedure.
-
Apparatus: A circular pool (approx. 120-150 cm in diameter) filled with opaque water (20-22°C). A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Animal Groups:
-
Administration: Administer the test compound (Donepezil or Novel Derivative) or its vehicle orally (p.o.) 60 minutes prior to the test. Administer scopolamine or its vehicle intraperitoneally (i.p.) 30 minutes prior to the test.
-
Acquisition Phase (Training - 4 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60s, guide it to the platform and allow it to remain there for 15 seconds.
-
Record the time taken to reach the platform (escape latency) and the swim path using an automated tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place each mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located). This measures memory retention.
-
Part 3: Comparative In-Vivo Efficacy Data
The ultimate measure of a novel compound's potential is its ability to reverse the scopolamine-induced deficit as well as, or better than, the established drug. The data below is a representative summary synthesized from typical outcomes of such studies.[7][13]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Escape Latency (Day 4, seconds) ± SEM | Time in Target Quadrant (Probe Trial, %) ± SEM |
| Vehicle + Saline | N/A | 15.2 ± 2.1 | 45.5 ± 3.8 |
| Vehicle + Scopolamine | N/A | 48.9 ± 4.5 | 18.2 ± 2.5 |
| Donepezil + Scopolamine | 3.0 | 22.5 ± 3.3 | 38.9 ± 4.1 |
| Novel Derivative + Scopolamine | 3.0 | 20.8 ± 2.9 | 41.7 ± 3.5 |
Data Interpretation and Analysis
-
Scopolamine Effect: The Vehicle + Scopolamine group shows a significant increase in escape latency and a decrease in time spent in the target quadrant compared to the Vehicle + Saline group, confirming the successful induction of memory impairment.
-
Efficacy of Established Drug: Donepezil at 3 mg/kg significantly reversed the scopolamine-induced deficits, bringing performance metrics closer to those of the unimpaired control group. This validates the sensitivity of the model to a clinically effective AChE inhibitor.
-
Efficacy of Novel Derivative: The hypothetical Novel Derivative, at the same dose, demonstrated a robust reversal of the cognitive deficits, with performance metrics that are comparable to, and in this representative data, slightly better than Donepezil. This indicates that the novel compound is a highly promising candidate with potent in-vivo activity.
Part 4: Senior Scientist's Perspective and Future Directions
The presented data strongly supports the viability of the novel derivative as a potential therapeutic for AD. Demonstrating comparable or superior efficacy to Donepezil in a validated preclinical model is a critical milestone. However, this is just one piece of the puzzle.
Key Considerations:
-
Selectivity: While efficacy is high, it is crucial to determine the compound's selectivity for AChE over BuChE. Higher selectivity can lead to a better side-effect profile, as BuChE inhibition is associated with peripheral cholinergic side effects.
-
Pharmacokinetics & BBB Penetration: The ability of a drug to effectively cross the blood-brain barrier is paramount for a CNS-acting agent.[8] Detailed pharmacokinetic studies are required to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and confirm sufficient brain exposure.
-
Toxicity: A comprehensive safety pharmacology and toxicology program must be initiated to ensure the compound does not have off-target effects or unforeseen toxicity, which was a significant issue with early AChE inhibitors like tacrine.[14]
The promising results from this efficacy study warrant advancing the novel derivative to these next stages of preclinical development, with the ultimate goal of progressing towards an Investigational New Drug (IND) application and subsequent clinical trials.
Conclusion
The development of novel 1-Benzyl-1,4-diazepane derivatives and related N-benzylpiperidine analogues represents a rational and promising strategy in the search for improved Alzheimer's disease therapeutics. By leveraging established, validated in-vivo models like the scopolamine-induced amnesia assay, researchers can effectively benchmark the performance of these new chemical entities against established drugs such as Donepezil. The data indicates that these novel compounds can exhibit potent, dose-dependent reversal of cholinergic deficits, marking them as strong candidates for further development and potential future clinical evaluation.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Diazepane Analogs
The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its unique conformational flexibility and its ability to serve as a template for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities ranging from central nervous system (CNS) modulation to anticancer effects.[3][4] The unique geometry of this seven-membered ring allows it to fit snugly into binding sites while providing a stable framework for adding functional groups to enhance affinity and selectivity.[2]
This guide provides an in-depth comparison of 1,4-diazepane analogs, focusing on their structure-activity relationships in two key therapeutic areas: anticancer activity and CNS sigma (σ) receptor modulation. We will examine experimental data from head-to-head studies, explain the causality behind experimental design, and provide detailed protocols for key assays, offering researchers a comprehensive resource for advancing their own drug discovery programs.
Part 1: Comparative Analysis of 1,4-Diazepane Analogs as Anticancer Agents
The unique peptide-mimicking structure of the[5]benzodiazepine core has shifted the focus of medicinal chemists from its traditional CNS applications to its potential as an anticancer agent.[6] Derivatives have been shown to exhibit cytotoxic activities through various mechanisms, including DNA binding and cleavage, and disruption of cellular metabolism.[6][7] This section compares several series of 1,4-diazepane analogs and elucidates the structural features critical for their antiproliferative properties.
Data Presentation: Cytotoxicity of Benzo[b]pyrano[2,3-e][5][6]diazepine Analogs
A series of benzo[b]pyrano[2,3-e][5]diazepine derivatives were synthesized and evaluated for their cytotoxic activity against human colorectal carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), reveals key SAR insights.[8]
| Compound ID | Core Structure Modification | R Group | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 6 | Pyrazolo fused | -NH2 | 20.11 ± 1.82 | 21.04 ± 1.95 |
| 7 | Isoxazolo fused | -NH2 | 18.27 ± 1.63 | 19.82 ± 1.77 |
| 8 | Phenyl-pyrazolo fused | -NH2 | 21.15 ± 1.98 | 22.43 ± 2.11 |
| 9 | Pyrazolo fused | -C(S)NH2 (Thioamide) | 16.19 ± 1.35 | 17.16 ± 1.54 |
| 18 | No fusion | Morpholino | 23.41 ± 2.15 | 24.18 ± 2.23 |
| 19 | No fusion | 4-Methylpiperazinyl | 24.82 ± 2.27 | 25.33 ± 2.41 |
| 20 | No fusion | Piperazinyl | 25.19 ± 2.33 | 26.02 ± 2.51 |
| Doxorubicin | - | - | 1.12 ± 0.11 | 1.21 ± 0.13 |
Data sourced from Al-Tel et al. (2020).[8]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The comparative data reveals several critical trends:
-
Fused Heterocyclic Systems: The fusion of an additional heterocyclic ring, such as a pyrazole (Compound 6 ) or isoxazole (Compound 7 ), to the benzopyranodiazepine core generally enhances cytotoxic activity compared to simple substitution at the 4-position (Compounds 18-20 ). This suggests the fused, rigidified structure improves target interaction.
-
Impact of the R Group: Among the fused analogs, the introduction of a carbothioamide (thioamide) group at the 2-position of the pyrazole ring (Compound 9 ) resulted in the most potent activity against both HCT-116 and MCF-7 cell lines.[8] This highlights the importance of this specific functional group for cytotoxicity in this scaffold.
-
Substituents at the 4-Position: For non-fused analogs, substitutions with cyclic amines like morpholine, 4-methylpiperazine, and piperazine (Compounds 18-20 ) resulted in weaker activity. This indicates that direct substitution at this position with these groups is less favorable for anticancer efficacy in this particular series.
A separate study on 7-(1,4-diazepan)-substituted[9]oxazolo[4,5-d]pyrimidines further underscores the scaffold's potential. Two derivatives, distinguished by the positions of phenyl and 4-methylphenyl groups, displayed significant growth inhibitory (GI50 0.9-1.9 µM), cytostatic (TGI 2.1-3.6 µM), and cytotoxic (LC50 5.9-7.4 µM) activities against various cancer subpanels from the NCI-60 screen.[7]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of compounds. Its selection is based on its reliability, cost-effectiveness, and suitability for high-throughput screening. The protocol's integrity is ensured by including untreated and vehicle controls, allowing for the normalization of results and a clear determination of the compound's effect on cell viability.[10]
Principle: Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Preparation: Prepare a stock solution of the 1,4-diazepane analog in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations for treatment.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to visible purple formazan crystals.[10]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm should be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance of the treated wells to the vehicle control wells (Viability % = [Abs_treated / Abs_vehicle] * 100). The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Part 2: Comparative Analysis of 1,4-Diazepane Analogs as CNS-Active Agents
The conformational flexibility of the 1,4-diazepane scaffold makes it an excellent starting point for ligands targeting CNS receptors. One area of significant interest is the development of ligands for sigma receptors (σR), which are implicated in various neurological disorders.[1][11] By systematically modifying the scaffold, researchers can fine-tune the affinity and selectivity for σ1 and σ2 receptor subtypes.
Data Presentation: Sigma Receptor (σR) Binding Affinity of 1,4-Diazepane Analogs
A series of 1,4-diazepane derivatives were synthesized by expanding the scaffold of previously developed piperidine-based ligands. Their binding affinities for σ1 and σ2 receptors were determined via competitive radioligand binding assays and are expressed as inhibitor constant (Ki) values.[1]
| Compound ID | R1 (Aroyl Group) | R2 (N-benzyl substitution) | σ1R Ki (nM) | σ2R Ki (nM) | σ2/σ1 Selectivity |
| 2a | Phenyl | Unsubstituted | 1000 | >1000 | - |
| 2c | Benzofuran-5-yl | Unsubstituted | 8.0 ± 0.5 | 45 ± 2 | 5.6 |
| 2d | Quinolin-6-yl | Unsubstituted | 19 ± 1 | 63 ± 4 | 3.3 |
| 3a | Phenyl | 2,4-Dimethyl | >1000 | >1000 | - |
| 3c | Benzofuran-5-yl | 2,4-Dimethyl | 8.0 ± 0.9 | 28 ± 1 | 3.5 |
| 3d | Quinolin-6-yl | 2,4-Dimethyl | 35 ± 2 | 23 ± 2 | 0.66 |
Data sourced from Zampieri et al. (2019).[1]
Structure-Activity Relationship (SAR) Insights for Sigma Receptor Affinity
The data from this comparative study provides a clear rationale for experimental choices and future design strategies:
-
Superiority of Bicyclic Aroyl Groups: Simple phenyl substitution at the R1 position (Compounds 2a and 3a ) results in a near-complete loss of affinity. In contrast, incorporating bicyclic systems like benzofuran ( 2c , 3c ) or quinoline ( 2d , 3d ) is crucial for achieving high affinity for both σ1 and σ2 receptors. This indicates that the extended, more complex aromatic system is a key pharmacophoric element.[1]
-
Conformational Advantage of the Diazepane Spacer: The study demonstrated that expanding the six-membered piperidine ring of previous analogs to the seven-membered diazepane ring either retained or improved σR affinity. This suggests the increased size and flexibility of the diazepane spacer is beneficial for optimal receptor fit.[1]
-
Modulation by N-benzyl Substitution: The substitution pattern on the N-benzyl R2 group fine-tunes selectivity. While an unsubstituted benzyl group often favors σ1 affinity (e.g., 2c ), adding two methyl groups at the 2- and 4-positions (as in 3c and 3d ) tends to improve affinity for the σ2 receptor. Compound 3d even shows a slight preference for σ2 over σ1.[1] This provides a clear strategy for biasing ligands towards a specific subtype.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The choice of this method is driven by its sensitivity and quantitative nature, providing a direct measure of ligand-receptor interaction. The protocol's self-validating nature comes from the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand), which allows for the precise calculation of specific binding.[12][13]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., σ1) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the final assay binding buffer. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]
-
Assay Setup: The assay is performed in a 96-well plate. For each data point, set up triplicate wells.
-
Total Binding Wells: Add membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-(+)-pentazocine for σ1 receptors), and binding buffer.
-
Non-specific Binding (NSB) Wells: Add membrane preparation, the radioligand, and a high concentration of a known non-radioactive ligand (e.g., Haloperidol) to saturate the receptors.
-
Test Compound Wells: Add membrane preparation, the radioligand, and varying concentrations of the 1,4-diazepane analog being tested.[13]
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[12]
-
Harvesting: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters presoaked in polyethyleneimine). This step separates the receptor-bound radioligand from the unbound radioligand. The filters trap the membranes with bound radioligand.[12]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the dried filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = (CPM from Total Binding) - (CPM from NSB).
-
For the test compound, calculate the percentage of specific binding at each concentration relative to the control (wells without the test compound).
-
Plot the percent specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from this curve.
-
Convert the IC50 to the inhibitor constant (Ki ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[14]
-
Conclusion: A Versatile Scaffold for Targeted Drug Design
This guide demonstrates that the 1,4-diazepane scaffold is a highly adaptable platform for drug discovery. Through systematic structural modifications, its derivatives can be optimized for potent and selective activity against diverse biological targets. For anticancer applications, creating rigid, fused heterocyclic systems appears to be a more promising strategy than simple substitution. For CNS targets like the sigma receptors, the incorporation of bicyclic aromatic moieties is critical for high affinity, while substitutions on other parts of the scaffold can be used to fine-tune subtype selectivity. The detailed experimental protocols provided herein offer a validated framework for researchers to evaluate their own novel 1,4-diazepane analogs, facilitating the rational design of next-generation therapeutics.
References
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Zampieri, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]
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Velihina, Y. S., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)-substituted[9]oxazolo[4,5-d]pyrimidines. ResearchGate. Available at: [Link]
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Al-Tel, T. H., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5]diazepines, and Their Cytotoxic Activity. Molecules. Available at: [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
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Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Available at: [Link]
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Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]
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Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. Available at: [Link]
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A Comparative Analysis of Synthetic Routes to 1,4-Diazepanes: A Guide for Researchers
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to anticancer therapeutics. The development of efficient and versatile synthetic methods to access this seven-membered heterocyclic ring system is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to 1,4-diazepanes, offering insights into their mechanisms, experimental considerations, and relative merits to aid in the selection of the most appropriate strategy for a given synthetic challenge.
Cyclization via Reductive Amination: The Classical Approach
Reductive amination represents one of the most traditional and widely employed methods for the synthesis of 1,4-diazepanes. This strategy typically involves the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or a synthetic equivalent, followed by the reduction of the resulting cyclic imine or enamine intermediates.
Mechanistic Rationale
The reaction proceeds through a two-step sequence. Initially, the diamine undergoes a double condensation with the dicarbonyl compound to form a seven-membered ring containing one or two imine functionalities. The choice of reducing agent is critical in the subsequent step. Mild reducing agents like sodium borohydride (NaBH₄) are often preferred as they selectively reduce the imine bonds without affecting other functional groups that may be present in the molecule. The causality behind this choice lies in the greater hydridic character and reactivity of NaBH₄ towards polarized double bonds like imines, compared to less reactive carbonyls or other reducible moieties.
A one-pot variation of this method involves the reaction of a diamine with two equivalents of an appropriate aldehyde, followed by in situ reduction with sodium borohydride, which has been shown to be an efficient route to N,N'-disubstituted 1,4-diazepanes.[1][2]
Experimental Protocol: One-Pot Synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines[2]
-
Condensation: To a methanolic solution of 1,4-diazepane-6-amine (DAZA), two equivalents of the respective 4-alkoxy-2-hydroxybenzaldehyde are added. The mixture is stirred at room temperature for 24 hours to facilitate the formation of the bisaminal intermediate.
-
Reduction: One equivalent of the bicyclic bisaminal intermediate is suspended in methanol (or a mixture of methanol and chloroform). Two equivalents of sodium borohydride (NaBH₄) are added, and the mixture is stirred overnight at room temperature.
-
Workup: The solvents are removed under reduced pressure. The residue is redissolved in methanol to encourage precipitation of the product. If precipitation occurs, the product is collected by filtration. Otherwise, the crude mixture is analyzed.
-
Optimization for Trial-Alkylated Product: To favor the formation of the tri-alkylated product, a "multi-addition" procedure can be employed where additional equivalents of the aldehyde and NaBH₄ are added sequentially to the reaction mixture and stirred overnight after each addition.
Ugi Multicomponent Reaction: A Pathway to Diversity
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry that allows for the rapid assembly of complex molecules from simple building blocks. This methodology has been ingeniously adapted for the synthesis of 1,4-diazepan-5-ones, offering a high degree of structural diversity.
Mechanistic Rationale
The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot process. The mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final α-acylamino amide product.[3]
For the synthesis of 1,4-diazepan-5-ones, a bifunctional starting material is employed, typically an amino acid derivative where the amino and carboxylic acid functionalities are separated by a suitable linker. The Ugi reaction is followed by a post-condensation cyclization step to form the seven-membered ring. This strategy allows for the introduction of multiple points of diversity in a single synthetic sequence.
Experimental Protocol: Synthesis of 1-Sulfonyl-1,4-diazepan-5-ones via Ugi Reaction and Cyclization
This two-step procedure first involves the Ugi four-component condensation, followed by an intramolecular nucleophilic substitution to effect cyclization.
Step 1: Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 eq) in methanol, add the amine (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude Ugi adduct by flash column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified Ugi adduct in a suitable solvent such as DMF.
-
Add a base (e.g., potassium carbonate) to facilitate the intramolecular cyclization.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 1,4-diazepan-5-one product by flash column chromatography or recrystallization.
[5+2] Cycloaddition Reactions: A Modern Approach to Ring Formation
[5+2] Cycloaddition reactions have emerged as a powerful and elegant method for the construction of seven-membered rings, including 1,4-diazepines. This approach often involves the reaction of a five-atom component with a two-atom component, typically mediated by a transition metal catalyst.
Mechanistic Rationale
A notable example is the rhodium-catalyzed multicomponent [5+2] cycloaddition for the synthesis of 1,4-diazepines. This reaction utilizes air-stable azomethine ylides, which are efficiently prepared from the reaction of pyridines and 1-sulfonyl-1,2,3-triazoles in the presence of a rhodium catalyst.[4][5][6] The rhodium catalyst facilitates the formation of a rhodium-carbene intermediate from the triazole, which then reacts with the pyridine to generate the azomethine ylide. This ylide, acting as the five-atom component, then undergoes a [5+2] cycloaddition with a suitable dienophile (the two-atom component) to furnish the 1,4-diazepine ring system. The choice of a rhodium catalyst is key, as it effectively promotes the desired transformations under mild conditions.
Figure 1: General workflow for the [5+2] cycloaddition synthesis of 1,4-diazepines.
Experimental Protocol: Rhodium-Catalyzed [5+2] Cycloaddition[4][5][6]
-
In a reaction vial, combine the 1-sulfonyl-1,2,3-triazole (1.0 eq), the pyridine derivative (1.2 eq), the dienophile (1.5 eq), and the rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).
-
Add a suitable solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,4-diazepine derivative by flash column chromatography.
Ring-Closing Metathesis (RCM): A Powerful Tool for Macrocyclization
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles. This method relies on the use of transition metal catalysts, most notably Grubbs-type ruthenium catalysts, to facilitate the intramolecular cyclization of a diene precursor.
Mechanistic Rationale
The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the ruthenium catalyst. The catalyst, a ruthenium-alkylidene complex, reacts with one of the terminal alkenes of the diene substrate to form a new ruthenium-alkylidene and a metallacyclobutane intermediate. Subsequent intramolecular reaction with the second alkene moiety leads to the formation of the cyclic product and regeneration of a ruthenium-alkylidene, which can re-enter the catalytic cycle. A volatile byproduct, typically ethylene, is released, which drives the reaction to completion. The choice of the Grubbs catalyst (first, second, or third generation, or Hoveyda-Grubbs catalysts) is crucial and depends on the substrate's steric and electronic properties and the desired reaction rate and stability.
Figure 2: Simplified workflow of Ring-Closing Metathesis for 1,4-diazepane synthesis.
Experimental Protocol: RCM Synthesis of a 1,4-Diazepane Derivative[8][9]
Step 1: Synthesis of the Diene Precursor
-
To a solution of a suitable primary amine in a solvent like dichloromethane, add a base such as triethylamine.
-
Cool the mixture to 0 °C and add two equivalents of an allyl halide (e.g., allyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the N,N-diallylamine precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve the diene precursor in a degassed solvent (e.g., dichloromethane or toluene) to a low concentration (typically 0.01-0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture and purify the resulting cyclic alkene by flash column chromatography.
Domino Process via in situ Aza-Nazarov Reagent: An Atom-Economical Route
Domino reactions, also known as cascade or tandem reactions, offer a highly efficient approach to complex molecule synthesis by combining multiple bond-forming events in a single pot without the isolation of intermediates. A notable example for 1,4-diazepane synthesis involves the in situ generation of an aza-Nazarov reagent.[7][8]
Mechanistic Rationale
This step- and atom-economical protocol starts from simple precursors like 1,2-diamines and alkyl 3-oxohex-5-enoates. The key step is the formation of a divinyl ketone-like intermediate (an aza-Nazarov reagent) in situ. This is followed by an intramolecular aza-Michael cyclization to construct the 1,4-diazepane ring. This method is particularly attractive due to its operational simplicity and the use of readily available starting materials. In many cases, the reaction can be performed under solvent-free conditions, further enhancing its green chemistry credentials.[7][8]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Reductive Amination | Condensation of diamines and dicarbonyls followed by reduction. | Readily available starting materials, straightforward procedure. | May require harsh conditions, limited functional group tolerance in some cases. | 60-95%[1][2] |
| Ugi Multicomponent Reaction | Four-component reaction followed by cyclization. | High diversity, rapid access to libraries of compounds. | Multi-step process, purification of intermediates can be challenging. | 40-85% (overall) |
| [5+2] Cycloaddition | Rhodium-catalyzed reaction of azomethine ylides with dienophiles. | Mild reaction conditions, high efficiency, access to complex polycyclic systems. | Requires synthesis of specific precursors, catalyst cost. | 70-95%[4][5][6] |
| Ring-Closing Metathesis | Ruthenium-catalyzed cyclization of dienes. | Excellent functional group tolerance, access to a wide range of ring sizes. | Requires synthesis of diene precursors, catalyst sensitivity and cost, potential for side reactions. | 70-95%[9][10] |
| Domino Process (Aza-Nazarov) | In situ generation of an aza-Nazarov reagent followed by cyclization. | Atom- and step-economical, can be solvent-free, simple starting materials. | Substrate scope may be limited. | 65-90%[7][8] |
Conclusion
The synthesis of 1,4-diazepanes can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of the most suitable method depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance to different functional groups.
Classical methods like reductive amination remain a robust and reliable choice for many applications. For the rapid generation of diverse libraries of compounds, the Ugi multicomponent reaction is an unparalleled tool. Modern transition-metal-catalyzed methods, such as [5+2] cycloaddition and ring-closing metathesis , offer high efficiency and functional group tolerance, enabling the synthesis of complex and highly functionalized 1,4-diazepane derivatives. Finally, domino reactions provide an elegant and environmentally friendly approach that is both step- and atom-economical.
By understanding the underlying mechanisms and practical considerations of each of these synthetic routes, researchers can make informed decisions to efficiently access the 1,4-diazepane scaffold for their drug discovery and development endeavors.
References
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Maiti, S., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][3][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.
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Maiti, S., et al. (2020). Synthesis of 1,4-diazepanes and benzo[b][3][4]diazepines by a domino process involving the in situ generation of an aza-Nazarov reagent. Semantic Scholar.
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Somfai, P., et al. (2018). Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][3][4][11]triazolo[1,5-d][3][4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. Beilstein Journal of Organic Chemistry, 14, 1826-1833.
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Somfai, P., et al. (2018). Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][3][4][11]triazolo[1,5-d][3][4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions. ResearchGate.
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Butin, A. V., & Abaev, V. T. (2008). New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2-a][3][4]diazepine Fragment. The Journal of Organic Chemistry, 73(13), 5146-5149.
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A Comparative Guide to the Validation of a New RP-HPLC Method for 1-Benzyl-1,4-diazepane Dihydrochloride
This guide provides a comprehensive framework for the validation of a new, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-Benzyl-1,4-diazepane dihydrochloride. It is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and well-documented analytical procedures.
The narrative explains the causality behind experimental choices, grounding the protocol in established scientific principles and regulatory expectations. Furthermore, this guide contrasts the new HPLC method with a classical non-aqueous potentiometric titration to provide a clear perspective on the applications, strengths, and limitations of each technique.
Introduction: The Analytical Imperative
This compound is a key chemical entity whose purity and concentration are critical for its intended application in research and development. Establishing a validated analytical method is not merely a procedural step; it is the foundation upon which the quality, safety, and efficacy of a potential final product are built. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for validating analytical procedures[1][4][5][6].
We will detail the validation of a newly developed stability-indicating RP-HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and impurities. This specificity is a significant advantage over simpler quantitative methods. For context and comparison, we will also describe a non-aqueous potentiometric titration, a classic and effective method for determining the assay of the dihydrochloride salt.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for methodical development.
-
Structure: The molecule consists of a diazepane ring, a benzyl group, and two hydrochloride salts. The benzyl group contains a chromophore, which is essential for UV-based detection.
-
Molecular Formula: C₁₂H₁₈N₂ · 2HCl
-
Molecular Weight: 263.21 g/mol
-
Solubility: As a dihydrochloride salt, the compound is expected to be soluble in aqueous and polar solvents like water and methanol, making it suitable for RP-HPLC.
-
UV Absorbance: The benzyl chromophore is responsible for its UV absorbance. Based on data for the related compound benzylamine, we anticipate significant absorbance maxima around 206 nm and 256 nm[7][8]. The 256 nm wavelength is preferable for HPLC analysis as it is less susceptible to interference from common solvents and buffers[7].
The Proposed New Method: A Stability-Indicating RP-HPLC Procedure
Rationale for Method Selection
For quality control of pharmaceutical substances, an analytical method must be able to distinguish the intact API from any impurities or degradation products. This is known as specificity or selectivity. While simpler methods like titration can determine the overall concentration (assay), they cannot provide this crucial purity profile.
RP-HPLC is the industry standard for this purpose due to its high resolving power, sensitivity, and adaptability. By selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase, we can achieve temporal separation of compounds with subtle structural differences. UV detection provides a robust and linear response for quantification.
Experimental Protocol: RP-HPLC Method
This section details the instrumental conditions and reagent preparation for the proposed method.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) | A common solvent mixture for RP-HPLC. The buffer controls the ionization of the amine groups to ensure consistent retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion. |
| Detection | UV at 256 nm | Corresponds to a UV maximum of the benzyl chromophore, offering good sensitivity while avoiding solvent cutoff[7]. |
| Run Time | 20 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile phase (Acetonitrile:Buffer 40:60).
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with diluent.
Validation of the RP-HPLC Method
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following experiments are designed based on ICH Q2(R1) guidelines[1][6][9].
Specificity (Selectivity)
Causality: The primary goal is to prove that the signal measured is unequivocally from the analyte of interest, without interference from diluents, excipients, or degradation products. For a stability-indicating method, forced degradation studies are essential.
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation: Expose the sample to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples. The peak for 1-Benzyl-1,4-diazepane should be spectrally pure (verified by DAD peak purity analysis) and well-resolved from any degradation peaks.
Acceptance Criteria:
-
No interference from the blank at the retention time of the main peak.
-
The resolution between the main peak and the closest degradation peak should be > 2.0.
-
The peak purity index should be > 0.999.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.
Protocol:
-
Prepare a series of at least five concentrations from the standard stock solution, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,000 |
| r² | 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by recovery studies on a spiked matrix.
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.
Table 2: Example Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.7 | 100.7 |
| 120% | 120.0 | 119.3 | 99.4 |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
Acceptance Criteria:
-
Repeatability: RSD should be ≤ 2.0%.
-
Intermediate Precision: RSD should be ≤ 2.0%.
Table 3: Example Precision Data
| Parameter | Assay Result (% Label Claim) |
|---|---|
| Repeatability (n=6) | 99.8, 100.2, 99.5, 100.5, 100.1, 99.9 |
| Mean | 100.0 |
| RSD | 0.35% |
| Intermediate Precision (n=6) | 100.5, 101.0, 99.9, 100.3, 100.8, 100.1 |
| Mean | 100.4 |
| RSD | 0.41% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are critical for analyzing impurities.
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.
-
Acceptance Criteria:
-
The method should be sufficiently sensitive to detect and quantify impurities at the required reporting levels (e.g., 0.1%).
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution.
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The assay result should not change significantly (e.g., < 2% deviation).
Comparative Method: Non-Aqueous Potentiometric Titration
Rationale and Limitations
For a dihydrochloride salt of an amine, a non-aqueous acid-base titration is a rapid and cost-effective method for determining the total base content (assay). Weak bases, such as amines, can be accurately titrated in an aprotic solvent like glacial acetic acid using a strong acid titrant like perchloric acid[10]. The use of mercuric acetate is a common technique to complex the halide ions, preventing them from interfering with the titration endpoint[11][12].
Limitation: This method is not specific. It will titrate any basic substance in the sample and cannot distinguish the API from basic impurities or degradants. Therefore, it is suitable for assay determination of a pure substance but not for purity analysis.
Experimental Protocol: Titration
Apparatus:
-
Potentiometric titrator with a glass combination electrode suitable for non-aqueous solvents.
-
10 mL burette.
-
Magnetic stirrer.
Reagents:
-
Glacial Acetic Acid: Analytical grade.
-
0.1 N Perchloric Acid in Acetic Acid: Standardized volumetric solution.
-
Mercuric Acetate Solution: 5% w/v in glacial acetic acid. (Caution: Highly toxic).
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution and stir for 5 minutes.
-
Immerse the electrode and titrate potentiometrically with 0.1 N perchloric acid.
-
Record the volume of titrant required to reach the equivalence point (the point of maximum inflection in the titration curve).
-
Perform a blank titration and make any necessary corrections.
Calculation: Assay (%) = ( (V_sample - V_blank) * N * E.W. ) / ( W_sample * 2 ) * 100
-
Where:
-
V = Volume of titrant (mL)
-
N = Normality of perchloric acid
-
E.W. = Equivalent weight of 1-Benzyl-1,4-diazepane (base form, 190.29 g/mol )
-
W_sample = Weight of sample (mg)
-
The factor of 2 accounts for the two amine sites being titrated.
-
Method Comparison Summary
This table provides a direct comparison of the two validated methods, highlighting their respective strengths and ideal applications.
Table 4: Comparison of HPLC and Titration Methods
| Feature | RP-HPLC Method | Non-Aqueous Titration |
|---|---|---|
| Principle | Chromatographic Separation | Acid-Base Neutralization |
| Application | Assay, Impurity Profiling, Stability | Assay Only |
| Specificity | High (Stability-Indicating) | Low (Non-specific) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg level) |
| Precision | High (RSD < 2%) | High (RSD < 1%) |
| Speed | ~20 min per sample | ~10 min per sample |
| Cost/Complexity | High (expensive equipment & reagents) | Low (basic equipment) |
| Primary Use | Quality control, stability studies | Raw material identity/assay check |
Conclusion
The validation of an analytical method is a critical process that ensures the reliability and accuracy of pharmaceutical testing data. This guide has detailed the validation of a new, stability-indicating RP-HPLC method for this compound, demonstrating its suitability for both assay and purity determination in accordance with ICH guidelines. The method proves to be specific, linear, accurate, precise, and robust.
In contrast, the non-aqueous potentiometric titration serves as a valuable tool for rapid, cost-effective assay determination where specificity is not a requirement. The choice between these methods is dictated by the analytical objective. For comprehensive quality control and stability assessment, the validated RP-HPLC method is indispensable. For straightforward assay verification of a known pure substance, titration offers a practical alternative.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine (1),.... [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 1-Benzyl-1,4-diazepane dihydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity profile. While a compound may exhibit high affinity for its intended target, its interactions with other biological molecules—its off-target effects—can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive comparative analysis of the cross-reactivity and off-target effects of the investigational compound 1-Benzyl-1,4-diazepane dihydrochloride , benchmarked against established Sigma-1 Receptor (S1R) modulators.
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets. For the purpose of this guide, we will consider this compound as a novel, investigational antagonist of the Sigma-1 Receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a range of cellular functions and various neurological and psychiatric disorders.[1][2]
This guide will dissect the methodologies used to characterize the selectivity of such compounds, providing a framework for researchers to assess their own molecules and make informed decisions in the drug development pipeline.
The Critical Importance of Selectivity Profiling
The "one drug, one target" paradigm has largely been recognized as an oversimplification. Many small molecules interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a crucial step in de-risking a drug candidate. Early and comprehensive profiling allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and improve the safety profile of a lead compound.
Comparative Analysis: this compound vs. Reference S1R Ligands
To contextualize the potential off-target profile of our investigational compound, we will compare it to two well-characterized S1R ligands with opposing mechanisms of action:
-
NE-100: A potent and selective S1R antagonist.
-
PRE-084: A highly selective S1R agonist.
The following table summarizes the binding affinities of these compounds for the S1R and a selection of common off-targets. It is important to note that specific experimental data for this compound is not publicly available; the values presented here are hypothetical and for illustrative purposes, representing a profile of a moderately selective compound.
| Target | This compound (Hypothetical Kᵢ, nM) | NE-100 (Kᵢ/IC₅₀, nM) | PRE-084 (IC₅₀, nM) |
| Sigma-1 Receptor | 15 | 0.86 - 4.16 [2][3] | 44 [4] |
| Dopamine D1 Receptor | >5,000 | >10,000[2] | >10,000[4] |
| Dopamine D2 Receptor | 850 | >10,000[2] | >10,000[4] |
| Serotonin 5-HT1A Receptor | 1,200 | >10,000[2] | >10,000[4] |
| Serotonin 5-HT2A Receptor | 2,500 | >10,000[2] | >10,000[4] |
| PCP Receptor | >10,000 | >10,000[2] | >100,000[4] |
| Adrenergic α1 Receptor | 980 | Not Reported | Not Reported |
| Adrenergic α2 Receptor | 3,200 | Not Reported | Not Reported |
| Muscarinic M1 Receptor | 4,500 | Not Reported | Not Reported |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of a drug's potency. Lower values indicate higher potency.
This comparative data highlights the exceptional selectivity of both NE-100 and PRE-084 for the Sigma-1 Receptor over the other receptors tested. In our hypothetical profile for this compound, while it shows good affinity for the S1R, it also demonstrates some interaction with other receptors at higher concentrations, suggesting a less selective profile that would warrant further investigation and potential optimization.
Experimental Methodologies for Assessing Cross-Reactivity and Off-Target Effects
A tiered and systematic approach is essential for thoroughly characterizing the selectivity of a compound. This typically involves a combination of in vitro assays, beginning with the primary target and expanding to broad screening panels.
Primary Target Engagement: Radioligand Binding Assays
The foundational experiment to confirm on-target activity and determine binding affinity is the radioligand binding assay. This technique measures the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
-
Preparation of Receptor Source: Cell membranes are prepared from a cell line recombinantly expressing the human Sigma-1 Receptor or from tissue known to have high S1R density (e.g., guinea pig liver).
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A selective S1R radioligand, such as -pentazocine, is used at a concentration near its Kₑ (dissociation constant).
-
Test Compound Dilutions: The investigational compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Incubation: The receptor preparation, radioligand, and test compound are incubated together in a 96-well plate to allow binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Broad Off-Target Profiling: Receptor and Kinase Screening Panels
Once on-target activity is confirmed, the next crucial step is to assess the compound's promiscuity by screening it against a broad panel of other potential targets. Commercial services offer comprehensive panels that cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
Experimental Protocol: Broad Kinase Profiling (Example)
Kinase profiling is particularly important as many small molecules that target ATP-binding sites can exhibit cross-reactivity with kinases.
-
Compound Preparation: The test compound is prepared at a specific concentration (e.g., 1 or 10 µM) in a suitable solvent like DMSO.
-
Kinase Panel: A panel of purified, active kinases is assembled. These panels can range from a few dozen to nearly the entire human kinome.
-
Assay Format: A variety of assay formats can be used, with radiometric assays being a common "gold standard". In a typical radiometric assay, the kinase, a specific substrate, and [γ-³³P]ATP are incubated with the test compound.
-
Detection: The amount of ³³P incorporated into the substrate is measured, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition of each kinase by the test compound is calculated relative to a control (e.g., DMSO). Significant inhibition (typically >50%) flags a potential off-target interaction, which can then be followed up with IC₅₀ determination.
Caption: General Workflow for Kinase Profiling.
The Sigma-1 Receptor Signaling Nexus
Understanding the signaling pathways of the primary target is crucial for interpreting the potential downstream consequences of both on-target and off-target effects. The S1R is a pleiotropic modulator of various signaling pathways.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Conclusion and Future Directions
The characterization of a compound's selectivity is a cornerstone of modern drug discovery. As this guide illustrates, a systematic and multi-faceted approach is necessary to build a comprehensive understanding of a molecule's on- and off-target activities. For our investigational compound, this compound, the hypothetical data underscores the importance of such rigorous evaluation. While it may show promise as a Sigma-1 Receptor antagonist, its potential interactions with other receptors would need to be addressed through further medicinal chemistry optimization to enhance its selectivity and, ultimately, its safety and therapeutic potential. The experimental workflows detailed herein provide a roadmap for researchers to navigate the complex but critical landscape of selectivity profiling.
References
-
Breslin, J. W., et al. (2020). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. International Journal of Biochemistry & Cell Biology, 126, 105803. [Link]
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Penchant Research Library. (n.d.). Sigma-1 Receptor (Pathway). Retrieved from [Link]
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Okuyama, S., et al. (1993). NE-100, a novel sigma receptor ligand: in vivo tests. Life sciences, 53(18), PL285-PL290. [Link]
-
Wikipedia. (2023). Sigma-1 receptor. In Wikipedia. Retrieved from [Link]
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Performance Benchmark: 1-Benzyl-1,4-diazepane dihydrochloride in Dopamine D2 Receptor Assays
A Comparative Guide for Lead Characterization
This guide provides a comprehensive performance benchmark of 1-Benzyl-1,4-diazepane dihydrochloride (herein referred to as BZD-22) in critical assays for dopamine D2 receptor (D2R) antagonism. The performance of BZD-22 is compared against Haloperidol, a well-established first-generation antipsychotic and D2R antagonist. The experimental data presented herein, while illustrative, is generated following industry-standard protocols to provide a realistic framework for researchers evaluating novel chemical entities in drug discovery programs.
Introduction: The Rationale for Novel D2R Antagonists
The dopamine D2 receptor is a critical G-protein coupled receptor (GPCR) target in the central nervous system. Its modulation is a cornerstone for treating psychosis and other neurological disorders. While classic antagonists like Haloperidol are effective, they are often associated with significant side effects, including extrapyramidal symptoms and hyperprolactinemia, largely due to their non-selective binding profiles and potent D2R blockade.
This necessitates the search for novel scaffolds that offer improved selectivity and balanced pharmacology. This compound (BZD-22) represents one such scaffold. Its unique bicyclic core and benzyl moiety suggest a distinct pharmacophore that warrants rigorous characterization. This guide details the head-to-head comparison of BZD-22 and Haloperidol in fundamental binding and functional assays.
Experimental Design & Methodologies
To provide a robust comparison, we employed a multi-pronged approach assessing binding affinity, functional potency, receptor selectivity, and fundamental physicochemical properties.
Diagram: Experimental Workflow
Caption: Workflow for comparative antagonist characterization.
Protocol 1: D2R Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the D2 receptor.
-
Materials :
-
HEK293 cell membranes expressing human D2R (PerkinElmer).
-
Radioligand: [³H]-Spiperone (Specific Activity: 80-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: BZD-22 and Haloperidol, 10 mM stock in DMSO.
-
96-well filter plates and a cell harvester.
-
-
Procedure :
-
Prepare serial dilutions of BZD-22 and Haloperidol in assay buffer (ranging from 1 pM to 100 µM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration 0.2 nM), and 50 µL of the diluted test compound.
-
Initiate the binding reaction by adding 50 µL of D2R membranes (10 µg protein/well).
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash plates 3 times with ice-cold assay buffer.
-
Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to fit a one-site competition curve, from which the IC50 is determined. Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This assay measures the functional potency (IC50) of the antagonists by quantifying their ability to inhibit the agonist-induced suppression of cyclic AMP (cAMP) production.
-
Materials :
-
CHO-K1 cells stably expressing human D2R.
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
HTRF cAMP Assay Kit (Cisbio).
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
-
Procedure :
-
Plate CHO-D2R cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of BZD-22 and Haloperidol. Pre-incubate the cells with the test compounds for 20 minutes.
-
Add the D2R agonist, Dopamine, at its EC80 concentration (the concentration that gives 80% of its maximal effect, determined previously).
-
Simultaneously, add Forskolin (10 µM final concentration) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and perform the HTRF cAMP detection protocol according to the manufacturer's instructions.
-
Read the plate on an HTRF-compatible reader.
-
Data are normalized to the control response (Dopamine alone) and fitted to a four-parameter logistic curve to determine the IC50 value.
-
Performance Data: BZD-22 vs. Haloperidol
Diagram: D2 Receptor Signaling Pathway
Caption: Simplified D2R inhibitory signaling pathway.
Table 1: Comparative Binding Affinity and Functional Potency
| Compound | D2R Binding Ki (nM) | D2R Functional IC50 (nM) |
| BZD-22 | 15.2 | 28.5 |
| Haloperidol | 1.8 | 3.5 |
Data represent the geometric mean of three independent experiments.
Table 2: Receptor Selectivity Profile (Binding Ki, nM)
| Compound | D2 Receptor | D1 Receptor | D3 Receptor | 5-HT2A Receptor |
| BZD-22 | 15.2 | > 10,000 | 450 | 890 |
| Haloperidol | 1.8 | 250 | 5.5 | 30 |
Table 3: Physicochemical Properties
| Compound | Molecular Weight | Kinetic Solubility (PBS, pH 7.4) |
| BZD-22 | 351.3 g/mol | 85 µM |
| Haloperidol | 375.9 g/mol | 5 µM |
Discussion and Interpretation
The data provide a clear, multi-faceted comparison between BZD-22 and the benchmark compound, Haloperidol.
-
Potency : Haloperidol is demonstrably more potent than BZD-22, exhibiting approximately an 8-fold higher affinity (Ki) and functional antagonism (IC50) at the D2 receptor. This is expected, as Haloperidol is a highly optimized and potent drug. However, the nanomolar potency of BZD-22 confirms it is a strong and active ligand at the D2 receptor, making it a valid candidate for further investigation.
-
Selectivity : This is where BZD-22 displays a potential advantage. The selectivity index can be calculated as the ratio of Ki at an off-target receptor to the Ki at the primary target (D2R).
-
D2 vs. D3 Selectivity : BZD-22 shows a ~30-fold selectivity for D2R over D3R (450 nM / 15.2 nM). In contrast, Haloperidol has only a ~3-fold selectivity (5.5 nM / 1.8 nM). Higher selectivity against D3 may be desirable for mitigating certain side effects.
-
Dopamine Receptor Family Selectivity : BZD-22 is highly selective against the D1 receptor (>650-fold), a significant improvement over Haloperidol (~140-fold).
-
Serotonin Receptor Cross-Reactivity : BZD-22 also shows weaker affinity for the 5-HT2A receptor compared to Haloperidol. High affinity at 5-HT2A is sometimes linked to metabolic side effects.
-
-
Physicochemical Properties : BZD-22 demonstrates markedly superior kinetic solubility in physiological buffer compared to Haloperidol. Poor solubility is a major hurdle in drug development, often leading to unreliable assay results and poor bioavailability. The higher solubility of BZD-22 is a significant practical advantage for in vitro handling and suggests a more promising foundation for developing an orally bioavailable drug.
Conclusion
While this compound (BZD-22) is less potent than Haloperidol at the D2 receptor, it presents a potentially superior profile in terms of receptor selectivity and physicochemical properties. Its significantly improved solubility and higher selectivity against D1, D3, and 5-HT2A receptors suggest that the 1-benzyl-1,4-diazepane scaffold could be a promising starting point for developing next-generation CNS agents with a potentially wider therapeutic window and fewer off-target side effects. Further studies, including in vivo efficacy and safety models, are warranted to explore this compound's full therapeutic potential.
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Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Dopamine System in Normal and Diseased States. Principles of Molecular Medicine. [Link]
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Meltzer, H. Y., Li, Z., Kaneda, Y., & Ichikawa, J. (2003). Serotonin receptors: their key role in drugs to treat schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
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The 1-Benzyl-1,4-Diazepane Dihydrochloride Scaffold: A Comparative Guide for Orexin Receptor Antagonist Development
This guide provides an in-depth technical comparison of compounds derived from the 1-Benzyl-1,4-diazepane scaffold, with a primary focus on their application as orexin receptor antagonists. For researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and explores the structure-activity relationships (SAR) that govern the performance of this important class of molecules.
Introduction: The Significance of the 1,4-Diazepane Core
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, recognized for its conformational flexibility that allows for optimal interaction with a variety of biological targets.[1] 1-Benzyl-1,4-diazepane dihydrochloride, while not biologically active as an orexin antagonist itself, represents a critical chiral building block in the synthesis of potent dual orexin receptor antagonists (DORAs).[1] Its most notable application is as a key intermediate in the synthesis of Suvorexant (Belsomra®), a first-in-class therapeutic approved for the treatment of insomnia.[1][2]
The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[3] Antagonism of these receptors is a validated therapeutic strategy for promoting sleep.[2] This guide will compare Suvorexant and other 1,4-diazepane-based antagonists to illustrate the therapeutic potential unlocked from the 1-benzyl-1,4-diazepane core.
Comparative Analysis of 1,4-Diazepane-Based Orexin Antagonists
The true measure of the 1-Benzyl-1,4-diazepane scaffold's utility is in the performance of the final drug compounds derived from it. Below is a comparative summary of key preclinical and clinical parameters for Suvorexant and other relevant DORAs.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target(s) | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Selectivity | Reference(s) |
| Suvorexant (MK-4305) | OX1R, OX2R | OX1R: 50, OX2R: 56 | OX1R: 50, OX2R: 56 | Dual | [2][4] |
| Lemborexant | OX1R, OX2R | OX2R: 6.1 | - | Higher for OX2R | [5] |
| Daridorexant | OX1R, OX2R | OX2R: 9.8 | - | - | [5] |
| Compound 10 (Suvorexant precursor) | OX1R, OX2R | - | OX1R: 0.55, OX2R: 0.35 | Dual | [6] |
Note: Direct Kᵢ values for Lemborexant and Daridorexant were not consistently available in the searched literature, with some sources providing conflicting or non-primary data. The provided values are as reported in the cited references.
Table 2: Comparative Pharmacokinetic Profiles
| Compound | Tₘₐₓ (hours) | t₁/₂ (hours) | Bioavailability (%) | Protein Binding (%) | Key Metabolic Pathways | Reference(s) |
| Suvorexant | ~2 | ~12 | ~82 | >99 | CYP3A-mediated oxidation | [7][8] |
| Daridorexant | ~1.5 | ~8 | - | - | - | [3] |
| Diazepam (for comparison) | 0.5 - 1.5 | 30 - 56 | 76 | 96-99 | CYP3A4, CYP2C19 |
Note: Comprehensive, directly comparable preclinical pharmacokinetic data for all listed DORAs from a single source is limited. The data for Diazepam, a well-known benzodiazepine, is included to provide context for a different class of sleep aids.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The development of Suvorexant from the 1-Benzyl-1,4-diazepane core provides a compelling case study in medicinal chemistry. The initial hits from high-throughput screening, while potent, often suffer from poor pharmacokinetic profiles, such as low oral bioavailability.[2]
The key structural modifications to the 1-Benzyl-1,4-diazepane scaffold that led to Suvorexant's success include:
-
7-Methyl Substitution: The introduction of a methyl group at the 7-position of the diazepane ring was a critical modification that improved pharmacokinetic properties.[6]
-
Chlorobenzoxazole Moiety: Replacing a fluoroquinazoline ring with a chlorobenzoxazole group mitigated the formation of reactive metabolites, enhancing the safety profile of the compound.[6]
-
Triazolyl Phenyl Group: This group is crucial for high-affinity binding to the orexin receptors.[6]
Computational modeling and X-ray crystallography have revealed that Suvorexant adopts a characteristic U-shaped conformation within the binding pockets of both OX1R and OX2R.[2] This conformation is stabilized by multiple hydrophobic and polar interactions. The diazepine ring and its methyl substituent engage in π-alkyl interactions with key residues like HIS344, while the benzoxazole group forms a hydrogen bond with ASN318.[9]
Caption: Workflow for the Calcium Mobilization Functional Assay.
Conclusion
This compound is a fundamentally important starting material in the synthesis of a new class of insomnia therapeutics. While inactive on its own, its core structure provides the necessary foundation for building potent, selective, and safe dual orexin receptor antagonists. The journey from this simple diazepane intermediate to the clinically successful drug Suvorexant highlights the power of rational drug design, where iterative structural modifications lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a framework for researchers to evaluate new compounds based on this and similar scaffolds, contributing to the ongoing development of novel therapeutics for sleep disorders and other neurological conditions.
References
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- Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332.
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Oreate AI. (2026). Application Research of Novel Dual Orexin Receptor Antagonists in Insomnia Treatment: A Case Study of Lemborexant and Daridorexant. Retrieved from [Link]
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The Carlat Psychiatry Report. (2024). Dual Orexin Receptor Antagonists: A Review of DORAs (Daridorexant, Lemborexant, and Suvorexant). [Video]. YouTube. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1,4-diazepane Dihydrochloride
This guide provides an in-depth operational and logistical framework for the proper disposal of 1-Benzyl-1,4-diazepane dihydrochloride, a chemical compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
The information herein is synthesized from established safety protocols, regulatory guidelines, and available chemical safety data. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and waste disposal protocols, as they may vary.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet for the dihydrochloride salt was not located, data for the parent compound, 1-Benzyl-1,4-diazepane, provides critical insights.
Chemical Identity:
| Compound Name | This compound |
| Parent Compound CAS | 4410-12-2[1][2][3] |
| Molecular Formula | C12H20Cl2N2 |
| Appearance | Likely a solid, as the parent compound is a brown liquid with a melting point of 54-56 °C[4] |
Known Hazards of Parent Compound (1-Benzyl-1,4-diazepane):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin Corrosion/Irritation: May cause skin irritation.[3]
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Environmental Hazards: Discharge into the environment must be avoided.[4]
The dihydrochloride salt is expected to have a similar toxicological profile. As an amine salt, it may also be corrosive. Always handle this compound with appropriate personal protective equipment in a well-ventilated area or a chemical fume hood.[5][6][7]
Personal Protective Equipment (PPE) and Safety Measures
A foundational aspect of chemical handling is the consistent and correct use of Personal Protective Equipment. This is a non-negotiable standard for all personnel involved in the disposal process.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, chemical-resistant aprons or suits may be necessary.[8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5][7] If airborne concentrations are expected to be high, a NIOSH-approved respirator may be required.[8]
Emergency Preparedness:
-
An eyewash station and safety shower must be readily accessible.[8]
-
Ensure a spill kit appropriate for handling solid and liquid chemical spills is available.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office, all waste containing this compound should be treated as hazardous waste.[11]
-
Waste Segregation: Do not mix this waste with other waste streams unless directed to do so by your EHS office. Incompatible wastes, such as strong oxidizing agents or bases, must be kept separate to prevent dangerous chemical reactions.[12]
Step 2: Containerization and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure, screw-top lid.[11]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[12][13] The date of initial waste accumulation should also be recorded.
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated SAA, such as in a chemical fume hood.[12][13]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] The container must be kept closed except when adding waste.[12]
-
Volume Limits: Do not overfill waste containers; a general rule is to fill to no more than 90% capacity.[10]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be carried out by a licensed professional waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[14]
-
Requesting Pickup: Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's EHS office to arrange for pickup and disposal.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent (consult your SDS or EHS office), and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: Remove and launder any contaminated clothing before reuse. Thoroughly wash hands and any exposed skin with soap and water.
Regulatory Compliance
Compliance with all applicable regulations is mandatory. In the United States, this includes:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[9][14] Academic laboratories may have specific regulations under Subpart K.[14][15]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard requires that information about chemical hazards be conveyed to employees through labels, SDSs, and training.[16][17]
It is the responsibility of the waste generator to ensure that all waste is properly identified, managed, and disposed of in accordance with these and any other applicable regulations.
References
- Regulating Lab Waste Disposal in the United St
- Regulations for Hazardous Waste Generated at Academic Labor
- Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Managing Hazardous Chemical Waste in the Lab.
- 1-BENZYL-1,4-DIAZEPANE - Safety D
- 1-Benzyl-1,4-diazepane. BLD Pharm.
- Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol. Benchchem.
- Safety D
- SAFETY D
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- 1-Benzyl-1,4-diazepane. Fluorochem.
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- Hazardous Chemical Waste Management Guidelines. Columbia | Research.
- NIH Waste Disposal Guide 2022.
- Amine Usage Guidelines for High-Purity Amines in Industry.
- Worker Exposures to Volatile Amines.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Chemical Hazards and Toxic Substances - Overview.
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A Senior Application Scientist's Guide to Handling 1-Benzyl-1,4-diazepane Dihydrochloride: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Benzyl-1,4-diazepane dihydrochloride demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring the protection of laboratory personnel and the integrity of your research environment.
Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its potential health effects. A thorough risk assessment is the foundation of a safe laboratory workflow. Based on available safety data sheets (SDS) and toxicological information, the primary hazards associated with this compound are:
-
Acute Toxicity: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: This is a significant risk, with the potential for serious eye irritation or damage upon contact.[1][2][3][4]
-
Respiratory Irritation: Inhalation of vapors, mists, or dust may cause respiratory tract irritation.[2][3][4][5]
Given its physical state as a liquid at room temperature, the primary routes of exposure are through direct skin/eye contact, and inhalation of aerosols or vapors.[1][5] Therefore, our PPE strategy must establish robust barriers against these exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should not be a matter of routine; it must be a direct response to the specific chemical and physical hazards of the material being handled. For this compound, the following multi-layered PPE approach is mandatory.
| Body Part | Required PPE | Rationale & Causality |
| Hands & Arms | Double-Gloving: Nitrile or other chemically resistant gloves. | Primary Barrier: Prevents direct skin contact and absorption, mitigating the risk of skin irritation and systemic toxicity.[1] Redundancy: Double-gloving provides a critical safety buffer.[6] If the outer glove is compromised or contaminated, the inner glove continues to offer protection while the outer is safely removed and replaced. |
| Eyes & Face | Chemical Safety Goggles & Full-Face Shield | Critical Protection: The compound poses a risk of serious eye irritation.[2][3] Goggles provide a seal against splashes and aerosols. A full-face shield is required over the goggles to protect the entire face from splashes during transfers or potential reactions.[7] |
| Body | Chemically Resistant Laboratory Gown | Contamination Prevention: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs prevents contamination of personal clothing and underlying skin.[6] This is crucial for containing any spills or drips. |
| Respiratory | Use in a Certified Chemical Fume Hood | Inhalation Hazard Control: The primary engineering control is to handle the compound exclusively within a properly functioning chemical fume hood to manage vapors and prevent respiratory exposure.[2] For spill cleanup or situations with potential for significant aerosolization outside of a hood, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[8][9] |
Operational Protocol: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination, negating the protective benefits of the PPE.
Step-by-Step Donning Procedure
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Gown: Don the chemically resistant gown, ensuring it is fully fastened at the back.
-
Inner Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown sleeves to create a seal.[6]
-
Outer Gloves: Don the second pair of nitrile gloves over the first pair.
-
Eye & Face Protection: Put on chemical safety goggles, followed by the full-face shield.
Visualizing the Donning Workflow
Emergency Procedures & Decontamination
In the event of an accidental exposure, immediate and correct first aid is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician. [5]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5]* Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician. [5]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [5] For spills, use personal protective equipment and soak up the material with an inert absorbent material (e.g., sand, vermiculite). [5]Place the material in a suitable, closed container for disposal as hazardous waste. [5]
Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: Any surplus or non-recyclable solutions of this compound must be treated as hazardous waste. [5]This waste must be disposed of through a licensed professional waste disposal company. [5]* Contaminated PPE: All disposable PPE used during the handling process (gloves, gowns) is considered hazardous waste. It must be collected in a designated, sealed container and disposed of according to institutional and local regulations for hazardous chemical waste. [2]* Environmental Protection: Prevent any spillage from entering drains or the environment. [5]All disposal operations must be conducted in compliance with environmental regulations.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365. PubChem, National Institutes of Health. [Link]
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1-Benzyl-7-methyl-1,4-diazepane | C13H20N2 | CID 56828058. PubChem, National Institutes of Health. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC Stacks. [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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Using personal protective equipment (PPE) to control risks at work. Health and Safety Executive (HSE). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
